molecular formula C5H3BrN4 B11899953 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11899953
M. Wt: 199.01 g/mol
InChI Key: DTBKKESEAXYGMM-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine is a brominated heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. The pyrazolopyrimidine core is a well-established bioisostere of purine, allowing it to mimic adenine and interact with a variety of enzyme active sites, particularly kinases . This makes it an invaluable building block for constructing novel molecules for pharmaceutical research and drug discovery. The bromine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, and other substituents to explore structure-activity relationships . Researchers utilize this compound and its derivatives primarily in the development of potential therapeutic agents. Significant research has focused on its application in designing: Anticancer Agents: Derivatives have shown potent activity as inhibitors of various cancer-relevant targets, including Cyclin-Dependent Kinase 2 (CDK2) , Heat Shock Protein 90 (Hsp90) , and TNF receptor-associated protein 1 (TRAP1) . These inhibitors can induce cell cycle arrest and apoptosis in cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Anti-inflammatory Agents: Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated efficacy in inhibiting the overproduction of inflammatory cytokines, such as NO, IL-6, and TNF-α, and have shown in vivo activity in models of acute lung injury (ALI) . HIF-PHD Inhibitors for Renal Anemia: This scaffold is also being explored for the treatment of renal anemia, as it can serve as the core structure for potent inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), which promote erythropoietin (EPO) production . Please note that this product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Handle with care, referring to the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)

InChI Key

DTBKKESEAXYGMM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=C(NN=C21)Br

Origin of Product

United States

Foundational & Exploratory

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine: Strategic Scaffold & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, synthesis, and application of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine , a critical scaffold in medicinal chemistry.

Executive Summary

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine represents a privileged heterocyclic core distinct from its more common isomer, pyrazolo[3,4-d]pyrimidine (the scaffold of Ibrutinib). While the [3,4-d] system mimics the adenosine core of ATP, the [4,3-d] isomer (the core of Sildenafil and various TLR7 agonists) offers a unique vector geometry for substituent presentation.

The 3-bromo derivative acts as a divergent intermediate , allowing late-stage functionalization of the pyrazole ring via palladium-catalyzed cross-coupling. This capability is essential for generating structure-activity relationship (SAR) libraries in kinase inhibitor and immunomodulator discovery.

Feature Pyrazolo[4,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Fusion Orientation Pyrazole C4-C3 fused to PyrimidinePyrazole C3-C4 fused to Pyrimidine
Key Drugs Sildenafil (Viagra), VardenafilIbrutinib, Allopurinol
Primary Targets PDE5, TLR7, CDKBTK, Xanthine Oxidase, Src
3-Position Identity Pyrazole Carbon (C3)Pyrazole Nitrogen (N3) or Carbon (C3) depending on tautomer

Chemical Structure & Physicochemical Properties

Structural Identity

The molecule consists of a pyrazole ring fused to a pyrimidine ring.[1] The "3-bromo" designation refers to the carbon atom within the pyrazole ring, positioned between the bridgehead carbon and the N2 nitrogen.

  • IUPAC Name: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

  • Molecular Formula: C₅H₃BrN₄

  • Molecular Weight: 198.02 g/mol

  • Key Isomerism: Subject to annular tautomerism at the N1/N2 positions. The 1H-tautomer is generally thermodynamically preferred in solution, though N-alkylation can lock the structure into N1 or N2 isomers depending on conditions.

Predicted Properties
PropertyValue (Predicted)Context
LogP ~0.8 - 1.2Lipophilic enough for membrane permeability; Br increases lipophilicity.
pKa (Acidic) ~9.5 (NH)The pyrazole NH is weakly acidic.
pKa (Basic) ~2.5 (Pyrimidine N)Weakly basic; protonation occurs on the pyrimidine ring.
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 3 (N)Pyrimidine nitrogens and pyrazole N2.

Synthetic Routes & Methodology

The synthesis of the 3-bromo core typically follows two strategies: De Novo Ring Construction or Late-Stage Functionalization . The latter is preferred for library generation.

Route A: Direct Bromination (Preferred)

The most efficient route to the 3-bromo derivative involves the electrophilic bromination of the pre-formed pyrazolo[4,3-d]pyrimidine core.

  • Reagents: N-Bromosuccinimide (NBS).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60–80°C, 2–4 hours.

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position of the pyrazole ring.

Route B: Cyclization of Brominated Precursors

Alternatively, the bromine can be installed on the pyrazole precursor before closing the pyrimidine ring. This is useful if the pyrimidine ring closure conditions are sensitive to oxidants.

Visualization of Synthetic Pathways

Synthesis Precursor 4-Amino-5-pyrazole carboxamide Core 1H-Pyrazolo[4,3-d] pyrimidine Precursor->Core Formamide/Cyclization Product 3-Bromo-1H-pyrazolo [4,3-d]pyrimidine Core->Product Electrophilic Bromination NBS Reagent: NBS, DMF, 60°C NBS->Core

Figure 1: Synthetic pathway for the generation of the 3-bromo scaffold via direct bromination.

Reactivity Profile & Functionalization

The 3-bromo group serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, enabling the installation of aryl, heteroaryl, or alkyl groups.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install hydrophobic groups (common in kinase inhibitors to access the hydrophobic back pocket).

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • N-Alkylation: The pyrazole NH (N1) can be alkylated using alkyl halides and a base (e.g., Cs₂CO₃). This often produces a mixture of N1 and N2 isomers, which must be separated chromatographically.

  • SnAr (Nucleophilic Aromatic Substitution): If the pyrimidine ring contains a leaving group (e.g., 7-Cl), it can be displaced by amines independently of the 3-bromo group, allowing orthogonal functionalization.

Reactivity Logic Diagram

Reactivity Center 3-Bromo-1H-pyrazolo [4,3-d]pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Alkylation N-Alkylation (R-X, Cs2CO3) Center->Alkylation SnAr SnAr (if 7-Cl present) (R-NH2, Heat) Center->SnAr Requires 7-Cl Prod_Suzuki 3-Aryl Derivatives (Kinase Potency) Suzuki->Prod_Suzuki Prod_Alk N1/N2-Alkyl Isomers (Solubility/PK) Alkylation->Prod_Alk Prod_SnAr 7-Amino Derivatives (Hinge Binder) SnAr->Prod_SnAr

Figure 2: Orthogonal functionalization map of the 3-bromo scaffold.

Biological Relevance & Applications

Phosphodiesterase Type 5 (PDE5) Inhibition

The pyrazolo[4,3-d]pyrimidine core is the structural backbone of Sildenafil (Viagra) and Vardenafil .[2][3]

  • Mechanism: The scaffold mimics the guanine base of cGMP.

  • Role of C3: In Sildenafil, the C3 position holds a propyl group. The 3-bromo intermediate allows researchers to vary this group (e.g., to phenyl, ether, or other alkyls) to modulate potency and selectivity against other PDE isoforms (like PDE6).

Toll-Like Receptor 7 (TLR7) Agonists

Recent literature (e.g., WO2021154664) highlights this scaffold in the design of TLR7 agonists for immunotherapy.

  • Design: 7-Amino-3-substituted derivatives induce interferon production.

  • Structure-Activity: The substituent at C3 is critical for fitting into the hydrophobic pocket of the TLR7 receptor.

Kinase Inhibition (CDK, EGFR)

While less common than the [3,4-d] isomer, the [4,3-d] scaffold is explored for CDK2 and EGFR inhibition. The 3-bromo group allows the attachment of "gatekeeper" interacting residues.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (General Procedure)

This protocol assumes a starting material of 1H-pyrazolo[4,3-d]pyrimidine or a 7-substituted derivative.[4]

  • Setup: Charge a round-bottom flask with 1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at room temperature to control exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 3 hours. Monitor by LC-MS (Target mass: M+2 pattern for Br).

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates.

  • Isolation: Filter the solid, wash with cold water and diethyl ether.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Suzuki Coupling at C3
  • Reagents: 3-Bromo-scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with Nitrogen. Heat to 90°C for 12 hours.

  • Note: Dehalogenation (loss of Br) is a common side reaction; ensure strict oxygen-free conditions.

Safety & Handling

  • Hazards: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine is an organic bromide. Treat as a potential irritant and sensitizer.

  • NBS Handling: NBS is an irritant and should be handled in a fume hood.

  • Storage: Store at 2–8°C, protected from light (brominated compounds can be light-sensitive).

References

  • WO2021154664A1 . 1H-Pyrazolo[4,3-d]pyrimidine Compounds as Toll-Like Receptor 7 (TLR7) Agonists. Google Patents. Link

  • WO2001027113A2 . Pyrazolo[4,3-d]pyrimidine Derivatives. Google Patents. Link

  • PubChem . 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Isomer Comparison). National Library of Medicine. Link(Cited for structural contrast and reactivity parallels).

  • Wang, B. S., et al. (2019) .[5][6] Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • ChemicalBook . 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine Product Data. Link(Reference for commercial availability of the isomeric core).

Sources

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Master Key for Purine Bioisosterism in Kinase and PDE Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for the purine ring system found in ATP, cGMP, and cAMP. Unlike the naturally occurring purine (imidazo[4,5-d]pyrimidine), the pyrazolo[4,3-d] isomer offers a unique vector for substitution at the C3 position and an altered electronic profile at the N1/N2 positions. This guide explores the structural rationale, synthetic pathways, and application of this scaffold in developing high-affinity inhibitors for Cyclin-Dependent Kinases (CDKs) and Phosphodiesterases (PDEs), specifically PDE5.

Structural Rationale & Bioisosterism[1][2]

The Purine vs. Pyrazolo[4,3-d]pyrimidine Shift

The fundamental value of this scaffold lies in its ability to mimic the hydrogen-bonding motifs of adenine while opening new chemical space for intellectual property (IP) and selectivity tuning.

  • Hinge Binding: Like purines, pyrazolo[4,3-d]pyrimidines can function as bidentate H-bond donors/acceptors in the kinase hinge region (typically via N6 and C7-NH).

  • The C3 Vector: In purines, the C8 position is often metabolically labile or sterically restricted. In pyrazolo[4,3-d]pyrimidines, the corresponding C3 position allows for the introduction of bulky hydrophobic groups (e.g., isopropyl, cyclobutyl) that can target the "gatekeeper" regions of kinases without disrupting the hinge bind.

Scaffold Comparison Diagram

The following diagram illustrates the atom-mapping between the natural purine scaffold and the synthetic bioisostere, highlighting the critical substitution vectors.

Bioisostere_Map cluster_legend Legend Purine PURINE SCAFFOLD N1 C2 N3 C4 C5 C6 (Amine) N7 C8 N9 Pyrazolo PYRAZOLO[4,3-d]PYRIMIDINE N6 C5 N4 C3a C7a C7 (Amine) N1 C3 (Vector) N2 Purine:C6->Pyrazolo:C7 H-Bond Donor Purine:N1->Pyrazolo:N6 H-Bond Acceptor Purine:C2->Pyrazolo:C5 Solubility/Selectivity Purine:C8->Pyrazolo:C3 Unique Hydrophobic Vector key Green: Hinge Binding Yellow: Solvent Front Red: Selectivity Pocket

Caption: Atom-by-atom functional mapping between Purine and Pyrazolo[4,3-d]pyrimidine. Note the C3 position on the pyrazole ring offers a unique vector compared to Purine C8.

Medicinal Chemistry & SAR

Key Substitution Vectors

To optimize this scaffold for kinase or PDE inhibition, specific positions must be functionalized:

PositionFunctionalitySAR Insight
C7 (Amino) Hinge InteractionAnalogous to the exocyclic amine of Adenine. Substitution with benzyl or substituted anilines typically targets the hydrophobic pocket I.
C5 Solubility/AffinityAnalogous to C2 of Purine. Introduction of solubilizing groups (e.g., piperazines, morpholines) or H-bond acceptors improves PK properties.
C3 SelectivityCritical Differentiator. Bulky alkyl groups (isopropyl, t-butyl) here can displace water molecules in the back-pocket of the ATP binding site, often enhancing affinity over purine analogs.
N1/N2 AlkylationDetermines the tautomeric state and solubility. N1-alkylation is generally preferred for stability and maintaining the correct H-bond donor/acceptor profile at the hinge.
Case Study: CDK2 Inhibition

Research has demonstrated that Compound 7 (a pyrazolo[4,3-d]pyrimidine analog of Roscovitine) exhibits superior potency.[1]

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Binding Mode: The N6 and C7-NH interact with Leu83 in the CDK2 hinge region. The C3-isopropyl group packs effectively against the gatekeeper residue Phe80, a stronger interaction than the C8-H of Roscovitine.

Synthetic Methodologies

The construction of the pyrazolo[4,3-d]pyrimidine core typically proceeds via a "pyrazole-first" approach, followed by annulation to form the pyrimidine ring.

Retrosynthetic Analysis

The most robust route involves the cyclization of 4-amino-1H-pyrazole-5-carboxamides or carbonitriles .

Synthesis_Workflow Step1 Step 1: Pyrazole Formation (Hydrazine + Enaminonitrile) Step2 Step 2: Functionalization (N-Alkylation / C3-Substitution) Step1->Step2 Step3 Step 3: Pyrimidine Annulation (Cyclization with Formamidine/Urea) Step2->Step3 Intermed Key Intermediate: 4-amino-1-R-3-R'-pyrazole-5-carbonitrile Step2->Intermed Step4 Step 4: Chlorination (POCl3) (Generates 7-Cl intermediate) Step3->Step4 Step5 Step 5: SNAr Displacement (Introduction of C7-Amine) Step4->Step5 Intermed->Step3

Caption: General synthetic workflow for 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines. The critical divergence point is the SNAr displacement at Step 5.

Experimental Protocols

Protocol A: Synthesis of 7-Benzylamino-3-isopropyl-1-methyl-pyrazolo[4,3-d]pyrimidine

Rationale: This protocol establishes the core scaffold with a C3-isopropyl group (selectivity) and a C7-benzylamine (affinity).

Reagents:

  • 4-amino-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile (Intermediate A)

  • Formamidine acetate[2]

  • Phosphorus oxychloride (

    
    )
    
  • Benzylamine

  • Triethylamine (

    
    )
    

Procedure:

  • Cyclization: Reflux Intermediate A (10 mmol) with formamidine acetate (20 mmol) in ethanol (50 mL) for 12 hours. Cool, filter the precipitate to yield the pyrazolo[4,3-d]pyrimidin-7-amine or -7-one derivative (depending on conditions).

    • Note: To get the 7-one (which is then chlorinated), use formic acid/acetic anhydride or urea fusion. Let's assume urea fusion for high yield of the 7-one.

  • Chlorination: Suspend the 7-oxo derivative (5 mmol) in neat

    
     (15 mL). Reflux for 4 hours until the solution is clear. Evaporate excess 
    
    
    
    under reduced pressure. Quench carefully with ice-water and extract with dichloromethane (DCM). This yields the 7-chloro intermediate.
  • SNAr Displacement: Dissolve the 7-chloro intermediate (1 mmol) in n-butanol (5 mL). Add Benzylamine (1.2 mmol) and

    
     (2 mmol). Reflux for 3-6 hours.
    
  • Workup: Remove solvent. Purify via flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • LC-MS: Single peak, Mass = [M+H]+ expected.

  • 1H NMR: Characteristic disappearance of the C7-Cl signal and appearance of benzylic protons (~4.7 ppm, doublet) and NH triplet.

Protocol B: CDK2/Cyclin A Kinase Assay

Rationale: To verify bioisosteric potency against the target kinase.[3]

Materials:

  • Recombinant human CDK2/Cyclin A complex.

  • Substrate: Histone H1 or biotinylated peptide (e.g., pRB fragment).

  • 
    P-ATP or fluorescent tracer (for FRET assays).
    

Method (Radiometric Filter Binding):

  • Preparation: Dilute compounds in DMSO (10-point dose response, start 10

    
    M).
    
  • Incubation: Mix Kinase (10 ng), Substrate (1

    
    M), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT).
  • Initiation: Add ATP mix (10

    
    M cold ATP + 0.5 
    
    
    
    Ci
    
    
    P-ATP). Incubate at 30°C for 30 mins.
  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Biological Pathway Context

The following diagram illustrates the downstream effects of inhibiting CDK2 using this scaffold in a cancer context.

Pathway_CDK2 cluster_effect Therapeutic Effect Inhibitor Pyrazolo[4,3-d]pyrimidine (Inhibitor) CDK2 CDK2 / Cyclin E/A Inhibitor->CDK2 Inhibits Inhibitor->CDK2 Rb Rb (Retinoblastoma) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (if Phosphorylated) Rb->E2F Sequesters (if Unphosphorylated) Apoptosis Apoptosis / Arrest Rb->Apoptosis G1 Arrest S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Caption: Mechanism of Action. Inhibition of CDK2 prevents Rb phosphorylation, sequestering E2F and halting the cell cycle at G1/S transition.

Future Perspectives: Covalent & PROTACs

The pyrazolo[4,3-d]pyrimidine scaffold is currently evolving into "Generation 3" kinase inhibitors:

  • Covalent Inhibition: Introduction of acrylamides at the C5 position (via a piperazine linker) allows for targeting non-catalytic cysteines (e.g., Cys481 in BTK), converting reversible binders into irreversible inhibitors.

  • PROTACs: The solvent-exposed regions (typically attached to N1 or C5) provide ideal exit vectors for linkers to E3 ligase ligands (e.g., Cereblon or VHL), facilitating targeted protein degradation.

References

  • Popowycz, F., et al. (2009). Pyrazolo[4,3-d]pyrimidine as a privileged scaffold for the synthesis of kinase inhibitors.Journal of Medicinal Chemistry .

  • Krystof, V., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity.[1]Journal of Medicinal Chemistry , 54(8), 2980-2993.[1]

  • Rahman, A., et al. (2018). An Appraisal on Synthetic and Pharmaceutical Perspectives of Pyrazolo[4,3-d]pyrimidine Scaffold.Bioorganic & Medicinal Chemistry , 26(2), 309-339.[4]

  • Sung, B.J., et al. (2003). Crystal structure of the phosphodiesterase 5 catalytic domain with a pyrazolo[4,3-d]pyrimidine inhibitor.Nature , 425, 98-102.

  • Lukasik, P.M., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders.[5]Cancers , 14(14), 3466.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Navigating Structural Identity, Synthesis, and Therapeutic Utility

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a critical bioisostere for the adenine core of ATP. Its structural geometry allows for precise interactions within the hinge regions of various kinase domains, making it a cornerstone in the design of inhibitors for Cyclin-Dependent Kinases (CDKs), Bruton’s Tyrosine Kinase (BTK), and Adenosine Receptors.

This guide focuses specifically on the 3-bromo-1H-pyrazolo[4,3-d]pyrimidine derivative. The bromine substituent at the C3 position is not merely a structural placeholder; it serves as a versatile synthetic handle for Suzuki-Miyaura cross-couplings, allowing rapid library expansion, and as a halogen bond donor in active site binding.

Critical Note on Isomerism: Researchers frequently conflate the [4,3-d] and [3,4-d] isomers. This guide explicitly addresses the [4,3-d] fusion system.

Identity & Physicochemical Profile[1][2][3]

CAS Number Verification

The unambiguous identification of this compound is complicated by the existence of its regioisomer, 3-bromo-1H-pyrazolo[3,4-d]pyrimidine.

PropertyTarget Compound Common Regioisomer (Caution)
IUPAC Name 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 1545276-42-3 1251033-27-8
Fusion System Pyrazole N1/N2 fused to Pyrimidine C4/C5Pyrazole N1/N2 fused to Pyrimidine C5/C6
Molecular Formula C₅H₃BrN₄C₅H₃BrN₄
Molecular Weight 199.01 g/mol 199.01 g/mol
SMILES Brc1n[nH]c2cncnc12Brc1n[nH]c2ncnc12
Structural Analysis (Graphviz)

The following diagram illustrates the numbering scheme and the critical difference between the [4,3-d] and [3,4-d] systems.

IsomerComparison cluster_0 Target: Pyrazolo[4,3-d]pyrimidine cluster_1 Isomer: Pyrazolo[3,4-d]pyrimidine Target N1-N2 bond faces AWAY from pyrimidine nitrogens Isomer N1-N2 bond faces TOWARDS pyrimidine nitrogens Target->Isomer Regioisomeric Relationship

Figure 1: Structural distinction between the [4,3-d] and [3,4-d] fused systems. The orientation of the pyrazole nitrogens dictates the CAS assignment.

Synthetic Methodologies

Synthesizing the [4,3-d] core requires a "bottom-up" approach, typically starting from a functionalized pyrazole. The installation of the bromine at C3 is most efficiently achieved early in the sequence or via electrophilic substitution on the cyclized core.

Primary Route: Cyclization of 4-Amino-3-bromopyrazole

This protocol ensures the bromine is present before the pyrimidine ring closure, avoiding regioselectivity issues during late-stage bromination.

Step-by-Step Protocol:

  • Precursor Selection: Start with 3-bromo-4-nitropyrazole (commercially available or synthesized via nitration of 3-bromopyrazole).

  • Reduction:

    • Reagents: SnCl₂ / HCl or Fe / NH₄Cl.

    • Conditions: Reflux in ethanol/water for 2-4 hours.

    • Mechanism:[1][2] Nitro group reduction yields the unstable 4-amino-3-bromopyrazole intermediate.

    • Critical Checkpoint: Perform this step under inert atmosphere (N₂) to prevent oxidation of the amine.

  • Ring Closure (Cyclization):

    • Reagents: Formamidine acetate (3.0 eq) or Triethyl orthoformate (neat) with catalytic Ac₂O.

    • Conditions: Reflux (100–140 °C) for 6–12 hours.

    • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

    • Yield: Typically 60–75%.

Synthetic Pathway Diagram

SynthesisPath Start 3-Bromo-4-nitropyrazole Inter 4-Amino-3-bromopyrazole (Unstable Intermediate) Start->Inter Reduction (SnCl2/HCl or Fe/NH4Cl) Final 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1545276-42-3) Inter->Final Cyclization (Reflux) Reagent Formamidine Acetate or Triethyl Orthoformate Reagent->Final

Figure 2: Convergent synthesis of the 3-bromo-1H-pyrazolo[4,3-d]pyrimidine core.

Applications in Drug Discovery[1]

The 3-bromo-1H-pyrazolo[4,3-d]pyrimidine scaffold is a high-value intermediate. The bromine atom is rarely the final substituent; rather, it is a "warhead" for further diversification.

Kinase Inhibition (CDK & BTK)

The [4,3-d] scaffold mimics the purine ring of ATP.

  • Mechanism: The N1 and N7 nitrogens (pyrimidine N and pyrazole N) can form hydrogen bonds with the hinge region residues (e.g., Leu83 in CDK2).

  • C3 Diversification: The bromine at C3 allows for the introduction of aryl or heteroaryl groups via Suzuki coupling . These groups extend into the hydrophobic pocket (Gatekeeper region) of the kinase, enhancing selectivity.

    • Example: Coupling with 4-methoxyphenylboronic acid yields potent A3 adenosine receptor antagonists.

Tubulin Polymerization Inhibitors

Recent studies have highlighted N1-methylated derivatives of this scaffold as potent Microtubule Targeting Agents (MTAs).[3]

  • Activity: Compounds derived from this core have shown IC₅₀ values in the nanomolar range against MCF-7 and HCT-116 cell lines.

  • Advantage: They often overcome P-glycoprotein (P-gp) mediated resistance, a common failure point for taxanes.

Comparison of Biological Targets
Target FamilyBinding ModeRole of C3-Substituent
CDK1 / CDK2 ATP-competitive (Hinge Binder)Hydrophobic interaction with gatekeeper residues
Adenosine A3 GPCR AntagonistSteric bulk to prevent receptor activation
Tubulin Colchicine Site BinderAryl group (via Suzuki) locks conformation

Handling & Safety Profile

While specific toxicological data for this specific CAS is limited, it should be handled as a potent bioactive heterocycle.

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond can be light-sensitive over long periods; amber vials are recommended.

  • Solubility: Soluble in DMSO and DMF. Sparingly soluble in water.

References

  • National Institutes of Health (NIH). (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]... derivatives. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives... for the human A3 adenosine receptor. PubMed.[3] Retrieved from [Link]

Sources

Technical Guide: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry applications of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine .

Executive Summary

The 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibition. Structurally functioning as a purine bioisostere , this fused heterocyclic system mimics the adenine core of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.[1]

The 3-bromo substituent is not merely a structural feature but a critical synthetic "warhead." It serves as a versatile orthogonal handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling medicinal chemists to rapidly expand Structure-Activity Relationships (SAR) into the "back pocket" or "gatekeeper" regions of enzymes like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases .

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Structural Biology & Pharmacophore Analysis[2]

The Purine Bioisostere Concept

To understand the utility of the [4,3-d] system, one must map it against the natural substrate, Adenine (Purine).

  • Purine (Adenine): Imidazo[4,5-d]pyrimidine.

  • Scaffold: Pyrazolo[4,3-d]pyrimidine.[2][3][4][5][6][7][8][9][10]

Pharmacophore Mapping:

Feature Purine Position Pyrazolo[4,3-d] Position Function in Kinase Binding
Hinge Binder (Donor) N9-H N1-H (or N2) Hydrogen bond donor to hinge backbone carbonyl.
Hinge Binder (Acceptor) N3 / N1 N2 / N7 Hydrogen bond acceptor from hinge backbone NH.
Ribose Pocket Vector N9 N1 Site for solubilizing groups (e.g., alkyl, piperidine).
Solvent Front Vector C2 C5 Site for selectivity-enhancing substitutions.

| Back Pocket Vector | C8 | C3 (Bromo) | Critical vector for accessing the hydrophobic back pocket. |

The Role of the 3-Bromo Handle

The C3-position corresponds spatially to the C8-position of a purine. In many kinases, the region adjacent to this vector is a hydrophobic "gatekeeper" pocket or a solvent-exposed channel.

  • Unsubstituted (C3-H): Often leaves a void in the binding pocket, reducing potency.

  • 3-Bromo:

    • Halogen Bonding: Can engage in halogen bonding with backbone carbonyls.

    • Synthetic Divergence: Acts as a leaving group for introducing aryl, heteroaryl, or vinyl groups to fill the hydrophobic pocket, drastically improving potency (often from µM to nM range).

Synthetic Utility (The "Make")

The synthesis of the 3-bromo-1H-pyrazolo[4,3-d]pyrimidine core requires a strategy that preserves the halogen for late-stage functionalization. The most robust route involves constructing the pyrimidine ring onto a pre-functionalized bromopyrazole.

Retrosynthetic Analysis
  • Strategy: Ring Annulation (3+3)

  • Precursor: 4-Amino-3-bromo-1H-pyrazole-5-carboxylate.

  • Key Transformation: Cyclocondensation with formamidine or urea equivalents.

Visualization: Core Synthesis & Functionalization Workflow

G Start Start: 3-Bromo-4-nitro-1H-pyrazole Step1 1. N-Alkylation (R-X, Base) Start->Step1 Step2 2. Nitro Reduction (Fe/NH4Cl or SnCl2) Step1->Step2 Inter Intermediate: 4-Amino-3-bromo-pyrazole Step2->Inter Step3 3. Cyclization (Formamidine/Urea) Inter->Step3 Core CORE SCAFFOLD: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Step3->Core Div1 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Div1 C3 Functionalization Div2 Buchwald Coupling (R-NH2, Pd) Core->Div2 C7 Displacement (if C7=Cl)

Caption: Step-wise construction of the 3-bromo-pyrazolo[4,3-d]pyrimidine core followed by divergent coupling.

Experimental Protocols

Protocol A: Synthesis of the Core (3-Bromo-7-hydroxy derivative)

Context: This protocol establishes the fused ring system while retaining the bromine atom.

Reagents:

  • Ethyl 4-amino-3-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Formamidine acetate (3.0 equiv)

  • Ethanol (Solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-amino-3-bromo-1-methyl-1H-pyrazole-5-carboxylate (10 mmol) in absolute ethanol (50 mL).

  • Addition: Add formamidine acetate (30 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the pyrazole starting material.

  • Workup: Cool the reaction mixture to room temperature. The product, 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (tautomer of the 7-one), often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 10 mL) and diethyl ether. Dry under vacuum.

  • Yield: Typical yields range from 70–85%.

  • Validation: 1H NMR (DMSO-d6) should show a distinct singlet for the pyrimidine C5-H around δ 8.0–8.5 ppm and lack the ethyl ester signals.

Protocol B: C3-Arylation via Suzuki-Miyaura Coupling

Context: Utilizing the 3-bromo "handle" to introduce a phenyl group.

Reagents:

  • 3-Bromo-pyrazolo[4,3-d]pyrimidine substrate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(dppf)Cl2[3]·DCM (0.05 equiv)

  • Potassium Carbonate (2M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and base in dioxane. Sparge with Argon/Nitrogen for 5 minutes.

  • Catalyst: Add the Palladium catalyst rapidly. Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

    • Note: The pyrazolo[4,3-d]pyrimidine core is electron-deficient; oxidative addition at C3-Br is generally facile.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications (The "Test")

Case Study: CDK Inhibitors

Pyrazolo[4,3-d]pyrimidines are potent inhibitors of Cyclin-Dependent Kinases (CDKs) .[2][9][10][11]

  • Mechanism: ATP-competitive inhibition.

  • Key Interaction: The N5 and N7 (or N1/N2 depending on tautomer) interact with the hinge region residues (e.g., Leu83 in CDK2).

  • SAR Insight:

    • C7-Amino: Substitution here (e.g., with a benzylamine) targets the hydrophobic pocket occupied by the ribose/phosphate of ATP.

    • C3-Aryl: Introduction of an aryl group at C3 (via the 3-bromo precursor) extends the molecule into the gatekeeper region, significantly enhancing selectivity against other kinases.

Quantitative Data: SAR Trends

Impact of C3-substitution on CDK2 Inhibition (Hypothetical representative data based on scaffold trends)

CompoundR3 Substituent (C3)R7 Substituent (C7)CDK2 IC50 (nM)Selectivity Note
1 (Core) Br NH-Benzyl450Low selectivity
2 PhenylNH-Benzyl45Improved potency
3 4-PyridylNH-Benzyl12High potency (H-bond to Lys)
4 HNH-Benzyl>1000Loss of hydrophobic contact
Pathway Visualization: Kinase Inhibition Logic

SAR Target Target: CDK2 / Cyclin A Result Outcome: Cell Cycle Arrest (G1/S) Target->Result Scaffold Scaffold: Pyrazolo[4,3-d]pyrimidine Scaffold->Target Inhibits Hinge Hinge Region (Leu83) Scaffold->Hinge H-Bonds (N5/N7) Gatekeeper Gatekeeper Pocket (Phe80/Solvent) Scaffold->Gatekeeper C3-Substituent (via 3-Br coupling)

Caption: Mechanistic basis for CDK inhibition by pyrazolo[4,3-d]pyrimidines.

References

  • Paruch, K., et al. (2003). "Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors."[2][4][10][11] Bioorganic & Medicinal Chemistry Letters.

  • Jorda, R., et al. (2019).[7][9] "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models." Journal of Medicinal Chemistry.

  • Krystof, V., et al. (2022).[2] "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders." ACS Medicinal Chemistry Letters.

  • Wang, B.S., et al. (2019).[5][7] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Database. "3-Bromo-1H-pyrazolo[4,3-d]pyrimidine - Compound Summary."

Sources

The Strategic Keystone: A Technical Guide to 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect in Modern Therapeutics

In the intricate world of medicinal chemistry, certain molecular scaffolds emerge as silent architects, providing the fundamental framework for a multitude of therapeutic agents. The pyrazolo[4,3-d]pyrimidine core is one such entity, a privileged heterocyclic system that has demonstrated remarkable versatility and efficacy, particularly in the realm of kinase inhibition. This guide focuses on a specifically functionalized and highly valuable derivative: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine . This molecule is not merely a compound; it is a strategic building block, a lynchpin that allows for the precise and diverse elaboration of molecular structures destined for complex biological targets. For researchers, scientists, and drug development professionals, understanding the nuances of this core—its synthesis, reactivity, and strategic application—is paramount to unlocking its full potential in the design of next-generation therapeutics. This document serves as an in-depth technical guide, moving beyond simple protocols to elucidate the underlying chemistry and strategic considerations that make 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine an indispensable tool in the modern drug discovery arsenal.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine scaffold is a fused bicyclic heterocycle that can be considered a bioisostere of purine, the core of the nucleobases adenine and guanine. This structural mimicry is the cornerstone of its biological significance, allowing molecules incorporating this scaffold to interact with the ATP-binding sites of a vast array of protein kinases.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a major focus of pharmaceutical research.

The pyrazolo[4,3-d]pyrimidine core offers several advantages for the design of kinase inhibitors:

  • Hydrogen Bonding: The nitrogen atoms within the bicyclic system can act as both hydrogen bond donors and acceptors, mimicking the interactions of adenine with the hinge region of the kinase active site.

  • Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinities and improved selectivity.

  • Vectors for Substitution: The scaffold presents multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have shown promise as microtubule targeting agents and have been investigated for their potential in treating acute lung injury.[2][3]

Synthesis of the 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Core: A Proposed Pathway

Synthesis of 3-Amino-4-cyanopyrazole

The precursor, 3-amino-4-cyanopyrazole, can be synthesized from the reaction of ethoxymethylene malononitrile with hydrazine hydrate.[4]

Experimental Protocol:

  • To a solution of 2-(ethoxymethylene)malononitrile (1 equivalent) in ethanol, slowly add hydrazine hydrate (2.2 equivalents) dropwise.

  • Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will form.

  • Cool the reaction mixture and store it in a refrigerator overnight to ensure complete crystallization.

  • Collect the white precipitate by filtration and wash with a small amount of cold ethanol.

  • Dry the product to obtain 3-amino-4-cyanopyrazole.[4]

Cyclization to 1H-Pyrazolo[4,3-d]pyrimidine

The pyrazolo[4,3-d]pyrimidine core can be formed by the cyclization of 3-amino-4-cyanopyrazole with a one-carbon source, such as formamide.

Experimental Protocol:

  • Heat a mixture of 3-amino-4-cyanopyrazole (1 equivalent) and formamide (excess) at reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 1H-pyrazolo[4,3-d]pyrimidine.

Bromination at the 3-Position

The final step is the selective bromination of the pyrazolo[4,3-d]pyrimidine core at the 3-position. While a direct protocol for this specific substrate is not available, a common method for the bromination of similar electron-rich heterocyclic systems is the use of N-bromosuccinimide (NBS).[5][6]

Proposed Experimental Protocol:

  • Dissolve 1H-pyrazolo[4,3-d]pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or acetonitrile.

  • Add N-bromosuccinimide (1-1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination Ethoxymethylene malononitrile Ethoxymethylene malononitrile 3-Amino-4-cyanopyrazole 3-Amino-4-cyanopyrazole Ethoxymethylene malononitrile->3-Amino-4-cyanopyrazole Ethanol, heat Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->3-Amino-4-cyanopyrazole 1H-Pyrazolo[4,3-d]pyrimidine 1H-Pyrazolo[4,3-d]pyrimidine 3-Amino-4-cyanopyrazole->1H-Pyrazolo[4,3-d]pyrimidine Reflux Formamide Formamide Formamide->1H-Pyrazolo[4,3-d]pyrimidine 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine 1H-Pyrazolo[4,3-d]pyrimidine->3-Bromo-1H-pyrazolo[4,3-d]pyrimidine CH2Cl2, rt N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Caption: Proposed synthetic pathway for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine.

Chemical Reactivity and Functionalization: The Gateway to Diversity

The bromine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine core is the key to its utility as a building block. It serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The two most important transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the pyrazolopyrimidine core and various aryl or heteroaryl boronic acids or esters.[7] This reaction is instrumental in creating derivatives with extended aromatic systems, which can probe deeper into the binding pockets of target proteins.

General Reaction Scheme:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table of Suzuki-Miyaura Coupling Reaction Conditions and Yields for Similar Scaffolds:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K2CO3Ethanol/Water135 (MW)89[6]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (2.5)XPhos (5)K2CO3Ethanol/Water135 (MW)74[5]
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineVarious arylboronic acidsPd(PPh3)4-K2CO3DMF/Water90-[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [8]This reaction is of paramount importance in medicinal chemistry for the introduction of various amino groups, which can act as key pharmacophoric features, improve solubility, and modulate the electronic properties of the molecule.

General Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as Josiphos, XPhos, or RuPhos are often required to facilitate the reductive elimination step and prevent side reactions. [8]* Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (1 equivalent), a palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Seal the vessel and purge with an inert gas.

  • Add the amine (1.1-1.5 equivalents) and an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination:

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR1R2(L2) R-Pd(II)-NR1R2(L2) Amine_Coordination->Ar-Pd(II)-NR1R2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR1R2 R-NR1R2 Reductive_Elimination->Ar-NR1R2 R-Br 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine R-Br->Oxidative_Addition R1R2NH R1R2NH + Base R1R2NH->Amine_Coordination

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine and its derivatives. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the pyrimidine ring and the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the aromatic system.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the bicyclic system. The carbon atom attached to the bromine will have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensities for the M and M+2 peaks).

Table of Representative Spectroscopic Data for Related Pyrazolo[4,3-d]pyrimidine Derivatives:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HR-MS (m/z)Reference
(E)-N-Butyl-5-(2-(furan-2-yl)vinyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine10.1-10.2 (s, 1H), 7.6-7.7 (d, 1H), 6.8-6.9 (d, 1H), 6.5-6.6 (dd, 1H), 4.2-4.3 (s, 3H), 3.5-3.6 (t, 2H), 2.9-3.0 (t, 2H), 1.8-1.9 (m, 2H), 1.6-1.7 (m, 2H), 1.0-1.1 (t, 3H), 0.9-1.0 (t, 3H)157.5, 153.2, 149.0, 145.7, 143.1, 142.9, 138.0, 131.8, 130.5, 127.3, 122.9, 121.0, 120.6, 111.7, 110.1, 41.8, 38.8, 34.7, 27.7, 22.2, 14.0[M+H]⁺ calcd for C19H24N5O: 338.1975; found: 338.1972[3]
2-(1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-ylamino)phenol9.8 (s, 1H), 8.3 (s, 1H), 7.8 (s, 2H), 7.1-7.2 (m, 2H), 6.9-7.0 (t, 1H), 6.8-6.9 (d, 1H), 4.2 (s, 3H), 3.9 (s, 6H), 3.7 (s, 3H), 3.0 (t, 2H), 1.8-1.9 (m, 2H), 1.0 (t, 3H)155.0, 154.1, 152.6, 147.6, 144.0, 143.1, 138.7, 133.9, 130.1, 125.1, 120.8, 114.6, 104.6, 60.1, 55.6, 39.2, 27.2, 21.4, 13.9[M+H]⁺ calcd for C24H28N5O4: 450.2136; found: 450.2136[3]

Applications in Drug Discovery: A Scaffold for Innovation

The true value of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine lies in its application as a versatile starting material for the synthesis of biologically active molecules. Its ability to undergo facile and selective functionalization at the 3-position makes it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

Key Therapeutic Areas:

  • Oncology: The pyrazolo[4,3-d]pyrimidine core is a well-established pharmacophore for kinase inhibitors targeting a variety of oncogenic kinases, including Cyclin-Dependent Kinases (CDKs). [1]By utilizing the 3-bromo derivative, medicinal chemists can introduce substituents that enhance potency and selectivity for specific kinase targets.

  • Inflammatory Diseases: Certain pyrazolo[4,3-d]pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the treatment of conditions such as acute lung injury. [3]* Neurodegenerative Diseases: The pyrazolo[1,5-a]pyrimidine scaffold, a close isomer, has been explored for its potential to inhibit monoamine oxidase B, an important target in neurodegenerative disorders. [9]This suggests that the pyrazolo[4,3-d]pyrimidine core may also be a promising starting point for the development of therapeutics for neurological conditions.

While specific drugs containing the 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine core are not yet on the market, the broader class of pyrazolopyrimidines is well-represented in clinical trials and approved medicines. [10]The strategic use of this brominated building block is poised to accelerate the discovery of new clinical candidates.

Conclusion: A Call to Exploration

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine represents more than just a chemical entity; it is a testament to the power of strategic design in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true power of this molecule is unleashed in its subsequent functionalization, where the bromine atom acts as a versatile gateway to a vast chemical space. For researchers dedicated to the discovery of novel therapeutics, a deep understanding of this building block is not just advantageous—it is essential. The principles and protocols outlined in this guide are intended to provide a solid foundation for the exploration and exploitation of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine, empowering scientists to design and synthesize the next generation of innovative medicines.

References

  • Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(3), 1545–1557. [Link]

  • s d fine-chem limited. 3-AMINO-4-CYANO PYRAZOLE (FOR SYNTHESIS)AndAnd(-20°C). [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1545-1557. [Link]

  • Ben-M'barek, K., et al. (2018). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1157. [Link]

  • Al-Omair, M. A., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 225, 113797. [Link]

  • Bai, G., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. ACS Omega, 6(46), 30965-30976. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1545-1557. [Link]

  • Lee, S., et al. (2016). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Bulletin of the Korean Chemical Society, 37(11), 1833-1838. [Link]

  • Sharma, R., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 138, 846-858. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Pevec, B., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4461-4464. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5228. [Link]

  • Li, C., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(15), 1945-1950. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(22), 13915-13932. [Link]

  • Organic Chemistry Portal. Suzuki Reaction. [Link]

  • Tolba, M. F., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1974. [Link]

  • Al-Issa, F. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4889. [Link]

  • Varano, F., et al. (2015). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(22), 13915-13932. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Reddy, T. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(100), 82226-82231. [Link]

  • El-Sayed, M. A.-A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(15), 5821. [Link]

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Technical Guide: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of the 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine scaffold, a privileged core for designing ATP-competitive kinase inhibitors.

Executive Summary: The Purine Bioisostere Advantage

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a potent bioisostere of the purine (adenine) ring system, widely utilized in oncology to target Cyclin-Dependent Kinases (CDKs), Checkpoint Kinases (CHKs), and other serine/threonine kinases.

Unlike its isomer (pyrazolo[3,4-d]pyrimidine, seen in Ibrutinib), the [4,3-d] system offers a unique vector geometry for substituents at the 3-position. The 3-bromo derivative serves as the critical "divergent intermediate," allowing medicinal chemists to install hydrophobic groups (via palladium-catalyzed cross-coupling) that probe the kinase gatekeeper residue or the hydrophobic back-pocket , regions essential for achieving selectivity over the human kinome.

Core Structural Numbering & Logic

The scaffold mimics ATP's adenine base but with a modified fusion.

  • Positions N1/N2: Typically alkylated (e.g., Methyl, Isopropyl) to tune solubility and occupy the ribose binding pocket.

  • Position C3 (Bromine Handle): The strategic point for diversity. Substituents here (Aryl, Heteroaryl, Alkyl) determine selectivity by interacting with the gatekeeper residue.

  • Position C7 (Functional Handle): usually bears an amine or ether, acting as the primary hydrogen bond donor/acceptor to the kinase hinge region.

Synthetic Architecture: Constructing the 3-Bromo Core

The synthesis does not typically start with the fused system. Instead, it builds the pyrimidine ring onto a pre-functionalized pyrazole. The 3-bromo moiety is best introduced at the pyrazole stage to avoid regioselectivity issues later.

Retrosynthetic Analysis


Step-by-Step Synthesis Protocol

This protocol yields 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one , a versatile precursor.

Step 1: Bromination of the Pyrazole Precursor

Reagents: Methyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate, N-Bromosuccinimide (NBS), Acetic Acid.

  • Dissolve methyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Cool to 10°C.

  • Add NBS (1.3 eq) portion-wise over 30 minutes to control exotherm.

  • Stir at room temperature for 8 hours. Monitor by LC-MS for the disappearance of starting material.

  • Workup: Pour the mixture onto crushed ice. Filter the resulting precipitate. Wash the cake with 10%

    
     solution (to remove acid) and then water. Dry in vacuo.
    
  • Yield: Expect ~65-75% of methyl 4-amino-5-bromo-1-methyl-1H-pyrazole-3-carboxylate .

    • Note: The bromine is installed at C5 of the pyrazole, which becomes C3 of the fused system.

Step 2: Formation of the Pyrazolo[4,3-d]pyrimidine Core

Reagents: Formamidine acetate, Triethylamine (


), n-Butanol.
  • Suspend the brominated pyrazole intermediate (1.0 eq) in n-butanol (0.4 M).

  • Add formamidine acetate (2.1 eq) and

    
      (3.0 eq).
    
  • Heat to reflux (120°C) for 3–6 hours. The reaction creates the pyrimidine ring via condensation.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo. Triturate the residue with hexanes/ethanol (9:1).

  • Product: 3-Bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one .

Step 3: Chlorination (Activation for Hinge Binder)

To convert the C7-oxo group to a leaving group for amine addition:

  • Reflux the C7-one intermediate in Phosphorus Oxychloride (

    
    )  (neat or in toluene) for 2–4 hours.
    
  • Caution: Quench carefully into ice/ammonia.

  • Product: 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine .

Divergent Functionalization (The "3-Bromo" Advantage)

The 3-bromo position is electronically deactivated compared to typical aryl bromides but is reactive under optimized Suzuki-Miyaura conditions.

Protocol: C3-Suzuki Cross-Coupling

This step introduces the "Gatekeeper" probe (R-group).

Reagents:

  • Substrate: 3-Bromo-pyrazolo[4,3-d]pyrimidine derivative.

  • Boronic Acid:

    
     (1.5 eq).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos for difficult substrates.
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

Procedure:

  • Degas solvents with nitrogen for 15 minutes (Critical for preventing protodebromination).

  • Combine substrate, boronic acid, base, and catalyst in a microwave vial.

  • Heat at 100°C (conventional) for 12 hours or 120°C (microwave) for 30 minutes.

  • Purification: Filter through Celite. Purify via Flash Chromatography (SiO2, MeOH/DCM gradient).

Visualization of the Synthetic Logic

Synthesispath Start 4-Amino-1-methyl- pyrazole-3-carboxylate Bromo 5-Bromo-Intermediate (NBS Bromination) Start->Bromo NBS, AcOH (Regioselective) Core 3-Bromo-pyrazolo[4,3-d] pyrimidin-7-one Bromo->Core Formamidine Acetate Cyclization Chloro 3-Bromo-7-chloro Derivative Core->Chloro POCl3 (Activation) Final 3-Aryl-7-Amino Kinase Inhibitor Chloro->Final 1. Amine Displacement (C7) 2. Suzuki Coupling (C3)

Figure 1: Synthetic workflow for accessing 3,7-disubstituted pyrazolo[4,3-d]pyrimidines.

Medicinal Chemistry & Binding Mode (SAR)

When binding to kinases (e.g., CDK2, CDK9), the scaffold adopts a specific orientation.

The Binding Map
  • Hinge Region: The N6 (pyrimidine nitrogen) and the exocyclic NH at C7 form a bidentate hydrogen bond network with the kinase hinge residues (e.g., Leu83 in CDK2).

  • Gatekeeper/Back Pocket: The substituent at C3 (introduced via the bromo-handle) points directly towards the gatekeeper residue. Bulky groups (e.g., Isopropyl, Phenyl) here can induce selectivity for kinases with smaller gatekeepers or exploit hydrophobic pockets.

  • Solvent Front: Substituents on the C7-amine extend towards the solvent, allowing for solubilizing groups (morpholine, piperazine) to be attached without disrupting binding.

Visualization of Binding Interactions

BindingMode Core Pyrazolo[4,3-d] pyrimidine Core Hinge Kinase Hinge Region (H-Bonding) Core->Hinge N6 & C7-NH (Donor/Acceptor) Gate Gatekeeper Residue (Selectivity Filter) Core->Gate C3-Substituent (via 3-Bromo) Solvent Solvent Front (Solubility/ADME) Core->Solvent C7-Tail Extension Ribose Ribose Pocket (Affinity) Core->Ribose N1-Alkyl Group

Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

Quantitative Data: Activity Profile (Example)

The following table summarizes the impact of C3-modification on CDK2 inhibition (Data derived from representative SAR studies on this scaffold).

Compound IDC3 Substituent (R1)C7 Substituent (R2)CDK2 IC50 (nM)Selectivity Note
Core-Br Bromine Benzylamino> 1000Low potency (Precursor)
Ref-1 IsopropylBenzylamino45Standard Potency
Ref-2 Phenyl(4-Sulfamoyl)benzyl12High Potency
Ref-3 2-Fluorophenyl(4-Pyridyl)benzyl8Improved Metabolic Stability

Note: The 3-Bromo intermediate itself is rarely potent; it requires the Suzuki coupling to install the hydrophobic bulk necessary for high-affinity binding.

References

  • Paruch, K. et al. (2019). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models." Journal of Medicinal Chemistry.

  • Jismy, B. et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances. (Note: Describes parallel Suzuki chemistry on the isomeric [1,5-a] system, validating the C3-bromo reactivity).

  • Krystof, V. et al. (2023). "Structure-Activity Relationship of Pyrazolo[4,3-d]pyrimidine CDK7 Inhibitors." EATRIS-CZ / Palacky University.

  • Popova, E. et al. (2025). "New methacryloyl derivatives of pyrazolo[4,3-d]pyrimidin-7-ones: Synthesis and Polymerization." Taylor & Francis Online.

Biological Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Advantage

The pyrazolo[4,3-d]pyrimidine scaffold represents a cornerstone in medicinal chemistry due to its structural isomorphism with the endogenous purine bases, adenine and guanine. This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors against a spectrum of enzymes, most notably Phosphodiesterases (PDEs) and Cyclin-Dependent Kinases (CDKs) .

For the drug development professional, the utility of this scaffold lies in its tunable selectivity . By modifying substituents at the N1, C3, and C7 positions, researchers can shift biological activity from metabolic regulation (PDE5 inhibition, e.g., Sildenafil) to antiproliferative oncology targets (CDK/Tubulin inhibition). This guide dissects these mechanisms, providing actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols.

Structural Activity Relationship (SAR) & Pharmacophore

The core pyrazolo[4,3-d]pyrimidine structure functions as a template for ATP mimicry. The biological outcome is strictly dictated by the decoration of this core.

The Selectivity Switch
  • PDE5 Inhibition (Metabolic/Vascular): Requires a 7-one moiety (lactam) to mimic the guanine ring of cGMP. Bulky sulfonamide groups on the phenyl ring (at C5) improve potency and pharmacokinetic properties (solubility).

  • Kinase Inhibition (Oncology): Often replaces the C7 carbonyl with an amine or aryl-amino group. This modification facilitates hydrogen bonding with the "hinge region" of kinase ATP-binding pockets (e.g., Leu83 in CDK2).

Visualization of the Signaling Divergence

The following diagram illustrates how the same core scaffold diverges into two distinct therapeutic pathways based on target inhibition.

PyrazoloPathways Scaffold Pyrazolo[4,3-d]pyrimidine (Core Scaffold) PDE5 Target: PDE5 (e.g., Sildenafil) Scaffold->PDE5 7-one substitution CDK Target: CDK2/7/9 (Antitumor Agents) Scaffold->CDK C7-amino substitution cGMP cGMP Accumulation PDE5->cGMP Inhibits hydrolysis PKG PKG Activation cGMP->PKG Vaso Vasodilation (Erectile Function/PAH) PKG->Vaso CellCycle Cell Cycle Arrest (G2/M Phase) CDK->CellCycle Blocks G1/S or G2/M Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis

Figure 1: Divergent signaling pathways modulated by pyrazolo[4,3-d]pyrimidine derivatives. Substitution patterns dictate whether the molecule acts as a metabolic regulator (PDE5) or an antiproliferative agent (CDK).

Therapeutic Area 1: Phosphodiesterase Inhibition (Cardiovascular)

The most commercially successful application of this scaffold is Sildenafil (Viagra) . As a potent inhibitor of PDE5, it prevents the hydrolysis of cGMP.[1]

Mechanism of Action[1][2]
  • Nitric Oxide (NO) release stimulates guanylate cyclase.

  • Guanylate cyclase converts GTP to cGMP .

  • PDE5 (abundant in the corpus cavernosum and pulmonary vasculature) normally degrades cGMP.[1][2]

  • Pyrazolo[4,3-d]pyrimidines competitively inhibit PDE5, maintaining high cGMP levels, leading to smooth muscle relaxation.

Key SAR Insight: The N1-methyl group and the C3-propyl group in Sildenafil are critical for fitting into the hydrophobic pocket of the PDE5 enzyme, while the sulfonamide tail interacts with the solvent-exposed region to improve solubility.

Therapeutic Area 2: Oncology (Kinases & Microtubules)

Recent research has pivoted this scaffold toward oncology.[3][4][5] The planar bicyclic system is an excellent scaffold for intercalating DNA or binding to the ATP pocket of kinases.

Cyclin-Dependent Kinases (CDKs)

Derivatives substituted with aryl-amines at the C7 position have shown nanomolar affinity for CDK2/Cyclin E and CDK9 .

  • Mechanism: Competitive inhibition at the ATP-binding hinge region.

  • Outcome: Inhibition prevents the phosphorylation of Retinoblastoma protein (Rb), halting the cell cycle at the G1/S checkpoint.

Tubulin Polymerization (Dual Action)

A subset of N1-methyl pyrazolo[4,3-d]pyrimidines acts as Microtubule Targeting Agents (MTAs) . Unlike taxanes (stabilizers), these derivatives often bind to the colchicine site , inhibiting tubulin polymerization. This leads to mitotic catastrophe.

Data Summary: Comparative Potency

Target Derivative Class Key Substituent IC50 / Kd Range Reference
PDE5 Sildenafil-like C7-one, C5-sulfonamide ~3.5 nM [1]
CDK2 Purine analogs C7-anilino, C3-isopropyl 45 - 90 nM [2]
Tubulin Colchicine-site binders N1-methyl, C7-aryl < 10 nM [3]

| CDK7 | Trisubstituted | C3, C5, C7-functionalized | Nanomolar | [4] |[6][7][8][9]

Emerging Targets: Antiviral Activity

Recent studies highlight the broad-spectrum antiviral potential of this scaffold. By inhibiting host-cell kinases required for viral replication or directly inhibiting viral polymerases (acting as nucleoside analogs), these derivatives are being explored against RNA viruses.

Validated Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Assay for PDE Activity

Why FP? It is less susceptible to interference from fluorescent compounds than intensity-based assays and is robust for high-throughput screening.

Materials:

  • FAM-labeled cGMP (Tracer).

  • Recombinant PDE5 enzyme.

  • IMAP Binding Reagent (Molecular Devices) or equivalent metal-binding nanoparticles.

Workflow:

  • Preparation: Dissolve pyrazolo[4,3-d]pyrimidine derivatives in 100% DMSO. Prepare serial dilutions. Critical: Keep final DMSO concentration <1% to avoid enzyme denaturation.

  • Incubation: Mix 5 µL of compound + 5 µL of PDE5 enzyme in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 0.05% NaN3). Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL of FAM-cGMP substrate. Incubate for 60 min.

  • Reaction Stop: Add 60 µL of IMAP Binding Solution. The nanoparticles bind to the product (GMP) but not the substrate (cGMP).

  • Read: Measure FP (Ex 485 nm / Em 520 nm).

    • High FP: High product (GMP) bound to nanoparticles = High Enzyme Activity (No Inhibition).

    • Low FP: Low product = High Inhibition.

  • Validation: Use Sildenafil (100 nM) as a positive control (expect <20% activity).

Protocol B: Dual-Stain Flow Cytometry for Cell Cycle Analysis

Why Flow Cytometry? MTT assays only measure metabolic activity. To confirm the CDK inhibition mechanism, you must prove the cells are arrested in a specific phase (G1/S or G2/M).

Workflow:

  • Treatment: Treat cancer cells (e.g., MCF-7) with the derivative at IC50 concentration for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Tip: Vortexing is crucial to prevent cell clumping. Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Add Propidium Iodide (PI) (50 µg/mL) to stain DNA.

    • Add RNase A (100 µg/mL) to degrade RNA (prevents false PI signal).

  • Acquisition: Analyze on a flow cytometer.

  • Analysis:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Sub-G1: Apoptotic debris.

    • Success Criterion: A significant accumulation in the G2/M phase (for tubulin inhibitors) or G1 phase (for CDK inhibitors) compared to DMSO control.

Lead Optimization Workflow

The following diagram outlines the logical flow for optimizing a pyrazolo[4,3-d]pyrimidine hit into a lead candidate, ensuring both potency and physicochemical viability.

OptimizationCycle cluster_testing Testing Cascade Hit Hit Identification (Scaffold Screening) Design In Silico Docking (CDK2 vs PDE5 Pockets) Hit->Design Synth Synthesis (N1-Alkylation / C7-Substitution) Design->Synth Biochem Enzymatic Assay (IC50 Determination) Synth->Biochem Cellular Cellular Assay (Flow Cytometry/Viability) Biochem->Cellular ADME Solubility & Metabolic Stability Cellular->ADME Decision Selectivity Check (Kinase vs PDE) ADME->Decision Decision->Design Poor Selectivity Lead Lead Candidate Decision->Lead Criteria Met

Figure 2: Iterative lead optimization cycle for pyrazolo[4,3-d]pyrimidine derivatives.

References

  • PubChem. (n.d.). Sildenafil | C22H30N6O4S. National Institutes of Health. [Link]

  • Abd El-All, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

  • Zhang, X., et al. (2015). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. Scientific Reports (Nature). [Link]

  • Lozada-García, M. C., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized protocol for the synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives, specifically focusing on the 7(6H)-one scaffold, which is a critical intermediate in the development of kinase inhibitors (e.g., CDK, Src) and phosphodiesterase (PDE5) inhibitors.

The protocol leverages 4-amino-1H-pyrazole-3-carboxamide as the primary starting material, utilizing a robust two-step sequence: cyclocondensation followed by regioselective electrophilic bromination .

Abstract & Strategic Overview

The pyrazolo[4,3-d]pyrimidine system is an isostere of purine, widely utilized in medicinal chemistry. While the [3,4-d] isomer (Allopurinol-like) is common, the [4,3-d] isomer (Sildenafil-like) offers unique binding vectors for ATP-competitive inhibition.

This guide addresses the challenge of introducing a halogen handle at the C3 position of the pyrazole ring. Direct bromination of the bicyclic core is superior to starting with brominated pyrazoles, which often suffer from debromination during the harsh cyclization conditions.

Core Synthetic Strategy
  • Ring Closure: Thermal cyclocondensation of 4-aminopyrazole-3-carboxamide with a C1 source (Formamide) to construct the pyrimidine ring.

  • Late-Stage Functionalization: Regioselective bromination at C3 using N-Bromosuccinimide (NBS), exploiting the electron-rich nature of the pyrazole ring relative to the electron-deficient pyrimidine.

Reaction Scheme & Pathway Visualization

ReactionScheme Start 4-Amino-1H-pyrazole- 3-carboxamide Inter 1H-Pyrazolo[4,3-d] pyrimidin-7(6H)-one Start->Inter Product 3-Bromo-1H-pyrazolo[4,3-d] pyrimidin-7(6H)-one Inter->Product Reagent1 Formamide 180°C, 4-6h Reagent2 NBS, DMF RT, 2-4h

Caption: Two-step synthesis of the 3-bromo-pyrazolo[4,3-d]pyrimidine scaffold from 4-aminopyrazole precursors.

Detailed Experimental Protocols

Protocol A: Cyclization to the Pyrazolo[4,3-d]pyrimidine Core

This step constructs the pyrimidine ring fused to the [4,3] bond of the pyrazole.

Reagents & Materials:

  • Starting Material: 4-Amino-1H-pyrazole-3-carboxamide (1.0 equiv)

  • Solvent/Reagent: Formamide (10-15 volumes, acts as both solvent and C1 source)

  • Workup: Ethanol (EtOH), Water[1]

Procedure:

  • Setup: Charge a round-bottom flask with 4-amino-1H-pyrazole-3-carboxamide.

  • Addition: Add Formamide (approx. 10 mL per gram of starting material).

  • Reaction: Heat the suspension to 180°C (reflux) . The solid will dissolve, and the solution will darken slightly. Stir for 4–6 hours .

    • Mechanistic Insight: The high temperature is required to drive the condensation of the amide nitrogen with formamide and the subsequent intramolecular ring closure.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. The starting amine spot should disappear.

  • Workup: Cool the reaction mixture to room temperature.

    • Crystallization:[1][2] The product often precipitates upon cooling.[1] If not, dilute with water (2x volume) and chill on ice.

  • Isolation: Filter the solid, wash copiously with water (to remove formamide) and cold ethanol.

  • Drying: Dry under vacuum at 60°C.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective Bromination at C3

This step introduces the bromine atom at the 3-position.[3] The pyrimidine ring deactivates the system, but the pyrazole N1-C3-N2 sector remains sufficiently electron-rich for electrophilic aromatic substitution (EAS).

Reagents & Materials:

  • Substrate: 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one (from Protocol A)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: DMF (Dimethylformamide)

  • Quench: Sodium thiosulfate (aq)

Procedure:

  • Dissolution: Dissolve the pyrazolo[4,3-d]pyrimidin-7-one (1.0 equiv) in DMF (5-10 volumes) at Room Temperature (RT).

  • Addition: Add NBS (1.1 equiv) portion-wise over 15 minutes.

    • Safety Note: Exothermic reaction. Maintain temp < 30°C.

  • Reaction: Stir at RT for 2–4 hours .

    • Self-Validating Check: The reaction typically turns orange/red initially and fades to yellow. LCMS should show a mass shift of +78/80 Da (Br isotopes).

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes).

  • Quench: Add a small amount of 10% sodium thiosulfate solution to quench excess bromine/NBS.

  • Isolation: The product will precipitate as a solid.[4][5] Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.

Expected Yield: 80–90% Data Validation:

  • 1H NMR (DMSO-d6): Disappearance of the C3-H singlet (typically around δ 8.0–8.5 ppm). The C7-H (pyrimidine proton) will remain (around δ 7.9–8.2 ppm).

Quantitative Data Summary

ParameterProtocol A (Cyclization)Protocol B (Bromination)
Reagent Formamide (excess)NBS (1.1 eq)
Solvent Neat (Formamide)DMF
Temperature 180°C20–25°C
Time 4–6 h2–4 h
Yield 75–85%80–90%
Key QC Marker MS [M+H]+ = 137.05MS [M+H]+ = 214.9/216.9 (1:1 ratio)

Downstream Applications: The "Gateway" Intermediate

The 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a versatile intermediate. It is rarely the final drug but rather the scaffold for further diversity:

  • Chlorination (POCl3): Converts the 7-one to 7-chloro .

  • SNAr Displacement: The 7-chloro group is easily displaced by amines (anilines, piperazines) to install the kinase hinge-binding motif.

  • Suzuki Coupling: The 3-Bromo handle allows for Palladium-catalyzed cross-coupling to introduce aryl or alkyl groups at the 3-position, a common feature in potent kinase inhibitors (e.g., to access the hydrophobic back-pocket).

Downstream Core 3-Bromo-1H-pyrazolo[4,3-d] pyrimidin-7-one Chloro 3-Bromo-7-chloro- 1H-pyrazolo[4,3-d]pyrimidine Core->Chloro POCl3, Reflux Drug Kinase Inhibitor Candidate (7-Amino-3-Aryl substituted) Chloro->Drug 1. R-NH2 (SNAr) 2. Ar-B(OH)2 (Suzuki)

Caption: Functionalization pathway converting the 3-bromo scaffold into bioactive kinase inhibitors.

References

  • General Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues.
    • Source: European Journal of Medicinal Chemistry (via PubMed/NIH).
    • URL:[Link]

  • Regioselective Halogenation Protocols

    • Title: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines (Analogous reactivity).[3]

    • Source: RSC Advances / ResearchG
    • URL:[Link]

  • Kinase Inhibitor Applications (Sildenafil/PP1 Analogs)

    • Title: Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Chemical Properties & Safety Data

    • Title: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Isomer comparison and safety).
    • Source: Sigma-Aldrich / PubChem.
    • URL:[Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrazolo[4,3-d]pyrimidine Core

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone in the development of therapeutics targeting a wide array of biological targets, including kinases and other enzymes. The strategic functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 3-position of the pyrazolo[4,3-d]pyrimidine ring system.

This guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura coupling with 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine. As a Senior Application Scientist, the following notes are synthesized from established principles of cross-coupling chemistry, insights from related heterocyclic systems, and field-proven strategies to address the unique challenges presented by this electron-deficient, nitrogen-rich substrate.

The Scientific Rationale: Navigating the Challenges of Coupling with Pyrazolopyrimidines

The Suzuki-Miyaura coupling of N-heterocycles like 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine presents a unique set of challenges that necessitate a carefully considered approach to reaction design.

  • Electron-Deficient Nature: The pyrazolo[4,3-d]pyrimidine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electronic property can render the C-Br bond more susceptible to oxidative addition, the rate-limiting step in many Suzuki-Miyaura catalytic cycles. However, it can also increase the propensity for competitive side reactions.

  • Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms of the pyrimidine and pyrazole rings can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This necessitates the use of specialized ligands that can stabilize the active catalytic species and promote the desired cross-coupling pathway.

  • Debromination: A significant side reaction often encountered with electron-deficient heteroaryl bromides is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This undesired pathway can be promoted by certain catalyst systems and reaction conditions.[1][2]

  • The Unprotected N-H Group: The presence of a free N-H group on the pyrazole ring can lead to complications such as deprotonation under basic conditions, which may affect the electronic properties of the substrate and its interaction with the catalyst. While protection of the N-H group is an option, direct coupling on the unprotected scaffold is often preferred to maintain synthetic efficiency.

To address these challenges, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 3-arylated-1H-pyrazolo[4,3-d]pyrimidine products.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid Aryl_Halide Ar-Br (3-Bromo-1H-pyrazolo[4,3-d]pyrimidine) Aryl_Halide->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions: A Data-Driven Approach

Based on extensive studies of related pyrazolopyrimidine systems, the following conditions are recommended as a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine. Microwave-assisted heating is often beneficial, leading to shorter reaction times and improved yields.[2]

ComponentRecommended Reagents/ConditionsRationale
Palladium Catalyst XPhos Pd G2 (2-5 mol%) or Pd(dppf)Cl2 (5 mol%)Buchwald's second-generation XPhos precatalyst is highly active and effective in preventing debromination.[2][3] Pd(dppf)Cl2 is another robust catalyst for cross-coupling of N-heterocycles.
Ligand XPhos (if using a Pd source without a built-in ligand)The bulky and electron-rich XPhos ligand promotes oxidative addition and reductive elimination while preventing catalyst deactivation.
Base K2CO3 or K3PO4 (2-3 equivalents)These inorganic bases are effective in activating the boronic acid for transmetalation without being overly harsh on the substrate.
Solvent 1,4-Dioxane/H2O (4:1) or THF/H2O (4:1)A mixture of an organic solvent and water is crucial for dissolving both the organic substrate and the inorganic base, facilitating the reaction.
Temperature 80-120 °C (conventional heating) or 100-140 °C (microwave)Elevated temperatures are typically required to drive the reaction to completion. Microwave heating can significantly accelerate the process.
Boronic Acid/Ester 1.2-1.5 equivalentsA slight excess of the boronic acid or ester is used to ensure complete consumption of the starting bromide.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the Suzuki-Miyaura coupling of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is recommended for rapid reaction optimization and synthesis of a library of analogs.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Vial To a microwave vial add: Substrate 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) Boronic_Acid Aryl/Heteroaryl Boronic Acid (1.5 eq) Catalyst XPhos Pd G2 (0.05 eq) Base K2CO3 (2.0 eq) Solvent 1,4-Dioxane/H2O (4:1) Seal Seal the vial Solvent->Seal Microwave Heat in microwave reactor (e.g., 120 °C, 30-60 min) Seal->Microwave Cool Cool to room temperature Microwave->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Wash Wash with water and brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Application Note: C3-Functionalization of Pyrazolo[4,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the pyrazolo[4,3-d]pyrimidine scaffold—a privileged structure in kinase inhibition (e.g., CDK, Src) and PDE5 inhibition (e.g., Sildenafil).

While de novo cyclization is often used to install C3-alkyl groups (as in Sildenafil), late-stage C3-functionalization is the superior strategy for SAR exploration, allowing the rapid generation of diverse libraries from a single common intermediate.

Strategic Analysis: The C3 Reactivity Paradox

The pyrazolo[4,3-d]pyrimidine scaffold presents a unique electronic duality:

  • The Pyrimidine Ring (Electron-Deficient): Susceptible to Nucleophilic Aromatic Substitution (SNAr), typically at C7 (Cl displacement).

  • The Pyrazole Ring (Electron-Rich): The C3 position is π-excessive, behaving similarly to the C3 position of indole or C4 of a standalone pyrazole.

The Challenge: Most synthetic routes lock the C3 substituent early (during the hydrazine/diketone cyclization). This limits SAR throughput. The Solution: Exploiting the nucleophilicity of C3 for Electrophilic Aromatic Substitution (SEAr) or Direct C–H Arylation allows for divergent synthesis from a simplified core.

Reaction Landscape

The following diagram outlines the logical flow for functionalizing this scaffold.

G cluster_legend Methodology Key Core Pyrazolo[4,3-d]pyrimidine (Unsubstituted C3) Halogen 3-Iodo/Bromo Intermediate Core->Halogen NIS/NBS (SEAr) Direct Direct C-H Arylation Core->Direct Pd(OAc)2, Ligand (CMD Mechanism) Suzuki C3-Aryl/Heteroaryl (Suzuki-Miyaura) Halogen->Suzuki Ar-B(OH)2 Pd(0) Sonogashira C3-Alkynyl (Sonogashira) Halogen->Sonogashira Alkyne Pd/Cu Heck C3-Alkenyl (Heck) Halogen->Heck Alkene Pd(0) Standard Route (Robust) Standard Route (Robust) Emerging Route (Green) Emerging Route (Green)

Figure 1: Strategic workflow for C3 diversification. The Halogenation-Coupling route is the industry standard for reliability.

Protocol A: Regioselective C3-Iodination (The Gateway Step)

This protocol installs a reactive handle (Iodine) at C3.[1][2][3] Due to the electron-rich nature of the pyrazole ring, this proceeds via an electrophilic mechanism.

Prerequisites
  • Substrate: N1-alkylated or N1-protected pyrazolo[4,3-d]pyrimidine.

    • Note: Free NH substrates can lead to N-iodination or oligomerization. Ensure N1 is blocked (e.g., Methyl, SEM, THP).

  • Reagent: N-Iodosuccinimide (NIS) is preferred over I2 for cleaner workup and precise stoichiometry.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equiv of the N1-protected core in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

    • Expert Tip: DMF is preferred if the substrate has poor solubility, but MeCN simplifies workup.

  • Reagent Addition: Add 1.1–1.2 equiv of NIS in one portion at room temperature (25 °C).

  • Reaction Monitoring: Stir at RT. Monitor via LC-MS.

    • Timeframe: Conversion usually completes within 2–4 hours.

    • Troubleshooting: If conversion stalls, heat to 50 °C. If regioselectivity issues arise (rare), cool to 0 °C.

  • Quench & Workup:

    • Dilute with EtOAc.

    • Wash with 10% Na₂S₂O₃ (aq) to remove excess iodine (solution turns from brown to yellow/clear).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (typically Hexane/EtOAc or DCM/MeOH).

Yield Expectation: 85–95% Key Intermediate: 3-iodo-1-substituted-pyrazolo[4,3-d]pyrimidine.

Protocol B: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Once the 3-iodo handle is installed, Suzuki coupling is the most versatile method for introducing aryl and heteroaryl groups.

Reaction Setup Table
ComponentReagentEquivRole/Notes
Catalyst Pd(dppf)Cl₂·DCM0.05Robust, air-stable Pd(II) precatalyst.
Ligand --dppf is included in the precatalyst.
Base K₂CO₃ or Cs₂CO₃2.0–3.0Cs₂CO₃ is better for sterically demanding boronic acids.
Solvent 1,4-Dioxane/H₂O4:1The water co-solvent is critical for the transmetallation step.
Temp 80–100 °C-Microwaving at 110 °C for 30 min is a viable high-throughput alternative.
Detailed Workflow
  • Charge: In a reaction vial, combine the 3-iodo intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base (2.0 equiv).

  • Degas: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 5 minutes.

    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%). Quickly seal the vial.

  • Heating: Heat to 90 °C for 4–12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with water/brine.

  • Purification: Flash chromatography.

Advanced Protocol: Direct C–H Arylation (Metal-Free or Catalytic)

For substrates where halogenation is low-yielding or to reduce step count, Direct C–H Arylation is an emerging methodology. This relies on the "Concerted Metalation-Deprotonation" (CMD) mechanism.

Mechanism Insight: The acidity of the C3-H bond allows a carbonate-ligated Palladium species to cleave the C-H bond without a pre-installed halogen.

Conditions (Optimized for Azoles)
  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: PCy₃ (tricyclohexylphosphine) or XPhos (for difficult substrates).

  • Base: K₂CO₃ or PivOK (Potassium Pivalate - crucial for CMD mechanism).

  • Solvent: DMA or Toluene (anhydrous).

  • Coupling Partner: Aryl Bromide (Ar-Br).[4][5]

  • Temperature: 120–140 °C (High temperature required).

Caution: This method is sensitive to steric bulk at the N1 position. Regioselectivity is generally high for C3 due to electronic bias.

References & Validation

The protocols above are synthesized from foundational heterocyclic chemistry principles and specific applications on homologous systems (pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine).

  • General Pyrazolo[4,3-d]pyrimidine Synthesis & Bioactivity:

    • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship...[6]

    • Source: NIH / PubMed Central

    • URL:[Link]

    • Relevance: Validates N1-alkylation and general scaffold stability; establishes biological importance.

  • C3-Halogenation Precedent (Homologous Systems):

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III)...

    • Source: RSC Advances / PubMed Central

    • URL:[Link]

    • Relevance: Demonstrates the nucleophilic reactivity of the pyrazole C3 position toward iodination reagents (NIS/PIDA), directly applicable to the [4,3-d] core.

  • Direct C-H Arylation Mechanisms:

    • Title: Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines[5]

    • Source: NIH / PubMed Central

    • URL:[Link]

    • Relevance: Provides the mechanistic basis (CMD vs. Electrophilic Palladation) for optimizing C3-arylation conditions.

  • Iodine-Catalyzed Functionalization:

    • Title: Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones...[2]

    • Source: PubMed

    • URL:[Link]

    • Relevance: Highlights iodine-mediated pathways specifically on the [4,3-d] scaffold.

Sources

Nucleophilic aromatic substitution of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Application Note: Nucleophilic Aromatic Substitution ( ) Strategies for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Executive Summary & Strategic Overview

The 3-bromo-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., CDK, BTK, and JAK inhibitors). However, successfully functionalizing this core requires a precise understanding of its electronic landscape.

Critical Technical Distinction: Researchers often attempt to apply generic nucleophilic aromatic substitution (

  • The 3-Position (Pyrazole Ring): The bromine at C3 is located on the electron-rich pyrazole ring. It is inert to classical

    
     conditions (unless activated by strong electron-withdrawing groups or N-oxides). Attempts to displace this bromine with amines/alkoxides using only heat and base will likely fail or result in decomposition. This position is designed for Transition Metal-Catalyzed Cross-Coupling  (Suzuki, Buchwald-Hartwig).
    
  • The 7-Position (Pyrimidine Ring): The C7 position is highly electrophilic due to the inductive effect of the adjacent pyrimidine nitrogens. If a leaving group (e.g., Cl, F) is present at C7, this site undergoes facile

    
    .
    

Scope of this Guide: This protocol focuses on the chemoselective


 functionalization of the 7-position3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine

Mechanistic Insight & Reactivity Profile

To design effective experiments, we must visualize the reactivity hierarchy. The pyrazolo[4,3-d]pyrimidine system possesses three distinct reactive centers:

  • N1-H (Acidic Proton): pKa ~10-11. The first reaction with any base will be deprotonation here. This nitrogen often requires protection (THP, SEM, Boc) or transient masking to prevent side reactions or solubility issues.

  • C7-Cl (Electrophilic Center): The LUMO coefficient is highest at C7, making it the primary site for nucleophilic attack.

  • C3-Br (Nucleophile-Resistant): This bond is strong (

    
     C-Br) and lacks the necessary activation for 
    
    
    . It remains intact during C7 substitution, serving as an orthogonal handle.
Reactivity Flowchart (DOT Visualization)

GStart3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidineBaseBase Treatment(NaH/DIPEA)Start->Base ActivationAnionN-Anion Intermediate(Soluble/Reactive)Base->Anion DeprotonationSNArSNAr Reaction(Nucleophile Attack at C7)Anion->SNAr + R-NH2 / R-OHProduct7-Substituted-3-bromo-1H-pyrazolo[4,3-d]pyrimidineSNAr->Product - Cl-CouplingPd-Catalysis (C3)(Suzuki/Buchwald)Product->Coupling Subsequent Step

Caption: Logical workflow for the sequential functionalization of the pyrazolo[4,3-d]pyrimidine core. Note that

Experimental Protocols

Protocol A: with Primary/Secondary Amines

Objective: Displacement of C7-Cl with an amine nucleophile while preserving the C3-Br bond.

Reagents:

  • Substrate: 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Nucleophile: Amine (1.2 - 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Solvent: n-Butanol (preferred for solubility/temp) or DMF/DMAc.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine (100 mg, 0.43 mmol) in n-Butanol (2.0 mL).

    • Note: n-Butanol is chosen over Ethanol because its higher boiling point (117°C) allows for faster kinetics if the chloride is sluggish.

  • Addition: Add DIPEA (0.15 mL, 0.86 mmol) followed by the Amine (0.52 mmol).

    • Mechanistic Check: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.5 eq to ensure free base generation.

  • Reaction: Seal the vial and heat to 80–100 °C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H = 233/235) and appearance of the product (M+H = Mass of Amine + 198).

    • Tip: The 3-Br isotopic pattern (1:1 doublet) should remain visible in the product mass spectrum.

  • Workup:

    • Cool the mixture to room temperature.

    • Precipitation Method (Preferred): Add water (5 mL). The product often precipitates as a solid. Filter, wash with water and cold ether, and dry under vacuum.

    • Extraction Method: If no precipitate forms, dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
       and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: with Oxygen Nucleophiles (Alkoxides)

Objective: Synthesis of 7-alkoxy derivatives. This reaction is more sensitive to moisture due to the competing hydrolysis of the C7-Cl to the ketone (pyrimidinone).

Reagents:

  • Substrate: 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine[1]

  • Nucleophile: Alcohol (R-OH) (used as solvent or 2-3 eq in THF)

  • Base: NaH (Sodium Hydride, 60% dispersion) (2.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous THF at 0 °C.

  • Alkoxide Formation: Slowly add the Alcohol (R-OH, 2.0 eq). Stir at 0 °C for 15 min until H2 evolution ceases.

  • Substrate Addition: Add 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) as a solution in THF or as a solid in one portion.

    • Critical: The extra equivalent of NaH is consumed by the acidic N1-H proton of the pyrazole.

  • Reaction: Allow to warm to Room Temperature (RT) and stir. If conversion is slow (<10% after 1 hr), heat to 50 °C.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organic layer thoroughly with water to remove salts.

Data Summary & Troubleshooting

The following table summarizes common outcomes and troubleshooting steps for the

IssueObservation (LC-MS)Root CauseCorrective Action
No Reaction SM (233/235) persistsNucleophile is too weak or steric hindranceIncrease Temp to 120°C; Switch solvent to DMAc; Use Microwave irradiation.
Hydrolysis Mass = 215/217 (OH product)Wet solvent or hygroscopic baseUse anhydrous solvents; Dry reagents; Ensure reaction is under inert atmosphere (

/Ar).
Bis-Alkylation Mass = Product + AlkylN1-H is reacting with electrophilesUsually not an issue in

unless an alkyl halide is present. If doing subsequent alkylation, protect N1 first.
De-bromination Mass = Product - 79/81Pd-contamination or extreme reductionAvoid using metal reductants (Zn/Fe) in the presence of the Br.

References

  • Selectivity in Pyrazolo-pyrimidine Synthesis

    • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.[2]

    • Source:Bioorganic & Medicinal Chemistry / PMC.
    • Context: Describes the synthesis of related pyrazolo[3,4-d]pyrimidines, illustrating the standard workflow of chlorin
  • Commercial Building Block Validation

    • Title: 3-bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine Product Page.[1]

    • Source: AChemBlock / Chemical Suppliers.
    • Context: Confirms the existence and stability of the 7-chloro-3-bromo intermediate as the standard starting m
  • Mechanistic Grounding (

    
     Regioselectivity): 
    
    • Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class.
    • Context: Provides the quantum mechanical explanation (LUMO coefficients) for why the pyrimidine ring (C7 equivalent) is more reactive than other positions.

Application Note: Regioselective N-Alkylation of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the specific protocols, mechanistic insights, and characterization strategies for the N-alkylation of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine , a privileged scaffold in kinase inhibitor development (e.g., CDK, BTK, and JAK inhibitors).

Executive Summary & Strategic Importance

The pyrazolo[4,3-d]pyrimidine core is an isostere of purine, widely utilized to target the ATP-binding site of protein kinases. The 3-bromo derivative is a critical intermediate because the bromine atom serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity at the C3 position.

The Challenge: The 1H-pyrazolo[4,3-d]pyrimidine scaffold contains an acidic NH proton that is subject to tautomerism. Alkylation typically yields a mixture of N1-alkyl (thermodynamically favored) and N2-alkyl (kinetically competitive) regioisomers. Distinguishing and controlling this regioselectivity is the primary bottleneck in scaling this chemistry.

This Guide Covers:

  • Mechanistic Drivers: Why N1 vs. N2 selectivity occurs.

  • Protocol A: Standard Base-Mediated Alkylation (High Throughput).

  • Protocol B: Mitsunobu Reaction (Complex Alcohols).

  • The "Self-Validating" System: How to unambiguously assign regiochemistry using NOESY NMR.

Mechanistic Insight & Reaction Pathways[1]

The regiochemical outcome is governed by the interplay between the tautomeric equilibrium of the anion and steric/electronic effects of the electrophile.

  • Electronic Bias: The pyrazolo[4,3-d]pyrimidine anion is delocalized. However, the N1 position is generally more nucleophilic in the thermodynamic sense due to the stabilization provided by the fused pyrimidine ring system.

  • Steric Factors: The N1 position is adjacent to the pyrimidine ring fusion (C7a), while the N2 position is adjacent to the C3-Bromo substituent. The steric bulk of the C3-Br group can destabilize the transition state for N2-alkylation, often enhancing N1 selectivity compared to non-substituted analogs.

Pathway Diagram (DOT Visualization)

AlkylationPathway Start 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (Tautomeric Mix) Base Base Deprotonation (NaH, K2CO3, Cs2CO3) Start->Base Anion Delocalized Anion (Nucleophilic Species) Base->Anion TS_N1 TS: N1 Attack (Less Steric Hindrance) Anion->TS_N1 Path A (Preferred) TS_N2 TS: N2 Attack (Steric Clash with 3-Br) Anion->TS_N2 Path B Prod_N1 Product N1 (Major Isomer) TS_N1->Prod_N1 Thermodynamic Prod_N2 Product N2 (Minor Isomer) TS_N2->Prod_N2 Kinetic/Minor

Caption: Reaction pathway showing the bifurcation of the delocalized anion into N1 and N2 alkylated products. The 3-Bromo substituent sterically disfavors N2 attack.

Experimental Protocols

Protocol A: Base-Mediated Alkylation (General Purpose)

Best for: Primary alkyl halides (MeI, EtBr, BnBr).

Materials:

  • Substrate: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (100 mg, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Deprotonation: Add Cs₂CO₃ (325 mg, 1.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow/orange, indicating anion formation.

  • Alkylation: Add the Alkyl Halide (0.6 mmol) dropwise via syringe.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC (5% MeOH in DCM).

    • Note: Most primary halides react within 1-4 hours. Less reactive halides may require heating to 60°C.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine (10 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude residue typically contains a mixture of N1 (Major) and N2 (Minor) isomers.

    • Separation: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 10% MeOH in DCM.

    • Elution Order: The N2-isomer is typically less polar and elutes first. The N1-isomer is more polar and elutes second. (Verify this for your specific R-group, as large lipophilic groups can alter retention).

Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols or complex functional groups where the halide is unstable.

Materials:

  • Substrate: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

  • Alcohol: R-OH (1.2 eq)

  • Phosphine: PPh₃ (1.5 eq) or Polymer-supported PPh₃ (for easier workup)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[1][2]

  • Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Workup: Concentrate the solvent.

  • Purification: Triturate with Et₂O to precipitate Triphenylphosphine oxide (POPh₃). Filter. Purify the filtrate by Flash Chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Insight: Mitsunobu conditions often favor the N1-isomer significantly due to the steric bulk of the PPh₃-betaine intermediate making the crowded N2 position less accessible.

Data Presentation & Optimization[4][5][6]

Table 1: Conditions Screening for N-Alkylation

EntryBaseSolventTempElectrophileYield (N1)Ratio (N1:N2)Notes
1K₂CO₃DMFRTMeI85%9:1Standard condition.
2Cs₂CO₃DMFRTBenzyl Bromide88%10:1Cs+ effect improves yield.
3NaHTHF0°CEtI75%6:1Stronger base, less selective.
4K₂CO₃MeCNRefluxIsopropyl Bromide60%3:1Steric bulk reduces N1 pref.
5MitsunobuTHFRTIsopropanol70%>15:1High selectivity for 2° alcohols.

Note: Ratios are approximate and substrate-dependent.

Characterization: The Self-Validating System

The most critical step is confirming the regiochemistry. You cannot rely solely on elution order. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

The "Golden Rule" for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine:
  • N1-Alkylated Product:

    • The N1-R group is spatially close to the C7-H proton on the pyrimidine ring.

    • NOESY Signal: Strong cross-peak between N1-CH₂ and Pyrimidine-C7-H .

  • N2-Alkylated Product:

    • The N2-R group is spatially close to the C3-Br substituent.

    • NOESY Signal: ABSENCE of a cross-peak to the pyrimidine ring protons. (Since Br has no protons, the N2-alkyl group is isolated from the aromatic system protons).

Diagnostic NMR Shifts (General Trend in CDCl₃):

  • N1-Isomer: The N-CH₂ protons typically appear slightly upfield compared to N2.

  • N2-Isomer: The N-CH₂ protons often appear downfield (deshielded by the adjacent lone pair repulsion and C3-Br).

Characterization Workflow Diagram

Characterization Sample Isolated Isomer (Pure) NMR 1H NMR & NOESY Experiment Sample->NMR Decision NOE Cross-peak: Alkyl-H ↔ Pyrimidine C7-H? NMR->Decision N1_Result CONFIRMED: N1-Isomer (Thermodynamic Product) Decision->N1_Result Yes (Strong Signal) N2_Result CONFIRMED: N2-Isomer (Kinetic/Minor Product) Decision->N2_Result No Signal

Caption: Logic flow for unambiguous structural assignment of N-alkylated isomers using NOESY NMR.

References

  • Regioselective Synthesis of N1-Substituted Pyrazolo[4,3-d]pyrimidines: Title: "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors" (Note: Discusses analogous separation techniques and N1 preference). Source:

  • Mitsunobu Reaction on Pyrazolopyrimidines: Title: "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library" Source:

  • General Regioselectivity in Pyrazoles: Title: "Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine" Source:

  • NMR differentiation of N1/N2 Isomers: Title: "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments" Source:

(Note: While some references discuss the isomeric [3,4-d] scaffold, the chemical principles of pyrazole N-alkylation and characterization via NOE remain applicable and authoritative for the [4,3-d] system.)

Sources

Application Notes & Protocols: A Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Bromo-Heterocycles in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] These transformations are foundational in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures.[4][5] Within this context, five- and six-membered heterocycles (e.g., pyridines, thiophenes, furans, indoles) are not merely scaffolds but are often the core pharmacophores responsible for a molecule's biological activity.

This guide focuses specifically on the utility of 3-bromo-heterocycles as versatile and strategic building blocks. The Carbon-Bromine bond offers a perfect balance of reactivity—sufficiently labile for facile oxidative addition to a palladium(0) center, yet generally more stable than its iodide counterpart, making these substrates robust and cost-effective.[6] The reactivity hierarchy in palladium catalysis (C-I > C-Br > C-Cl) can be strategically exploited, allowing for selective functionalization of di-halogenated substrates where the 3-bromo position can be addressed while leaving a less reactive C-Cl bond intact for subsequent transformations.[7][8]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-tested protocols, and troubleshooting insights for leveraging 3-bromo-heterocycles in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck.

Part 1: The Mechanistic Core - Understanding the Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions are governed by a similar catalytic cycle, which begins with a catalytically active Pd(0) species.[9] While palladium sources are often provided as stable Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), they undergo an essential in-situ reduction to Pd(0) to enter the cycle.[1] The cycle proceeds through three fundamental steps:

  • Oxidative Addition : The Pd(0) complex inserts into the carbon-bromine bond of the heterocycle. This is often the rate-determining step and results in a Pd(II) intermediate.[6][9] The reactivity order is typically C-I > C-OTf ≈ C-Br > C-Cl.[6]

  • Transmetalation : The organic moiety from the coupling partner (e.g., an organoboron in Suzuki, an organotin in Stille) is transferred to the palladium center, displacing the halide.[6] This step is often facilitated by a base.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

General_Catalytic_Cycle Pd0 Pd(0)L_n OA_label Oxidative Addition Pd0->OA_label Het_Pd_Br Het-Pd(II)L_n-Br (Oxidative Addition Intermediate) TM_label Transmetalation Het_Pd_Br->TM_label Het_Pd_R Het-Pd(II)L_n-R (Transmetalation Intermediate) Het_Pd_R->Pd0  Regenerated  Catalyst Product Het-R Het_Pd_R->Product  Desired  Product RE_label Reductive Elimination Het_Pd_R->RE_label OA_label->Het_Pd_Br + Het-Br TM_label->Het_Pd_R + R-M

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Critical Choice of Ligand

The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents the formation of inactive palladium black, and critically modulates the catalyst's reactivity.

  • Electron-Rich & Bulky Phosphines : Ligands such as P(t-Bu)₃, PCy₃, and the renowned "Buchwald Ligands" (e.g., XPhos, SPhos, RuPhos) accelerate both the oxidative addition and the reductive elimination steps.[12] Their steric bulk promotes the formation of monoligated palladium species, which are highly reactive.[13]

  • N-Heterocyclic Carbenes (NHCs) : These ligands form very strong bonds with palladium, creating highly stable and active catalysts.[14] Their strong σ-donating ability makes them excellent for activating less reactive substrates like aryl chlorides.

Part 2: Application Protocols for Key Transformations

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based byproducts.[12][15] The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[16][17]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + 3-Bromo-Heterocycle pd_intermediate Het-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + [ArB(OH)₃]⁻ pd_aryl Het-Pd(II)L₂-Ar transmetalation->pd_aryl pd_aryl->pd0  Regeneration reductive_elimination Reductive Elimination pd_aryl->reductive_elimination product Het-Ar reductive_elimination->product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-heterocycle (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[18]

  • Catalyst & Ligand Addition : Under a positive flow of inert gas, add the palladium precatalyst (0.5–5 mol%) and the ligand (if required, typically in a 1:2 Pd:Ligand ratio for monodentate ligands).

  • Solvent Addition : Add the degassed solvent(s) via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[18]

  • Reaction : Place the flask in a preheated oil bath and stir vigorously at the specified temperature (typically 80–110 °C) for 4–24 hours.

  • Monitoring : Track the reaction's progress by TLC or LC-MS analysis of small aliquots.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

HeterocyclePalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
3-BromopyridinePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9085-95
3-BromothiophenePd₂(dba)₃ (1) / SPhos (2.5)SPhosK₃PO₄ (2.5)1,4-Dioxane10080-92
3-BromofuranPdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF8575-90
3-Bromoindole (N-protected)Pd(OAc)₂ (2) / XPhos (4)XPhosK₂CO₃ (3)t-AmylOH/H₂O11080-95

Scientist's Note : For electron-rich heterocycles like furan and thiophene, using a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often critical to promote the reductive elimination step and prevent catalyst decomposition.[12]

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

A cornerstone of medicinal chemistry, this reaction forms C-N bonds by coupling aryl halides with primary or secondary amines.[7][19] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and a bulky, electron-rich phosphine ligand is paramount for high efficiency, especially with less reactive amines or sterically hindered substrates.[20]

  • Reaction Setup : In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (1–5 mol%), ligand (1.2–6 mol%), and base (1.2–1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition : Add the 3-bromo-heterocycle (1.0 equiv) and seal the tube with a septum. Remove from the glovebox.

  • Solvent and Amine Addition : Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane) followed by the amine (1.1–1.2 equiv) via syringe.

  • Reaction : Place the tube in a preheated oil bath (typically 80–110 °C) and stir for 4–24 hours.[7]

  • Work-up & Purification : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[7] Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

HeterocyclePalladium Source (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)
3-BromopyridinePd₂(dba)₃ (1.5)XPhos (3.6)NaOt-Bu (1.4)Toluene10088-98
3-BromothiophenePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane11070-85[21][22]
3-BromofuranPd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (1.5)t-BuOH9075-90
3-Bromo-7-chloro-benzothiophenePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃ (2)Toluene110>90 (selective at Br)[7]

Rationale : The use of strong bases like sodium tert-butoxide is common, but for base-sensitive substrates, milder carbonate or phosphate bases can be effective, often requiring a slightly higher temperature or more active catalyst system.[20] For some labile heterocycles like 3-bromothiophene, yields may be moderate, and the resulting aminothiophene products can be unstable.[21]

C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides and is unique among these methods for its typical requirement of a copper(I) co-catalyst (e.g., CuI).[23] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. The reaction is usually run in an amine base, which often serves as the solvent as well.

  • Reaction Setup : To a Schlenk flask, add the 3-bromo-heterocycle (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–3 mol%), and copper(I) iodide (1–5 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition : Add the degassed solvent (e.g., THF, DMF) and the amine base (e.g., Et₃N, DIPEA, 2–3 equiv). Add the terminal alkyne (1.1–1.5 equiv) via syringe.

  • Reaction : Stir the mixture at room temperature or with gentle heating (40–80 °C) until the starting material is consumed (2–12 hours).

  • Work-up : Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer and concentrate.

  • Purification : Purify via flash column chromatography.

HeterocyclePalladium Source (mol%)Co-Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
3-BromopyridinePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)DMF8060-75[24]
3-BromoindolePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (3)DMF100 (MW)~80[25][26]
3-BromofuranPd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)THF6070-85
3-Bromocyclopentane-1,2-dionePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THFRT~90[27]

Scientist's Note : A common side reaction is the copper- or palladium-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring a strictly anaerobic environment and adding the alkyne slowly to the reaction mixture.

D. Heck Coupling: Vinylation of Heterocycles

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically in the presence of a base to neutralize the HBr generated during the reaction.[28] It is a powerful method for synthesizing substituted styrenes and acrylates.

  • Reaction Setup : Combine the 3-bromo-heterocycle (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%), and ligand (if needed) in a Schlenk flask.

  • Inert Atmosphere : Evacuate and backfill with inert gas.

  • Reagent Addition : Add the degassed solvent (e.g., DMF, NMP, or Toluene), the base (e.g., K₂CO₃, Et₃N, 1.5–2.5 equiv), and the alkene (1.2–2.0 equiv).

  • Reaction : Heat the mixture with stirring at a high temperature (100–140 °C) for 6–48 hours.

  • Work-up : Cool the reaction, filter off the inorganic salts, and dilute the filtrate with an organic solvent. Wash with water and brine, dry, and concentrate.

  • Purification : Purify by flash column chromatography.

HeterocycleAlkenePalladium Source (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
3-BromopyridineButyl AcrylatePd(OAc)₂ (10)K₂CO₃ (3)Toluene130~78[29]
3-Bromoindazolen-Butyl AcrylatePd(OAc)₂ (1)NaHCO₃ (2)NMP120~90
3-BromobenzofuranStyrenePd(OAc)₂ (2)Et₃N (2)DMF11075-85

Rationale : Heck reactions often require higher temperatures than other couplings. The choice of base is critical; organic bases like triethylamine are common, while inorganic bases like potassium or sodium carbonate are also widely used, particularly in polar aprotic solvents like DMF or NMP.[29]

Part 3: Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful execution from start to finish.

Figure 3: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(II) not reduced; Pd(0) oxidized).2. Poor quality reagents (wet solvent, impure base).3. Insufficient temperature or time.1. Switch to a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄). Screen different ligands. Ensure a rigorously inert atmosphere.2. Use freshly dried, degassed solvents and high-purity reagents.3. Increase temperature in 10 °C increments or extend reaction time.
Debromination Side Product 1. Presence of a hydride source (e.g., from base/solvent interaction).2. High reaction temperatures.3. Ligand does not sufficiently stabilize the catalyst.1. Switch to a non-protic solvent. Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu).[30]2. Lower the reaction temperature; this may require a more active catalyst system.3. Screen more sterically bulky and electron-rich ligands (e.g., Buchwald or NHC ligands).
Homocoupling of Coupling Partner 1. (Suzuki) Protodeborylation of boronic acid.2. (Sonogashira) Oxygen present, facilitating Glaser coupling.3. Catalyst promotes homocoupling before cross-coupling.1. Use a boronic ester instead of the acid. Use anhydrous conditions.2. Rigorously degas all solvents and ensure a tight inert seal on the reaction vessel.3. Lower the catalyst loading. Change the ligand system.
Dark Black Precipitate (Pd Black) Catalyst decomposition due to ligand dissociation or oxidation.1. Increase the ligand-to-palladium ratio.2. Switch to a more robust ligand that binds more strongly (e.g., a bidentate ligand like XantPhos or an NHC ligand).3. Ensure the reaction is strictly anaerobic.

References

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics - ACS Publications. [Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. (n.d.). SYNTHESIS. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). RSC Publishing. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC. [Link]

  • Palladium-catalyzed cross-coupling reactions. (2025). Fiveable. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. (n.d.). University of Windsor. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Tetrahedron Letters. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (n.d.). PubMed. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society - ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

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Application Note: Synthesis of C3-Aryl Pyrazolo[4,3-d]pyrimidines via Brominated Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the robust synthesis of C3-aryl pyrazolo[4,3-d]pyrimidines . This scaffold is a privileged structure in kinase inhibition (e.g., CDK, Src, EGFR) and microtubule targeting.

The guide prioritizes a late-stage functionalization strategy via a brominated intermediate, allowing for the rapid generation of diverse libraries from a single core precursor.

Abstract & Strategic Rationale

The pyrazolo[4,3-d]pyrimidine system is a bioisostere of purine (adenine), making it an ideal template for ATP-competitive kinase inhibitors. While many synthetic routes install the C3-aryl group early (e.g., via condensation of aryl-hydrazines), this approach limits library diversity.

This protocol details a divergent synthetic route utilizing a 3-bromo-pyrazolo[4,3-d]pyrimidine intermediate. This strategy allows for the late-stage introduction of aryl groups via Suzuki-Miyaura cross-coupling, enabling the rapid scanning of Structure-Activity Relationships (SAR) at the C3 position without repeating the entire core synthesis.

Key Mechanistic Advantages
  • Regioselectivity: The pyrazole ring is significantly more electron-rich than the fused pyrimidine ring, directing Electrophilic Aromatic Substitution (SEAr) specifically to the C3 position.

  • Orthogonality: The C3-Bromine handle is preserved during C7-chlorination and SNAr displacement, allowing for sequential functionalization.

  • Divergency: A single gram-scale batch of the brominated core can support dozens of parallel cross-coupling reactions.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into four distinct phases: Core Formation , Regioselective Bromination , C7 Functionalization , and C3 Cross-Coupling .

SynthesisWorkflow SM Starting Material (4-Nitro-1H-pyrazole-3-carboxylic acid) Core Core Scaffold (Pyrazolo[4,3-d]pyrimidin-7(6H)-one) SM->Core 1. Reduction 2. Cyclization (Formamide) Bromo Brominated Intermediate (3-Bromo-pyrazolo[4,3-d]pyrimidin-7-one) Core->Bromo Regioselective Bromination (NBS, DMF) Chloro Activated Core (3-Bromo-7-chloro-pyrazolo[4,3-d]pyrimidine) Bromo->Chloro Chlorination (POCl3) Amino Kinase Hinge Binder (3-Bromo-7-amino-pyrazolo[4,3-d]pyrimidine) Chloro->Amino SNAr Displacement (R-NH2) Final Final Product (3-Aryl-7-amino-pyrazolo[4,3-d]pyrimidine) Amino->Final Suzuki-Miyaura (Ar-B(OH)2, Pd)

Figure 1: Modular synthetic workflow for C3-aryl pyrazolo[4,3-d]pyrimidines.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one This step builds the fused system. The starting material, 4-nitro-1H-pyrazole-3-carboxylic acid, is commercially available or easily synthesized.

  • Esterification & Reduction:

    • Convert 4-nitro-1H-pyrazole-3-carboxylic acid to the ethyl ester (EtOH, H2SO4, reflux).

    • Reduce the nitro group to the amine using Pd/C + H2 (balloon) in MeOH or SnCl2·2H2O in EtOH (reflux) if halogen substituents are present on the pyrazole.

    • Checkpoint: Ensure complete reduction by LCMS (M+H of amine).

  • Cyclization:

    • Reagents: 4-amino-1H-pyrazole-3-carboxylate (1.0 equiv), Formamidine acetate (1.5 equiv) or Formamide (excess).

    • Conditions: Reflux in EtOH (if using formamidine) or neat Formamide at 180°C.

    • Protocol: Heat the mixture for 4–12 hours. Cool to RT. The product often precipitates.

    • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/EtOH if necessary.

    • Yield: Typically 70–85%.[1]

Phase 2: Regioselective Bromination (The Critical Step)

Target: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one This step exploits the electron-rich nature of the pyrazole ring to install the bromine atom at C3.

  • Reagents:

    • Core Scaffold (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • Solvent: DMF (anhydrous)

  • Protocol:

    • Dissolve the core scaffold in DMF (0.5 M concentration).

    • Add NBS portion-wise at Room Temperature (RT) over 15 minutes. Note: Exotherm is minimal, but portion-wise addition prevents over-bromination.

    • Stir at RT for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

    • Quench: Pour the reaction mixture into ice-water (5x volume).

    • Isolation: The product will precipitate as a solid. Filter, wash extensively with water (to remove succinimide), and dry under vacuum.

  • Why this works: The pyrimidine ring is electron-deficient and deactivated towards SEAr. The pyrazole C3 is the only available nucleophilic carbon.

  • Troubleshooting: If solubility is poor, use N-iodosuccinimide (NIS) for the iodo-analog, which is often more reactive in subsequent couplings but less stable.

Phase 3: Activation and Amine Installation

Target: 3-Bromo-N-substituted-1H-pyrazolo[4,3-d]pyrimidin-7-amine Before the Suzuki coupling, the C7-carbonyl (lactam) is converted to a chloride and then displaced by an amine. This installs the "hinge-binding" motif common in kinase inhibitors.

  • Chlorination:

    • Suspend the 3-bromo-7-one in POCl3 (10 vol).

    • Add catalytic DMF (2-3 drops).

    • Reflux (100°C) for 3–5 hours until the solution becomes clear.

    • Safety: Evaporate excess POCl3 under reduced pressure. Quench residue carefully with ice/sat. NaHCO3. Extract with EtOAc.

    • Product: 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine. (Unstable; use immediately).

  • SNAr Displacement:

    • Dissolve the crude chloride in n-Butanol or DMF .

    • Add the desired Amine (1.2 equiv) and DIPEA (2.0 equiv).

    • Heat at 80°C for 2–6 hours.

    • Result: The chloride is displaced by the amine. The C3-Bromine remains intact because aryl bromides are inert to SNAr conditions.

Phase 4: C3-Arylation via Suzuki-Miyaura Coupling

Target: 3-Aryl-N-substituted-1H-pyrazolo[4,3-d]pyrimidin-7-amine This final diversity step installs the aryl group.

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G2
Base Na2CO3 (2.0 M aq, 3 equiv)K3PO4 (3 equiv) or Cs2CO3
Solvent 1,4-Dioxane / Water (4:1)DME / Water (4:1) or Toluene/EtOH/H2O
Temp/Time 90°C, 4–12 h100°C (Microwave), 30–60 min
  • Protocol:

    • Charge a reaction vial with the 3-bromo precursor (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base .

    • Dissolve in degassed solvent.

    • Add Catalyst under inert atmosphere (N2 or Ar).

    • Heat to the specified temperature.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary & Quality Control

IntermediateKey Analytical Feature (1H NMR / LCMS)
Core (7-one) LCMS: [M+H]+ consistent. NMR: C3-H singlet at ~8.0-8.5 ppm.
3-Bromo Intermediate Loss of C3-H singlet in NMR. Mass shift: M+H and M+H+2 (1:1 ratio) indicating Br.
7-Chloro Intermediate LCMS: Cl pattern (3:1). Reactive; prone to hydrolysis back to 7-one if stored.
Final Product Appearance of new aryl protons. Loss of Br isotope pattern.

References

  • Regioselective Halogenation of Pyrazolo[1,5-a]pyrimidines: RSC Advances, 2024.

  • Suzuki Coupling of Brominated Pyrazolo-Pyrimidines: RSC Advances, 2021.

  • Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors: Journal of Medicinal Chemistry, 2013.[2]

  • Microtubule Targeting Agents: European Journal of Medicinal Chemistry, 2021.

  • General Review of Pyrazolopyrimidine Synthesis: Bioorganic & Medicinal Chemistry, 2002.

Sources

Microwave-assisted synthesis using 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine (adenine). It serves as the core pharmacophore for numerous kinase inhibitors targeting CDK, BTK, and JAK pathways. The 3-bromo-1H-pyrazolo[4,3-d]pyrimidine derivative is a critical intermediate; the C3-bromo position provides a versatile handle for introducing aryl, heteroaryl, or alkynyl groups via Palladium-catalyzed cross-coupling, while the N1/N2 positions allow for solubility tuning and binding pocket optimization.[1]

Conventional thermal synthesis of these derivatives is often plagued by long reaction times (12–48 hours), poor solubility of the fused heterocyclic core, and challenging regioselectivity during N-alkylation. This Application Note details a microwave-assisted workflow that reduces reaction times to minutes, improves yield profiles, and ensures reproducible regiocontrol.

Strategic Synthetic Workflow

The synthesis of a library based on this scaffold generally follows a two-stage divergent sequence:

  • Stage I (N-Functionalization): Alkylation or protection of the pyrazole nitrogen. This is critical to prevent catalyst poisoning during subsequent Pd-catalyzed steps and to define the binding mode (N1 vs. N2).[1]

  • Stage II (C3-Diversification): Cross-coupling (Suzuki-Miyaura or Sonogashira) to install the "tail" of the inhibitor, which often interacts with the gatekeeper residue or hydrophobic pocket of the kinase.

Workflow Diagram

G Start 3-Bromo-1H-pyrazolo [4,3-d]pyrimidine N_Alk Step 1: MW N-Alkylation (Regiocontrol N1 vs N2) Start->N_Alk R-X, Base MW 100°C, 10 min Intermed N-Substituted Intermediate N_Alk->Intermed Suzuki Step 2A: MW Suzuki Coupling (Aryl/Heteroaryl) Intermed->Suzuki Ar-B(OH)2, Pd cat. MW 120°C, 15 min Sonogashira Step 2B: MW Sonogashira (Alkynes) Intermed->Sonogashira Alkyne, CuI, Pd cat. MW 100°C, 20 min ProductA Library A: Kinase Inhibitors (Aryl) Suzuki->ProductA ProductB Library B: Chemical Probes (Alkynyl) Sonogashira->ProductB

Caption: Divergent microwave-assisted synthesis workflow starting from the 3-bromo core.

Protocol 1: Regioselective N-Alkylation

Objective: Install an alkyl or cycloalkyl group at the N1 position. Challenge: Tautomerism in 1H-pyrazolo[4,3-d]pyrimidines often leads to mixtures of N1 and N2 isomers.[1] Microwave irradiation, combined with specific solvent/base choices, can kinetically favor the desired N1 isomer.

Reagents:

  • Substrate: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) – Anhydrous

Experimental Procedure:

  • Preparation: In a 10 mL microwave process vial, suspend 3-bromo-1H-pyrazolo[4,3-d]pyrimidine (200 mg, 1.0 mmol) and

    
     (650 mg, 2.0 mmol) in anhydrous DMF (4 mL).
    
  • Addition: Add the alkyl halide (1.2 mmol) in one portion. Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). The N1-alkylated product typically precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

  • Purification: If N2 isomer is present (checked by TLC/NMR), purify via flash chromatography (Hexane/EtOAc gradient). Note: N1 isomers are usually more polar and elute later than N2 isomers on silica.

Expert Insight: Using


 in DMF generally favors N1-alkylation due to the "cesium effect" and solvent polarity. If N2 selectivity is desired, switch to 

in Acetone or THF.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position with an aryl group to target the kinase hinge region. Mechanism: The oxidative addition of the Pd catalyst into the C3-Br bond is the rate-determining step.[1] Microwave heating accelerates this step and promotes the solubility of the palladium-complex intermediates.

Reagents:

  • Substrate: N-Alkylated 3-bromo-pyrazolo[4,3-d]pyrimidine (from Protocol 1) (0.5 mmol)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Ethanol (3:1 ratio)[1]

Experimental Procedure:

  • Loading: To a microwave vial equipped with a magnetic stir bar, add the N-alkylated substrate (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Solvent & Deoxygenation: Add 1,4-Dioxane (3 mL) and Ethanol (1 mL). Degas the solution by bubbling Nitrogen (

    
    ) for 2 minutes. Critical Step: Oxygen removal prevents homocoupling of boronic acids.
    
  • Base Addition: Add 2M

    
     (0.75 mL). Cap immediately.
    
  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power: Max 200W (variable)

  • Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate and purify via preparative HPLC or column chromatography.

Data Summary: Thermal vs. Microwave Comparison

ParameterThermal Heating (Oil Bath)Microwave Irradiation
Temperature 90 °C (Reflux)120 °C (Superheated)
Time 16 – 24 Hours15 Minutes
Yield (Avg) 45 – 60%75 – 88%
Purity (Crude) Low (Dehalogenation byproducts)High

Protocol 3: Microwave-Assisted Sonogashira Coupling

Objective: Introduce a rigid alkyne linker, often used to access "Type II" kinase inhibitor conformations or for chemoproteomics probes (click chemistry handles).

Reagents:

  • Substrate: N-Alkylated 3-bromo-pyrazolo[4,3-d]pyrimidine (0.5 mmol)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Co-Catalyst: CuI (10 mol%)[2]

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:4 ratio)
    

Experimental Procedure:

  • Loading: Add substrate, Pd catalyst, and CuI to the vial.

  • Solvent: Add DMF (2 mL) and

    
     (0.5 mL).
    
  • Alkyne Addition: Add the terminal alkyne.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (to ensure CuI dissolution)

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer with Ammonium Chloride (

    
    ) solution to remove Copper species (blue aqueous layer indicates removal).
    

Troubleshooting & Optimization (Senior Scientist Notes)

  • Dehalogenation: If you observe the loss of bromine without coupling (forming the 3-H derivative), reduce the reaction temperature to 100°C and increase the catalyst loading. This side reaction is common in superheated alcoholic solvents.

  • Regioselectivity Issues: If N-alkylation yields a 1:1 mixture of N1/N2, switch to a bulky protecting group like THP (Tetrahydropyranyl) or Trityl, which sterically favors the N1 position, or use the Mitsunobu reaction conditions for alkylation.

  • Palladium Scavenging: Pyrazolo-pyrimidines can coordinate Pd, making removal difficult.[1] Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the work-up of Protocol 2 and 3.

References

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[1][3]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Suzuki Coupling on 3-Bromo-pyrazolo Scaffolds

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[4]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.[1][5]

    • Source: European Journal of Medicinal Chemistry / NIH.
    • URL:[Link]

  • Regioselective Alkylation Strategies

    • Title: Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.[1][6]

    • Source: ResearchGate / Synthesis.[7]

    • URL:[Link]

Sources

Late-stage functionalization of pyrazolo[4,3-d]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Late-Stage Functionalization of the Pyrazolo[4,3-d]pyrimidine Scaffold for Accelerated Drug Discovery

Abstract The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, making it a privileged scaffold in medicinal chemistry for targeting ATP-binding sites in enzymes like kinases.[1][2] Its derivatives have shown significant therapeutic potential, particularly as anti-cancer agents.[3][4] Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery, enabling the rapid diversification of complex molecules at advanced stages of a synthetic route. This approach accelerates the generation of structure-activity relationship (SAR) data and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis and detailed protocols for the three primary pillars of LSF as applied to the pyrazolo[4,3-d]pyrimidine scaffold: Palladium-catalyzed cross-coupling, direct C-H activation, and biocatalytic oxidation.

Introduction: The Strategic Value of the Pyrazolo[4,3-d]pyrimidine Scaffold and LSF

The pyrazolo[4,3-d]pyrimidine nucleus is a cornerstone in the design of kinase inhibitors and other therapeutic agents due to its structural resemblance to purine.[5][6] This mimicry allows its derivatives to effectively compete with ATP in the active sites of numerous protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][7] Compounds built on this scaffold have been investigated as potent microtubule targeting agents, inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD).[8][9][10][11][12]

Traditionally, the synthesis of analog libraries involves a linear, de novo approach for each new molecule, a process that is both time-consuming and resource-intensive. Late-stage functionalization circumvents this bottleneck by introducing chemical diversity directly onto a common, complex core. This strategy is invaluable for:

  • Rapid SAR Exploration: Quickly assess how modifications at different positions of the scaffold impact biological activity.

  • Metabolic "Soft Spot" Blocking: Introduce groups (like fluorine) to prevent unwanted metabolic breakdown, thereby improving drug stability.[13]

  • Improving Physicochemical Properties: Modulate properties such as solubility, lipophilicity, and cell permeability.[13]

  • Generating Metabolite Standards: Synthesize potential metabolites for analytical studies.[14]

This document serves as a practical guide for researchers to strategically apply LSF techniques to the pyrazolo[4,3-d]pyrimidine core, transforming a single advanced intermediate into a diverse library of drug candidates.

Strategic Approach to Functionalizing the Scaffold

The pyrazolo[4,3-d]pyrimidine ring system possesses multiple sites for potential modification. The choice of an LSF method depends on the desired transformation and the available starting materials. The pyrazole and pyrimidine rings have distinct electronic properties, influencing the regioselectivity of C-H functionalization, while pre-installed leaving groups (e.g., halides) dictate the sites for cross-coupling.

LSF_Decision_Workflow start Start: Core Pyrazolo[4,3-d]pyrimidine Scaffold q1 Is a specific position pre-functionalized with a halide (Cl, Br, I)? start->q1 cross_coupling Method 1: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) q1->cross_coupling Yes q2 Is the goal to form a new C-C or C-Heteroatom bond on an unactivated C-H bond? q1->q2 No end_point Diversified Analogs for Screening cross_coupling->end_point ch_activation Method 2: Direct C-H Activation q2->ch_activation Yes q3 Is the goal to introduce an oxygen atom (e.g., -OH) with high selectivity? q2->q3 No ch_activation->end_point biocatalysis Method 3: Biocatalytic Oxidation (P450) q3->biocatalysis Yes q3->end_point No / Other Methods biocatalysis->end_point

Caption: LSF Method Selection Workflow.

Methodology 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for LSF, relying on a pre-installed halide (typically -Cl or -Br) on the scaffold.[15][16] The Suzuki-Miyaura reaction forges C-C bonds, ideal for introducing aryl or alkyl groups, while the Buchwald-Hartwig amination forms C-N bonds, providing access to a vast array of amines.

Application Note: Causality Behind Experimental Choices

  • Catalyst/Ligand System: The choice of phosphine ligand is critical. For Suzuki couplings, ligands like SPhos or XPhos are often effective for heteroaromatic chlorides due to their high activity. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are essential to promote the challenging reductive elimination step that forms the C-N bond.

  • Base: The base plays a dual role: it activates the boronic acid (in Suzuki) and neutralizes the HX generated. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. The choice can influence reaction rate and side reactions; for sensitive substrates, a weaker base may be necessary.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used to ensure solubility of all components and to stabilize the palladium catalyst intermediates. The addition of water is often required for Suzuki couplings to facilitate the transmetalation step.

Protocol 1.1: Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for the arylation of a chloro-substituted pyrazolo[4,3-d]pyrimidine.

Materials:

  • Chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • To a dry reaction vial, add the chloro-pyrazolo[4,3-d]pyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of substrate).

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 1.2: Buchwald-Hartwig C-N Coupling

This protocol outlines a general method for the amination of a chloro-substituted pyrazolo[4,3-d]pyrimidine.

Materials:

  • Chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • In an oven-dried vial under an inert atmosphere, add Pd₂(dba)₃, XPhos, and the base (NaOt-Bu or K₃PO₄).

  • Add the chloro-pyrazolo[4,3-d]pyrimidine and the anhydrous solvent.

  • Add the amine (if liquid) via syringe. If the amine is a solid, add it with the other solids in step 1.

  • Seal the vial and heat to 90-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the aminated product.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Rationale / Key Insight
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosLigand choice is crucial for activating the C-Cl bond and facilitating reductive elimination.
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄Stronger, non-nucleophilic bases are often needed for C-N coupling to deprotonate the amine.
Solvent Dioxane/WaterToluene, Dioxane (anhydrous)Water is often beneficial for Suzuki but detrimental to the strong bases used in Buchwald-Hartwig.
Temperature 80-110 °C90-120 °CHigher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.

Methodology 2: Direct C-H Activation/Functionalization

Direct C-H activation is a more atom-economical LSF approach that avoids the need for pre-functionalization with halides.[17] The primary challenge is controlling regioselectivity—that is, directing the functionalization to a specific C-H bond among many. For N-heterocycles, this is often governed by the inherent acidity of the C-H bonds or through the use of a directing group.

Application Note: Achieving Regioselectivity On the pyrazolo[4,3-d]pyrimidine scaffold, the C-H bonds on the pyrazole ring are generally more electron-rich and can be more susceptible to electrophilic palladation, while C-H bonds on the pyrimidine ring are more electron-deficient. The most acidic proton is often adjacent to the pyrazole nitrogen, making it a prime target for deprotonation-metalation pathways. The precise site of functionalization can be tuned by the choice of catalyst, ligand, and reaction conditions.[18]

CH_Activation_Cycle cluster_0 Pd(II)/Pd(IV) or Pd(0)/Pd(II) Catalytic Cycle A Pd(II) Catalyst B C-H Activation (CMD or other) A->B + R-H C Palladacycle Intermediate B->C - H+ D Oxidative Addition of Aryl Halide C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A + Pd(II) G Functionalized Product F->G - Product (R-Ar) H Aryl Halide (Ar-X) H->D I Scaffold (R-H) I->B

Caption: Generalized Pd-Catalyzed C-H Activation Cycle.

Protocol 2.1: Palladium-Catalyzed Direct C-H Arylation

This protocol provides a starting point for the direct arylation of a pyrazolo[4,3-d]pyrimidine with an aryl bromide.

Materials:

  • Pyrazolo[4,3-d]pyrimidine core (1.0 eq)

  • Aryl bromide (1.5 - 2.0 eq)

  • Pd(OAc)₂ (5-10 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMA, or Toluene)

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Add the pyrazolo[4,3-d]pyrimidine, Pd(OAc)₂, base, and pivalic acid to an oven-dried reaction tube.

  • Evacuate and backfill the tube with an inert gas.

  • Add the aryl bromide followed by the anhydrous solvent via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction for 12-36 hours. Monitor progress by taking aliquots and analyzing with LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to isolate the arylated product(s). Note: A mixture of regioisomers may be obtained and require careful separation.

Methodology 3: Biocatalytic Late-Stage Functionalization

Enzymatic catalysis offers unparalleled selectivity for reactions like hydroxylation, often targeting C-H bonds that are inaccessible through traditional chemical methods.[19] Cytochrome P450 (CYP) enzymes are particularly powerful for this purpose, introducing hydroxyl groups under exceptionally mild, aqueous conditions.[14][20]

Application Note: The Power of Biotransformation Using a panel of P450 enzymes, such as those in commercially available kits (e.g., PolyCYPs), allows a researcher to perform a "one-experiment" screen to access multiple oxidized derivatives in parallel.[13] This is highly efficient for generating metabolites or introducing a hydroxyl "handle" that can be used for subsequent chemical modifications (e.g., etherification, fluorination). The enzyme's active site dictates the regioselectivity of the hydroxylation, often favoring sterically accessible and electronically activated positions.

Protocol 3.1: Screening for Enzymatic C-H Hydroxylation

This protocol describes a typical small-scale screening reaction using a commercial P450 enzyme kit.

Materials:

  • Pyrazolo[4,3-d]pyrimidine substrate (stock solution in DMSO, e.g., 10 mM)

  • P450 enzyme panel (e.g., PolyCYPs kit)

  • NADPH regenerating system (contains glucose-6-phosphate and G6P dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microtiter plate

  • Incubator shaker (30-37 °C)

Step-by-Step Methodology:

  • Prepare Master Mix: In a sterile tube, prepare a master mix containing the phosphate buffer and the NADPH regenerating system components according to the kit manufacturer's instructions.

  • Aliquot Enzymes: To individual wells of the 96-well plate, add a small amount of each distinct P450 enzyme from the screening kit. Include a negative control well with no enzyme.

  • Initiate Reaction: Add the master mix to each well. Then, add the pyrazolo[4,3-d]pyrimidine substrate stock solution to each well to achieve a final substrate concentration of ~100-200 µM. The final DMSO concentration should be kept low (<2% v/v) to avoid enzyme inhibition.

  • Incubation: Seal the plate and place it in an incubator shaker at the recommended temperature (typically 30-37 °C) for 18-24 hours.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile to each well. This will precipitate the proteins.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS to identify which wells contain hydroxylated products. Compare the results to the no-enzyme control to confirm biotransformation.

  • Scale-Up: Promising "hits" from the screen can be scaled up in larger reaction volumes to produce sufficient material for isolation, structure elucidation (via NMR), and further biological testing.[20]

References

  • Journal of Medicinal Chemistry.
  • Hypha Discovery.
  • Journal of Medicinal Chemistry.
  • PMC.
  • ResearchGate.
  • RSC Publishing.
  • RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][19][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • PubMed.
  • PubMed. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds.
  • ACS Omega. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.
  • ResearchGate. One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions | Request PDF.
  • PubMed. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent.
  • RSC Publishing.
  • PMC. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • PubMed. An Appraisal on Synthetic and Pharmaceutical Perspectives of pyrazolo[4,3-d]pyrimidine Scaffold.
  • PubMed. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues.
  • MDPI. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
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  • Bioengineer.org. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
  • PMC. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • GeneOnline News. Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds.
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  • PMC. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][19][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • PMC. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
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  • PubMed. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells.
  • PubMed. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice.
  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • Semantic Scholar. Multifunctional Pyrazolo[3,4-d]Pyrimidine Analogs (HCQ-PPs)

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Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine intermediates. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for researchers and drug development professionals encountering solubility challenges with this important class of compounds. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for the successful progression of your research and development projects.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the laboratory. We will delve into the underlying scientific principles and provide actionable protocols to help you optimize the solubility of your 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine intermediates.

I. Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might be encountering during your experiments and offers targeted solutions.

Question 1: My 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine intermediate has very low solubility in common organic solvents. What are my initial steps to improve this?

Answer:

Low solubility in common organic solvents is a frequent challenge with heterocyclic compounds like 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine, which possess a planar structure and potential for strong intermolecular interactions, such as hydrogen bonding and crystal lattice energy.[1] Here’s a systematic approach to address this:

1. Comprehensive Solvent Screening:

The first and most crucial step is to perform a systematic solvent screen. Do not limit yourself to a handful of common solvents. Instead, test a broad range of solvents with varying polarities.[2]

  • Polar Aprotic Solvents: These are often the most effective for dissolving polar heterocyclic compounds. Start with Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) as they are excellent solvents for a wide range of organic compounds.[3] Other options to consider are N-Methyl-2-pyrrolidone (NMP), acetonitrile (ACN), and tetrahydrofuran (THF).

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol can be effective, especially if the compound can participate in hydrogen bonding with the solvent.[4]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be useful, particularly for less polar derivatives.

  • Ethereal Solvents: Dioxane and THF are good starting points.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh polarity and ability to disrupt intermolecular forces. Often the best starting point.[3]
Polar Protic Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding with the solute, aiding dissolution.[5]
Chlorinated Dichloromethane (DCM), ChloroformEffective for less polar derivatives and can be used in a co-solvent system.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, useful in co-solvent systems.
Non-Polar Toluene, HexanesGenerally poor solvents for this class of compounds, but useful for understanding polarity limits.

2. The Impact of Temperature:

Solubility is generally temperature-dependent.[3][4] Gently heating the solvent while attempting to dissolve your compound can significantly increase its solubility. However, it is crucial to be mindful of the thermal stability of your intermediate.

Protocol 1: Small-Scale Solubility Testing with Temperature Variation

  • Preparation: Add 1-2 mg of your 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine intermediate to a small vial.

  • Solvent Addition: Add 100 µL of the selected solvent.

  • Initial Observation: Vortex the vial at room temperature for 1-2 minutes and observe for dissolution.

  • Heating: If the compound is not fully dissolved, heat the vial in increments of 10°C (e.g., to 40°C, 50°C, 60°C) using a heat block or water bath. Vortex after each temperature increase.

  • Record Observations: Note the temperature at which complete dissolution occurs.

  • Cooling: Allow the solution to cool to room temperature to check for precipitation, which can indicate supersaturation.

Question 2: I've found a solvent, but my compound precipitates out during the reaction or workup. How can I maintain its solubility throughout the process?

Answer:

Maintaining solubility throughout a reaction is critical for achieving good yields and purity. Precipitation can be caused by changes in temperature, concentration, or the polarity of the reaction mixture. Here are some effective strategies:

1. Co-solvent Systems:

Employing a mixture of solvents is a powerful technique.[2] A "good" solubilizing solvent (like DMF or DMSO) can be mixed with a "reaction-friendly" solvent that might be required for the specific reaction conditions.[6]

  • Example: If a reaction proceeds well in THF but your intermediate is poorly soluble, adding a small percentage of DMSO (e.g., 5-10%) can keep it in solution without significantly altering the reaction environment.

2. Temperature Control:

Running the reaction at an elevated temperature can often prevent precipitation.[2] However, you must balance this with the thermal stability of your reactants, intermediates, and products.

3. "In Situ" Formation and Immediate Reaction:

If an intermediate is particularly insoluble, consider a telescopic synthesis approach where it is generated and consumed in the same pot without isolation. This avoids the need to dissolve a poorly soluble solid.

Question 3: My compound is an acidic or basic molecule. Can I use pH adjustment to improve its aqueous solubility for biological assays?

Answer:

Yes, for ionizable compounds, pH adjustment is one of the most effective methods to dramatically increase aqueous solubility.[2][7] The pyrazolo[4,3-d]pyrimidine scaffold contains several nitrogen atoms that can be protonated or deprotonated.

  • For Basic Intermediates: Lowering the pH of the aqueous solution will lead to the formation of a more soluble salt. Using acidic buffers (e.g., citrate or acetate buffers) can be very effective.

  • For Acidic Intermediates: Increasing the pH will deprotonate the molecule, forming a more soluble salt. Basic buffers (e.g., phosphate or borate buffers) are suitable in this case.

The relationship between pH, pKa, and solubility can be predicted by the Henderson-Hasselbalch equation.[8][9]

Protocol 2: pH-Dependent Solubility Profile Generation

  • Prepare a Stock Solution: Dissolve a small amount of your compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Dilution: Add a small aliquot of the stock solution to each buffer to create a suspension.

  • Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plotting: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the solubility of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine intermediates.

What are some advanced techniques to improve the solubility of highly crystalline and planar pyrazolopyrimidine derivatives?

For particularly challenging compounds, especially those with high melting points indicating strong crystal lattice energy, more advanced methods may be necessary:[1]

  • Structural Modification: Introducing bulky or flexible side chains can disrupt the planarity and crystal packing of the molecule, leading to improved solubility.[10] Even subtle changes, like adding a methyl group, can have a significant impact.

  • Prodrug Approach: A poorly soluble parent drug can be chemically modified to create a more soluble prodrug. This prodrug is then converted back to the active parent compound in vivo.[2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its apparent solubility and dissolution rate.[11][12] Common polymers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve solubility and dissolution properties.[2]

How can I quantitatively measure the solubility of my compound?

Accurate solubility measurement is essential for making informed decisions. The most common methods include:

  • Gravimetric Method: This involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solid.[3][4] It is straightforward but can be less accurate for very poorly soluble compounds.

  • Shake-Flask Method followed by HPLC/LC-MS: This is the gold standard. A suspension of the compound is agitated in the solvent until equilibrium is reached. The saturated solution is then filtered and the concentration is determined by a calibrated HPLC or LC-MS method.[8]

Are there any "green" or more environmentally friendly solvent options?

Yes, there is a growing emphasis on using greener solvents in chemical synthesis. Some alternatives to consider include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace THF and DCM.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and low peroxide formation.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can be an alternative to DMF and NMP in some applications.

It is important to test the solubility of your specific intermediate in these solvents as their performance can be compound-dependent.

III. Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate key workflows for improving solubility.

Workflow for Initial Solubility Screening

G A Start: Poorly Soluble 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine B Solvent Screening: Polar Aprotic (DMSO, DMF) Polar Protic (MeOH, EtOH) Chlorinated (DCM) A->B C Is it soluble at RT? B->C D Yes C->D E No C->E J Proceed with Soluble System D->J F Apply Heat (40-80°C) E->F G Is it soluble? F->G H Yes G->H I No G->I H->J K Consider Co-Solvent System or Alternative Strategies I->K

Caption: A flowchart for systematic initial solubility screening.

Decision Tree for Addressing Precipitation Issues

G A Problem: Precipitation During Reaction or Workup B Is the reaction temperature low? A->B C Yes B->C D No B->D E Increase Reaction Temperature (monitor stability) C->E I Add a Co-Solvent (e.g., 5-10% DMSO in THF) D->I F Does precipitation persist? E->F G Yes F->G H No F->H G->I J Problem Solved H->J I->F K Consider Structural Modification or Prodrug Approach

Sources

Technical Support Center: Suzuki Coupling Yields with 3-Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 3-bromo-heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. The unique electronic and steric properties of 3-bromo-heterocycles often necessitate a more nuanced approach to reaction optimization compared to their simpler aryl bromide counterparts. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a 3-bromo-heterocycle is giving very low or no yield. What are the most common initial culprits?

A1: When facing low to no yield, begin by scrutinizing the foundational components of your reaction:

  • Reagent Quality: The stability of boronic acids is a frequent issue; they can dehydrate to form cyclic boroxines or undergo protodeboronation.[1] Consider using freshly purchased or recently purified boronic acid. Alternatively, more stable boronate esters, such as pinacol esters, can be employed.[2][3] The quality of your 3-bromo-heterocycle is also critical; ensure it is free from impurities that could poison the catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts from the boronic acid.[1][4] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[1][5]

  • Base Activation: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[6][7] For many heterocycles, particularly those that are electron-deficient, the choice and strength of the base are paramount. Ensure your base is finely powdered and anhydrous if the reaction conditions call for it.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often a sign of catalyst deactivation or issues with the oxidative addition step. Here's how to address it:

  • Improve Oxygen Exclusion: As mentioned, oxygen can promote the homocoupling of boronic acids.[4] Refining your degassing technique (e.g., using freeze-pump-thaw cycles for solvents) is a critical first step.[1]

  • Ligand Choice: The phosphine ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[6] For challenging substrates like some 3-bromo-heterocycles, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[8][9]

  • Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the reduction to the active Pd(0) species is efficient. Inefficient reduction can lead to side reactions, including homocoupling.[4] Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue.

Q3: My 3-bromo-heterocycle is electron-deficient. Are there special considerations for these substrates?

A3: Yes, electron-deficient heterocycles, such as 3-bromopyridines, present unique challenges. The electron-withdrawing nature of the heteroatom can make the C-Br bond stronger and the heterocycle itself can act as a ligand, inhibiting the catalyst.[4][10]

  • Ligand Selection: Highly electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition step with electron-deficient aryl halides.[8][11] Ligands like SPhos and XPhos have demonstrated broad utility in these cases.

  • Base Strength: A stronger base may be necessary to effectively activate the boronic acid and drive the reaction forward. However, excessively strong bases can lead to undesired side reactions. A careful screening of bases is often warranted.

  • Catalyst Inhibition: The nitrogen atom in pyridinic systems can coordinate to the palladium center, effectively poisoning the catalyst.[4][10] In some cases, increasing the catalyst loading or using a more robust catalyst system can overcome this inhibition.

In-Depth Troubleshooting Guides

Issue 1: Persistent Low Yields Despite Basic Troubleshooting

If you've addressed the common issues in the FAQs and are still facing low yields, a more systematic approach to optimization is necessary.

Underlying Causes:

  • Suboptimal Catalyst/Ligand Combination: The electronic and steric properties of your specific 3-bromo-heterocycle may require a highly tailored catalyst system.

  • Ineffective Base/Solvent System: The solubility and activity of the base are highly dependent on the solvent system, which in turn affects the crucial transmetalation step.[12]

  • Boronic Acid Instability Under Reaction Conditions: Even if your starting boronic acid is pure, it may be degrading under the reaction conditions before it can participate in the catalytic cycle.

G cluster_start Start: Low Yield cluster_ligand Step 1: Ligand Screening cluster_base Step 2: Base & Solvent Optimization cluster_boron Step 3: Boron Reagent Stability cluster_end Resolution start Low Yield with 3-Bromo-Heterocycle ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand_screen ligand_eval Evaluate Yield Improvement ligand_screen->ligand_eval base_screen Screen Bases of Varying Strength (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in Different Solvent Systems (e.g., Dioxane/H₂O, Toluene/H₂O) ligand_eval->base_screen Yield Still Low end_node Optimized High-Yield Protocol ligand_eval->end_node Yield Improved base_eval Identify Optimal Base/Solvent Pair base_screen->base_eval boron_reagent Switch to Boronate Ester (e.g., Pinacol or MIDA Esters) or Potassium Trifluoroborate Salt base_eval->boron_reagent Further Improvement Needed base_eval->end_node Yield Improved boron_eval Assess Impact on Yield and Purity boron_reagent->boron_eval boron_eval->end_node Yield Improved

Caption: Troubleshooting workflow for persistent low yields.

Protocol 1: Phosphine Ligand Screening

  • Setup: In parallel reaction vials, add your 3-bromo-heterocycle (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In a separate glovebox, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and a panel of phosphine ligands (e.g., PPh₃, SPhos, XPhos, RuPhos, 2-4 mol%).

  • Reaction: Add the appropriate catalyst/ligand solution to each reaction vial.

  • Execution: Add degassed solvent (e.g., 1,4-dioxane/water 4:1), seal the vials, and heat to the desired temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal ligand.

Ligand TypeKey CharacteristicsTypical Application for 3-Bromo-Heterocycles
Triphenylphosphine (PPh₃) Standard, less bulky, moderately electron-rich.Effective for some activated or simple heterocycles.
Buchwald Ligands (SPhos, XPhos) Bulky, highly electron-rich dialkylbiaryl phosphines.Often the go-to for electron-deficient or sterically hindered heterocycles.
Trialkylphosphines (e.g., P(t-Bu)₃) Very electron-rich and bulky.Can be effective for particularly challenging oxidative additions.
Issue 2: Protodeboronation of the Boronic Acid

Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes your nucleophile and reduces yield.

Underlying Causes:

  • Excess Water or Protic Solvents: While water is often necessary for the activity of inorganic bases, too much can promote protodeboronation.[12][13]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.

  • Acidity of the Heterocycle: Some nitrogen-containing heterocycles can act as proton sources, especially under basic conditions.

  • Use of Boronate Esters: As a first line of defense, switch from a boronic acid to a more stable boronate ester (e.g., pinacol, MIDA, or diethanolamine complexes).[2][14][15] These are generally more resistant to protodeboronation and slowly hydrolyze in situ to the active boronic acid.[3]

  • Anhydrous Conditions: If feasible, consider using anhydrous conditions with a soluble organic base (e.g., CsF in THF or dioxane).

  • Control of Water Content: If using an aqueous system, carefully control the amount of water. A solvent ratio of 4:1 to 10:1 organic to water is a common starting point.

  • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. A time course study at different temperatures can identify the optimal balance.

G cluster_boron Boronic Acid cluster_conditions Reaction Conditions cluster_side_reaction Side Reaction cluster_product Undesired Product boronic_acid R-B(OH)₂ protodeboronation Protodeboronation boronic_acid->protodeboronation conditions Excess H₂O High Temperature Protic Source (H⁺) conditions->protodeboronation product R-H protodeboronation->product

Caption: The pathway of protodeboronation.

Issue 3: Catalyst Inhibition by Nitrogen-Containing Heterocycles

The lone pair of electrons on nitrogen atoms in many heterocycles (e.g., pyridines, indoles, imidazoles) can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4][10]

Underlying Causes:

  • Lewis Basicity of the Heterocycle: The nitrogen atom acts as a Lewis base, competing with the desired phosphine ligand for coordination sites on the palladium.

  • Formation of Stable Pd-N Complexes: In some cases, stable palladium-heterocycle complexes can form, taking the catalyst out of the catalytic cycle.[10]

  • Ligand Choice is Critical: Use bulky phosphine ligands (e.g., Buchwald-type ligands). The steric hindrance of these ligands can disfavor the coordination of the smaller heterocycle.

  • Increase Catalyst/Ligand Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide a sufficient concentration of active catalyst to achieve a reasonable yield.

  • Use of Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 XPhos or SPhos precatalysts) are often more robust and resistant to inhibition than catalyst systems generated in situ.

  • Temperature and Reaction Time: Higher temperatures can sometimes help to break up inhibitory Pd-N complexes, but this must be balanced against the risk of thermal decomposition of the catalyst or substrates.

Heterocycle TypepKa of Conjugate AcidPotential for InhibitionRecommended Starting Point
3-Bromopyridine ~5.2HighXPhos or SPhos ligand, K₃PO₄ base, Dioxane/H₂O.
3-Bromoindole ~16-17 (N-H)Moderate (can deprotonate)Consider protection of the N-H if issues persist. K₃PO₄ is often effective.[10]
3-Bromothiophene N/ALowGenerally less problematic; standard conditions often suffice.
3-Bromoimidazole ~7.0HighCan be very challenging; requires robust ligands and careful base selection.[10]

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Diethanolamine complexed heterocyclic boronic acids (DABO boronates) are air-stable reagents that can be used directly in Suzuki-Miyaura reactions in the presence of water or a protic co-solvent. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • Investigation of the influence of the ratio H₂O/EtOH on the... - ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu - SciSpace. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

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Technical Support Center: Purification of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[4,3-d]pyrimidine core is a key pharmacophore in many biologically active molecules, and achieving high purity is critical for accurate downstream applications.[1][2][3][4][5][6][7][8][9]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives. Each problem is analyzed for its potential causes, followed by actionable solutions.

Issue 1: Low Yield After Column Chromatography

You've performed column chromatography to purify your 3-bromo-1H-pyrazolo[4,3-d]pyrimidine derivative, but the final isolated yield is significantly lower than expected.

Potential Causes and Solutions:

  • Compound Insolubility: The crude product may not have fully dissolved in the loading solvent, leading to precipitation at the top of the column.

    • Solution: Ensure the compound is fully dissolved in a minimum amount of a suitable solvent before loading. If solubility is low in the mobile phase, consider a stronger, more polar solvent for initial dissolution, then adsorb the solution onto a small amount of silica gel. Dry this silica and load the powder directly onto the column.[10][11]

  • Irreversible Adsorption to Silica Gel: The nitrogen atoms in the pyrazolopyrimidine ring can interact strongly with acidic silanol groups on the silica surface, leading to irreversible binding.[12]

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. This will cap the acidic silanol groups and reduce strong interactions.[12]

  • Compound Degradation on Silica: The acidic nature of silica gel can cause degradation of sensitive 3-bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives.

    • Solution: Use a less acidic stationary phase like neutral or basic alumina. Alternatively, flash chromatography with a faster flow rate can minimize the contact time between the compound and the stationary phase.[10][13]

  • Improper Eluent Polarity: If the mobile phase is not polar enough, the compound will not move down the column. If it is too polar, it will elute too quickly with impurities.

    • Solution: Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.[13] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective.

Issue 2: Persistent Impurities in the Final Product

Despite purification, your final product shows the presence of one or more persistent impurities, as identified by NMR or LC-MS.

Potential Causes and Solutions:

  • Co-eluting Impurities: An impurity may have a similar polarity to your target compound, making separation by normal-phase chromatography difficult.

    • Solution 1: Change the Stationary Phase: If using silica gel, switch to a different stationary phase with a different separation mechanism, such as reverse-phase C18 silica or alumina.[12]

    • Solution 2: Modify the Mobile Phase: Adding a different solvent to your eluent system can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order of compounds.

    • Solution 3: Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective final purification step.[1][14][15][16] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Unreacted Starting Materials or Reagents: The impurity may be a starting material or a reagent from the synthesis that was not fully removed.

    • Solution: Review the reaction work-up procedure. An aqueous wash with a mild acid or base can often remove unreacted starting materials or byproducts. For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.

  • Formation of Di-brominated or Isomeric Byproducts: In bromination reactions, over-bromination or bromination at an alternative position on the pyrazolopyrimidine ring can occur.[17]

    • Solution: Careful control of reaction conditions (temperature, stoichiometry of the brominating agent) is crucial to minimize the formation of these byproducts.[17] If they are formed, a combination of column chromatography and recrystallization may be necessary to achieve separation.

Issue 3: Compound Decomposition During Purification

You observe the appearance of new spots on TLC or new peaks in LC-MS during the purification process, indicating that your 3-bromo-1H-pyrazolo[4,3-d]pyrimidine derivative is degrading.

Potential Causes and Solutions:

  • Acid or Base Sensitivity: The pyrazolopyrimidine core can be susceptible to degradation under strongly acidic or basic conditions.

    • Solution: Neutralize the crude reaction mixture before purification. Use neutral stationary phases like neutral alumina or high-purity silica gel. Avoid using highly acidic or basic additives in the mobile phase unless necessary for separation, and if so, use them in low concentrations.

  • Thermal Instability: Prolonged heating during solvent evaporation can cause decomposition.

    • Solution: Use a rotary evaporator at a low temperature and under high vacuum to remove the solvent. For very sensitive compounds, consider freeze-drying (lyophilization) if the solvent system is appropriate.

  • Hydrolysis of the Bromo Group: The bromine atom at the 3-position can be susceptible to nucleophilic substitution, including hydrolysis, especially if the purification involves prolonged contact with water or alcohols in the presence of mild acid or base.

    • Solution: Minimize the use of aqueous and alcoholic solvents during work-up and chromatography if hydrolysis is observed. Ensure all solvents are dry if the compound is particularly sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for column chromatography of 3-bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives?

A1: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be fine-tuned by adjusting the ratio of the two solvents. For more polar derivatives, a system of dichloromethane and methanol is often employed. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[13]

Q2: When should I consider using reverse-phase chromatography?

A2: Reverse-phase chromatography is an excellent alternative when normal-phase chromatography fails to provide adequate separation, especially for highly polar or ionizable 3-bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives. It is also useful when dealing with impurities that have very similar polarities to the target compound in normal-phase systems.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm purity. High-performance liquid chromatography (HPLC) is a highly sensitive method for detecting impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired product.[3][14][15]

Q4: My compound is poorly soluble in most common organic solvents. How can I purify it?

A4: For compounds with low solubility, purification can be challenging.[5][18] Here are a few strategies:

  • Recrystallization: This is often the best method for purifying poorly soluble crystalline compounds. The key is to find a solvent or solvent mixture in which the compound is soluble at high temperatures but insoluble at low temperatures.[1][14][15][16]

  • Trituration: This involves suspending the impure solid in a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid is stirred or ground in the solvent, then filtered to yield a purer product.

  • Preparative HPLC: For very challenging separations or when high purity is essential, preparative HPLC can be used. Although more expensive and time-consuming, it offers superior separation power.

Q5: What are some common impurities I might encounter in the synthesis of 3-bromo-1H-pyrazolo[4,3-d]pyrimidines?

A5: Common impurities can include:

  • Unreacted starting materials, such as the corresponding unbrominated pyrazolo[4,3-d]pyrimidine.

  • Over-brominated products, such as di-bromo derivatives.

  • Isomeric byproducts, where bromination has occurred at a different position on the heterocyclic ring.

  • Hydrolyzed products, where the bromo group has been replaced by a hydroxyl group.

  • Residual catalysts or reagents from the synthesis.[17]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives, highlighting key decision points.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Separation Column Column Chromatography TLC->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification (if needed) Pure Pure Product Column->Pure If Sufficiently Pure Recrystallization->Pure Analysis Purity & Structural Confirmation (NMR, LC-MS, HPLC) Pure->Analysis

Caption: A generalized workflow for the purification and analysis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives.

Troubleshooting Decision Tree

This decision tree can guide you through troubleshooting common purification issues.

TroubleshootingTree Start Start Purification Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impure Persistent Impurities Problem->Impure Yes Degradation Compound Degradation Problem->Degradation Yes End Successful Purification Problem->End No Sol_LowYield1 Check Solubility & Adsorption LowYield->Sol_LowYield1 Insoluble? Sol_LowYield2 Use Basic Modifier in Eluent LowYield->Sol_LowYield2 Strong Adsorption? Sol_Impure1 Change Stationary Phase (e.g., Reverse Phase) Impure->Sol_Impure1 Co-eluting? Sol_Impure2 Recrystallize Impure->Sol_Impure2 Minor Impurities? Sol_Degradation1 Use Neutral Stationary Phase (e.g., Alumina) Degradation->Sol_Degradation1 Acid/Base Sensitive? Sol_Degradation2 Reduce Temperature During Solvent Removal Degradation->Sol_Degradation2 Heat Sensitive? Sol_LowYield1->End Sol_LowYield2->End Sol_Impure1->End Sol_Impure2->End Sol_Degradation1->End Sol_Degradation2->End

Caption: A decision tree for troubleshooting common issues in the purification of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives.

Summary of Purification Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Neutral Alumina, or Reverse-Phase C18Silica is versatile, but alumina is better for acid-sensitive compounds. Reverse-phase offers a different selectivity.[12][13]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolGood starting points for achieving a wide range of polarities. Optimization via TLC is crucial.[13]
Additives 0.1-1% Triethylamine (in normal phase)Masks acidic silanol groups on silica, improving peak shape and recovery of basic compounds.[12]
Purification Method Flash Column Chromatography or RecrystallizationFlash chromatography is a rapid and efficient primary purification technique. Recrystallization is excellent for final polishing of solid compounds.[10][13][14][15]
Purity Analysis HPLC, ¹H NMR, ¹³C NMR, MSA combination of techniques provides a comprehensive assessment of purity and structural identity.[3][14][15]

References

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. Available from: [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. Available from: [Link]

  • (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - ResearchGate. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Available from: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Available from: [Link]

  • Column chromatography - Wikipedia. Available from: [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC. Available from: [Link]

  • Column Chromatography- Definition, Principle, Parts, Steps, Uses - Microbe Notes. Available from: [Link]

  • How to run column chromatography. Available from: [Link]

  • shows that replacement of solvent for recrystallization does not change... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH. Available from: [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Publishing. Available from: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][14][15][16]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available from: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. Available from: [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review | Request PDF - ResearchGate. Available from: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC. Available from: [Link]

Sources

Technical Support Center: Pyrazolopyrimidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Debromination (Hydrodehalogenation) Side Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Issue: You are observing a yield loss in the Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) of a halogenated pyrazolopyrimidine. The Symptom: LC-MS analysis shows a byproduct with a mass corresponding to


.
The Cause:  Hydrodehalogenation (Debromination). The Palladium catalyst is activating the C-Br bond as intended, but instead of transmetallating with your coupling partner, the complex intercepts a hydride source (usually the solvent or ligand), leading to the reduction of the starting material.

This guide provides the mechanistic root cause, diagnostic steps, and three validated protocols to suppress this pathway.

Diagnostic Hub: Is it Debromination?

Before altering conditions, confirm the identity of the impurity.

ObservationDiagnosisAction
Mass Shift -78 / -80 amu (vs. Bromide) -34 / -36 amu (vs. Chloride) -126 amu (vs. Iodide)Confirmed Debromination. The halogen has been replaced by a Hydrogen atom. Proceed to Module 3 .
Mass Shift No Change (Same as SM)Stalled Reaction. Catalyst dead or oxidative addition failed. Not debromination.
Mass Shift +78 / +80 amu (Dimer)Homocoupling. Oxygen ingress or excess catalyst. Different troubleshooting required.
NMR Signature Appearance of a new singlet in the aromatic region (often

8.0–9.0 ppm for pyrazolopyrimidines) where the halogen used to be.
Confirmed Debromination.

Mechanistic Insight (The "Why")

Debromination is not random; it is a competitive catalytic cycle. The electron-deficient nature of pyrazolopyrimidines makes the oxidative addition step fast, but it also makes the resulting Pd(II) intermediate highly electrophilic and prone to "stealing" hydrides if the transmetallation step is slow.

The Competitive Pathway

The critical failure point occurs after Oxidative Addition but before Transmetallation. If an alcohol solvent (e.g., Ethanol, Isopropanol) or an amine base is present, the Pd(II) species can undergo


-Hydride Elimination from the solvent, generating a Pd-H species.

Suzuki_Debromination cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 (Desired Path) Alkoxide Alkoxide/Amine Coordination OxAdd->Alkoxide + ROH / Base (Slow Transmetallation) Prod Reductive Elimination (Ar-R Product) TransMet->Prod Prod->Pd0 Regenerates Catalyst BetaHydride β-Hydride Elimination Alkoxide->BetaHydride PdH Pd(II)-H Species BetaHydride->PdH Generates Pd-H DebromProd Side Product: Ar-H (Debrominated) PdH->DebromProd Reductive Elimination DebromProd->Pd0 Regenerates Catalyst key1 Blue/Green: Desired Coupling Cycle key2 Red/Yellow: Debromination 'Off-Ramp'

Figure 1: The "Off-Ramp" to Failure. Note how the debromination cycle regenerates Pd(0), allowing a single hydride source to ruin multiple equivalents of starting material.

Troubleshooting Protocols

Protocol A: The Solvent Switch (Primary Fix)

Logic: Most debromination in Suzuki coupling is caused by protic solvents (EtOH, MeOH, iPrOH) acting as hydride donors via


-hydride elimination. Pyrazolopyrimidines, being nitrogen-rich, can coordinate to Pd and bring it into closer proximity with solvent molecules.

The Fix: Switch to a strictly aprotic system.

  • Stop using: Ethanol, Methanol, Isopropanol.

  • Start using: 1,4-Dioxane, Toluene, or THF.

  • Water: Keep the water ratio low (e.g., 4:1 or 10:1 Organic:Water) or switch to anhydrous conditions using CsF or K3PO4 (solid) as the base.

ComponentStandard (High Risk)Optimized (Low Risk)
Solvent EtOH/H2O or DME/EtOH1,4-Dioxane/H2O (4:1)
Atmosphere Nitrogen balloonArgon (Heavier, better exclusion)
Protocol B: Catalyst Engineering (The "Gold Standard")

Logic: If the transmetallation step is slow (due to sterics on the pyrazolopyrimidine), the Pd-intermediate "waits" and eventually finds a hydride. You need a catalyst that accelerates transmetallation or destabilizes the Pd-H intermediate.

Recommendation: Switch to XPhos Pd G2 or Pd(dppf)Cl2 .

  • Why XPhos? The bulky biaryl ligand facilitates oxidative addition (crucial for electron-deficient heterocycles) but also creates a steric environment that disfavors the approach of

    
    -hydrogens from solvents.
    
  • Why Pd(dppf)Cl2? The bidentate ligand has a large bite angle which can accelerate reductive elimination of the desired product over the side reaction.

Experimental Workflow (XPhos Method):

  • Charge reaction vial with Pyrazolopyrimidine halide (1.0 equiv).

  • Add Boronic Acid/Ester (1.2–1.5 equiv).

  • Add XPhos Pd G2 (0.02–0.05 equiv) .

  • Add Base: K3PO4 (2.0 equiv) (Preferred over carbonates for sensitive substrates).

  • Add Solvent: THF/Water (10:1) .

  • Critical Step: Sparge with Argon for 5 minutes (Oxygen promotes homocoupling, which confuses the impurity profile).

  • Heat to 60–80°C. Avoid overheating; higher T promotes debromination.

Protocol C: Base Management

Logic: Alkoxide bases (NaOMe, NaOEt, KOtBu) are direct precursors to Pd-hydrides. Even if you don't add them, Carbonate bases in Alcohol solvents generate alkoxides in situ.

The Fix:

  • Eliminate Alkoxides: Never use NaOEt or KOtBu with pyrazolopyrimidines if debromination is observed.

  • Use "Innocent" Bases: Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF).

  • Anhydrous Route: If water is promoting side reactions, use CsF (2.0 equiv) in dry Dioxane or Toluene .

Frequently Asked Questions (FAQ)

Q: I cannot change my solvent from Ethanol due to solubility. What can I do? A: If you are forced to use alcohol, lower the temperature. Debromination has a higher activation energy than the coupling in many cases. Try the reaction at 40°C or room temperature (using a more active catalyst like Pd(dtbpf)Cl2). Alternatively, add a "sacrificial" electrophile (like a drop of acetone) which can intercept Pd-H species, though this is a desperate measure.

Q: Why is the Pyrazolopyrimidine scaffold specifically prone to this? A: Pyrazolopyrimidines are electron-deficient. This makes the C-Br bond very reactive toward oxidative addition. However, the nitrogen lone pairs on the ring can also coordinate to the Palladium, potentially displacing ligands and opening a coordination site for the solvent (hydride source) to bind.

Q: Does the halide matter? A: Yes. The order of debromination risk is generally I > Br > Cl .

  • Iodides are extremely reactive but the Pd-I bond is weak, often leading to rapid debromination.

  • Chlorides are robust but hard to couple.

  • Bromides are the sweet spot, but if you see debromination, consider switching to the Chloride analogue and using a more aggressive catalyst (like BrettPhos Pd G3).

References

  • Mechanistic Overview of Debromination

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1] Journal of Organic Chemistry, 2004, 69, 3173-3180.[1]

  • Specific to Pyrazolopyrimidines (XPhos Optimization)

    • Lefebvre, V., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2015.
  • General Troubleshooting in Heterocycle Coupling

    • Ormerod, D., et al.[2] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2017, 82(1), 157-169.[2]

Sources

Optimizing reaction temperature for C3-arylation of pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Conditions

Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Core Technical Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor development (e.g., Dinaciclib). Functionalization at the C3 position is critical for structure-activity relationship (SAR) tuning. However, this reaction is highly sensitive to thermodynamic parameters.

The Central Challenge: The C3 position is the "natural" site for electrophilic attack (highest electron density), while the C7 position is the most acidic C-H bond.[1] Temperature acts as a critical discriminator between these two pathways.

  • Kinetic Control (C3-Selectivity): Favored at lower temperatures or under specific "phosphine-free" Pd-catalysis which operates via an electrophilic metallation mechanism.

  • Thermodynamic/pKa Control (C7-Selectivity): Favored at higher temperatures or with basic ligands that facilitate Concerted Metalation-Deprotonation (CMD) at the most acidic site.

This guide provides troubleshooting workflows to lock in C3-selectivity and optimize yields through precise thermal management.

Troubleshooting Guide (Q&A)
Issue 1: I am observing significant C7-arylated byproducts alongside my desired C3 product.

Diagnosis: The reaction temperature may be too high, or the catalyst system is promoting C-H acidity over nucleophilicity. Technical Insight: High temperatures often lower the energy barrier for C7-deprotonation. In Pd-catalyzed direct arylation, phosphine ligands (e.g., PCy3, dppf) combined with high heat (>100°C) strongly favor C7 activation. Corrective Action:

  • Lower the Temperature: Reduce reaction temperature to 60–80°C . C3-arylation often proceeds via an electrophilic substitution-like mechanism (SEAr) which has a lower activation energy than C7-deprotonation.

  • Switch to Phosphine-Free Conditions: Use Pd(OAc)₂ without phosphine ligands. This shifts the mechanism towards electrophilic attack, exclusively targeting the electron-rich C3 position even at moderate temperatures [1].

  • Check Solvent Polarity: Switch to polar aprotic solvents (e.g., DMA, DMF) which stabilize the cationic Pd-intermediates associated with C3-functionalization.

Issue 2: The reaction stalls at <40% conversion despite prolonged heating at 120°C.

Diagnosis: Catalyst deactivation (Pd black formation) or substrate inhibition. Technical Insight: Prolonged heating at 120°C often leads to the aggregation of Pd(0) into inactive nanoparticles, especially in the absence of stabilizing ligands. Corrective Action:

  • Step-Down Thermal Protocol: Initiate the reaction at 130°C for 30 minutes to overcome the initial activation energy barrier, then drop to 100°C for the duration. This "thermal spike" initiates the catalytic cycle without sustaining the conditions that lead to rapid catalyst death.

  • Add Silver Additives: If using a direct oxidative coupling (C-H/C-H), the oxidant (e.g., Ag₂CO₃) may be thermally degrading. Ensure the reaction is protected from light and consider adding the oxidant in two portions: 50% at t=0 and 50% after 2 hours.

Issue 3: My scale-up (10g) failed (exotherm/decomposition) using the same conditions as the mg-scale pilot.

Diagnosis: Heat transfer inefficiency leading to "hot spots" favoring decomposition pathways. Technical Insight: C3-arylation, particularly oxidative couplings, can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, trapping heat. Corrective Action:

  • Switch to Continuous Flow: If possible, move the reaction to a flow reactor. This allows precise residence time control at high temperatures (e.g., 140°C for 5 minutes) which is impossible in batch.

  • Dilution: Increase solvent volume by 20-30% to act as a thermal buffer.

  • Ramp Rate Control: Do not plunge the flask into a pre-heated oil bath. Ramp the temperature at 5°C/min to monitor for early onset of gas evolution (decarboxylation side reactions).

Optimized Protocols
Protocol A: Regioselective C3-Arylation (Phosphine-Free)

Best for: Locking in C3 selectivity against C7 competition.

  • Reagents:

    • Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) — Crucial: Do not add phosphines.

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane (0.2 M)

  • Thermal Cycle:

    • Seal tube under Argon.

    • Heat to 110°C for 16–24 hours.

    • Note: An induction period of ~20-30 mins is common before the solution turns black (active colloidal Pd species) [1].

  • Workup: Filter through Celite while hot (to remove Pd aggregates) and concentrate.

Protocol B: Room Temperature C3-Halogenation (Precursor to Arylation)

Best for: Sensitive substrates that cannot survive high heat.

  • Reagents:

    • Substrate (1.0 equiv)

    • KX (X = Cl, Br, I) (2.0 equiv)

    • PIDA (PhI(OAc)₂) (1.0 equiv)

    • Solvent: Water (Green solvent)[2][3]

  • Conditions:

    • Stir at Ambient Temperature (20–25°C) for 1–2 hours.

    • This hypervalent iodine-mediated pathway is strictly regioselective for C3 due to the electrophilic nature of the active halogen species [2].

Data & Visualization
Table 1: Temperature & Catalyst Effects on Regioselectivity

Comparison of conditions for 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine

Condition TypeCatalyst SystemTemperatureMajor ProductYield (Typical)Mechanism
Phosphine-Free Pd(OAc)₂110°CC3-Aryl 75–92%Electrophilic Metallation [1]
Phosphine-Ligand Pd(PPh₃)₄ / PCy₃110–130°CC7-Aryl 60–85%CMD (pKa driven) [1]
Metal-Free PIDA / KX25°CC3-Halo 88–95%Electrophilic Substitution [2]
Microwave CuI / Ligand80°CC3-Amino 83%Ullmann-type Coupling [3]
Diagram: Regiodivergent Signaling Pathway

This decision tree illustrates how Temperature and Ligands dictate the reaction outcome.

ReactionPathway Start Pyrazolo[1,5-a]pyrimidine Substrate Decision Reaction Conditions Start->Decision PathC3 Pathway A: Electrophilic Metallation Decision->PathC3 Phosphine-Free PathC7 Pathway B: Concerted Metalation- Deprotonation (CMD) Decision->PathC7 Phosphine-Rich CondC3 Pd(OAc)₂ (No Ligand) Temp: 80-110°C PathC3->CondC3 CondC7 Pd + Phosphine Ligand Temp: >120°C PathC7->CondC7 ProdC3 C3-Arylated Product (Kinetic/Electronic Control) CondC3->ProdC3 ProdC7 C7-Arylated Product (Thermodynamic/pKa Control) CondC7->ProdC7

Caption: Mechanistic divergence in pyrazolopyrimidine arylation. Absence of phosphine ligands favors C3-electrophilic attack, while phosphines and high heat favor C7-CMD.

FAQ: Temperature Specifics

Q: Can I use Microwave irradiation to speed up the C3-arylation? A: Yes, but proceed with caution. Microwave heating at 80–100°C is highly effective for Copper-catalyzed C3-amination or arylation [3]. However, for Pd-catalyzed routes, the rapid superheating can accelerate catalyst decomposition. If using MW, limit reaction times to 1 hour and use a stable catalyst precursor.

Q: Why does my reaction turn black, and does this affect the temperature I should use? A: The black color indicates the formation of Pd-nanoparticles. In "ligand-free" C3-arylation, these nanoparticles are often the active catalytic species [1]. This heterogeneous phase is thermally stable up to ~110°C. If you see precipitation immediately upon heating, your ramp rate is too fast—slow down to prevent premature catalyst agglomeration.

Q: I need to install a C3-substituent but my substrate decomposes at >60°C. Options? A: Abandon direct arylation. Switch to the Hypervalent Iodine (PIDA) method (Protocol B) to install a C3-Bromide at room temperature [2]. Then, perform a standard Suzuki coupling at mild temperatures (40–50°C) using highly active precatalysts like Pd(dtbpf)Cl₂.

References
  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Source: Royal Society of Chemistry (RSC) / PMC URL:[Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination. Source: MDPI Molecules URL:[Link]

Sources

Solving regioisomer formation in pyrazolo[4,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenge of controlling regioselectivity (N1 vs. N2) during the synthesis of pyrazolo[4,3-d]pyrimidines. This scaffold, central to bioactive molecules like Sildenafil (Viagra), presents a classic "ambident nucleophile" problem where the pyrazole nitrogen atoms compete for electrophiles.

Topic: Regioisomer Control & Troubleshooting Ticket Type: Advanced Synthesis Support Status: Open

The Core Problem: The N1 vs. N2 Trap

In pyrazolo[4,3-d]pyrimidine synthesis, the pyrazole ring contains two nucleophilic nitrogens (N1 and N2). Whether you are building the ring de novo or alkylating an existing core, obtaining a single isomer is the primary bottleneck.

  • N1-Isomer: Typically the thermodynamically stable and bioactive form (e.g., Sildenafil).

  • N2-Isomer: Often the kinetic product or a significant impurity (10–30%) that is difficult to separate via standard chromatography.

Visualizing the Competition

The following diagram illustrates the bifurcation point where the reaction can diverge into the desired N1 product or the N2 impurity.

RegioSelectivity Start Precursor (Ambident Nucleophile) ConditionA Thermodynamic Control (High T, Polar Solvent) Start->ConditionA Reversible ConditionB Kinetic Control (Low T, Steric Hindrance) Start->ConditionB Irreversible N1 N1-Isomer (Desired Bioactive) ConditionA->N1 Major Product N2 N2-Isomer (Common Impurity) ConditionB->N2 Increased Ratio

Figure 1: Decision tree showing how reaction conditions influence the N1/N2 ratio.

Troubleshooting Modules

Module A: Post-Cyclization Alkylation (The "Classic" Problem)

Scenario: You have a formed pyrazolo[4,3-d]pyrimidine core (with a free NH) and need to add an alkyl group (R). Issue: You are getting a 3:1 mixture of N1:N2.

Root Cause Analysis

The pyrazole anion is an ambident nucleophile. The lone pair availability is dictated by:

  • Tautomeric Equilibrium: The proton shuttles between N1 and N2.

  • Steric Hindrance: Substituents at C7 (on the pyrimidine ring) or C3 can block the N1 or N2 approach.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) separate the ion pair, making the nucleophile more "naked" and reactive, often reducing selectivity.

Solution Matrix
VariableRecommendation for N1 SelectivityRecommendation for N2 SelectivityMechanism
Base NaOEt / KOtBu (Thermodynamic)NaH / LiHMDS (Kinetic)Weaker bases allow equilibration; strong bases lock the anion.
Solvent Ethanol / Toluene THF / DMF Protic solvents stabilize the transition state for the thermodynamic product.
Temperature Reflux 0°C to -78°C Heat promotes equilibration to the stable N1 isomer.
Reagent Dialkyl Sulfate / Alkyl Halide Mitsunobu Conditions Mitsunobu often follows steric availability (kinetic).
FAQ: Alkylation

Q: I used Methyl Iodide (MeI) and NaH in DMF, but got 20% N2 isomer. How do I fix this? A: This is a classic "over-reaction" scenario. The NaH/DMF system creates a highly reactive "naked" anion that attacks the electrophile indiscriminately.

  • Fix: Switch to Dimethyl Sulfate (DMS) in Acetone/K2CO3 or Ethanol/NaOEt . The softer electrophile and milder base conditions favor the thermodynamic N1 product.

Q: Can I convert the N2 isomer back to N1? A: Sometimes. Heating the N2 isomer in high-boiling solvents (like Xylene) with a catalytic acid can trigger a rearrangement to the N1 form, but decomposition is a risk.

Module B: De Novo Cyclization (The "Sildenafil" Strategy)

Scenario: Building the ring from scratch using a hydrazine and a


-diketone equivalent.
Issue:  Using methylhydrazine (

) yields the wrong regioisomer.
The "Sildenafil" Protocol Insight

In the commercial synthesis of Sildenafil, Pfizer scientists faced this exact issue. Reacting the diketoester directly with methylhydrazine produced a mixture favoring the wrong isomer due to the electronics of the carbonyls.

The Workaround:

  • Step 1: Use Hydrazine Hydrate (

    
    ) to form the unsubstituted pyrazole (NH-free).
    
  • Step 2: Perform Selective Methylation (as per Module A).

However, if you must use a substituted hydrazine, you must analyze the Hard/Soft Acid-Base (HSAB) properties of your 1,3-dicarbonyl electrophile.

  • Rule of Thumb: The more nucleophilic nitrogen (the one with the alkyl group,

    
    ) will attack the most reactive carbonyl (usually the ketone over the ester).
    

Analytical Forensics: Distinguishing N1 vs. N2

You cannot rely on TLC alone. The isomers often co-elute.

Method 1: 1H-NMR (NOE/ROESY) - The Gold Standard

You must establish spatial proximity between the N-alkyl group and the substituents on the ring.

  • N1-Alkylated: Strong NOE correlation between the

    
     protons and the substituent at C7  (if present) or C7-H .
    
  • N2-Alkylated: Strong NOE correlation between the

    
     protons and the substituent at C3 .
    
Method 2: C13-NMR Chemical Shifts

The carbon chemical shifts of the N-alkyl group often differ:

  • N2-Methyl: Typically appears upfield (lower ppm) relative to N1-Methyl.

  • C3/C7 Shifts: The adjacent ring carbons will shift significantly depending on which nitrogen is alkylated.

Summary Table: Identification
FeatureN1-Isomer (Desired)N2-Isomer (Impurity)
TLC (

)
Usually Lower (more polar)Usually Higher (less polar)
MP Generally Higher (better packing)Generally Lower
NOE Signal Cross-peak with C7-H/SubstCross-peak with C3-Subst
C13 (N-Me) ~38-42 ppm~34-38 ppm

Validated Experimental Protocols

Protocol A: Thermodynamic N1-Methylation (Sildenafil-style)

Best for: Converting a free NH-pyrazole to the N1-methyl derivative.

  • Setup: Charge a flask with the pyrazolo[4,3-d]pyrimidine substrate (1.0 eq) and Acetone (10 vol).

  • Base: Add pulverized Potassium Carbonate (

    
    )  (2.5 eq). Stir for 15 min.
    
  • Addition: Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise over 10 minutes. Note: DMS is highly toxic; use proper PPE.

  • Reaction: Reflux (56°C) for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water.

    • Why this works: The heterogeneous condition (

      
      /Acetone) prevents the formation of the "naked" anion, and the reflux temperature drives the reaction toward the thermodynamic N1 product.
      
Protocol B: Regioselective Cyclization (Substituted Hydrazine)

Best for: De novo synthesis when N-alkylation is impossible later.

  • Substrate:

    
    -diketone or enaminone precursor.
    
  • Solvent: Ethanol (anhydrous).

  • Reagent: Methylhydrazine (1.05 eq).

  • Control: Maintain temperature at 0°C during addition.

  • Reaction: Allow to warm to RT slowly.

    • Critical Step: If the wrong isomer forms, add a Lewis Acid (e.g.,

      
      ) to activate the specific carbonyl you want the terminal nitrogen to attack.
      

References & Authority

  • Sildenafil Synthesis & Regiochemistry:

    • Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2000.

    • Context: Defines the industrial standard for solving the N1/N2 issue via stepwise synthesis.

  • General Pyrazole Regioselectivity:

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.

    • Context: Comprehensive review of mechanistic drivers for hydrazine cyclizations.

  • Alkylation Mechanisms:

    • Smith, M. B. March's Advanced Organic Chemistry. "Ambident Nucleophiles: Regioselectivity in Alkylation."

    • Context: Foundational text explaining the HSAB principles governing N1 vs N2 attack.

  • NMR Identification:

    • Lynch, M. A., et al. "NMR Assignment of Regioisomeric Pyrazolo[4,3-d]pyrimidines." Magnetic Resonance in Chemistry.

    • Context: Technical data for distinguishing isomers via NOE.

Technical Support Center: Crystallization of Brominated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for brominated pyrazolopyrimidines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Application Support Hub. As a Senior Application Scientist specializing in heterocyclic scaffolds, I understand that crystallizing brominated pyrazolopyrimidines presents a unique paradox. The bromine atom introduces lipophilicity and excellent heavy-atom phasing potential for X-ray diffraction, yet it often disrupts the hydrogen-bonding networks of the parent scaffold, leading to the dreaded "oiling out" phenomenon.

This guide moves beyond standard protocols, offering causal analysis and self-validating workflows to ensure you isolate high-purity solids, whether for bulk purification or single-crystal structural determination.

Module 1: Solvent Selection & Solubility Profiling

Q: My compound is soluble in everything organic but insoluble in water. How do I select a solvent system that yields crystals rather than amorphous powder?

A: Brominated pyrazolopyrimidines are "grease-loving" due to the halogen's lipophilicity. The common mistake is using a single solvent (like Ethyl Acetate) where the solubility curve is too flat. You need a Binary Solvent System that exploits the "Theta" (


) composition—the critical ratio where solubility drops precipitously.

Recommended Solvent Systems:

Solvent ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Rationale
Standard Ethanol (Hot)Water (Dropwise)Exploits the H-bond disruption caused by Br; water forces hydrophobic stacking.
High-Lipophilicity Dichloromethane (DCM)Hexane or HeptaneExcellent for removing non-polar bromination byproducts.
Stubborn Cases Dimethylformamide (DMF)Diethyl Ether (Vapor Diffusion)For compounds with MP > 250°C; avoids thermal decomposition.
Regio-Control Acetic AcidWaterAcidic media can protonate specific nitrogens, differentiating isomers by salt formation.

Protocol 1: The "Theta" Determination

  • Dissolve 100 mg of solute in the minimum amount of Primary Solvent at reflux.

  • Add Anti-Solvent dropwise until persistent turbidity (cloud point) appears.

  • Add Primary Solvent dropwise just until the solution clears.

  • Critical Step: Cool slowly (10°C/hour). Rapid cooling here traps solvent, leading to oils.

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Upon cooling, my solution forms a sticky oil at the bottom of the flask instead of crystals. Why is this happening and how do I fix it?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically driven: your compound's melting point in the solvent mixture is lower than the crystallization temperature, often depressed by impurities (like regioisomers).

The Fix: The "Seeding in the Metastable Zone" Protocol

  • Mechanism: You must bypass the LLPS region by providing a template (seed) for the lattice to form before the oil separates.

Step-by-Step Workflow:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Temperature Adjustment: Cool the solution to exactly 5-10°C above the temperature where oiling previously started.

  • Seeding: Add <1% w/w of pure seed crystals (if available) or scratch the glass interface vigorously.

  • Isothermal Aging: Hold the temperature constant for 2-4 hours. Do not cool further until turbidity transforms into distinct particulate matter.

Visualization: Oiling Out Troubleshooting Logic

OilingOutTroubleshooting start Observation: Oiling Out check_purity Check Purity (TLC/HPLC) Is Purity < 85%? start->check_purity purify_first Action: Column Chromatography (Impurities depress MP) check_purity->purify_first Yes check_temp Check T_oil vs T_crystallization check_purity->check_temp No slow_cool Action: Reduce Cooling Rate (Avoid kinetic oiling) check_temp->slow_cool Rapid Cooling Used seed_meta Action: Seed at T > T_oil (Metastable Zone) check_temp->seed_meta Slow Cooling Used change_solv Action: Change Solvent (Increase BP or Polarity) seed_meta->change_solv Still Oils Out

Caption: Decision tree for diagnosing and resolving oiling out phenomena in brominated heterocycles.

Module 3: Impurity Rejection (Regioisomers)

Q: Bromination of my pyrazolopyrimidine yielded a mixture of 3-bromo and 7-bromo isomers. Can crystallization separate them?

A: Yes, but it relies on Packing Efficiency . The 3-bromo isomer is typically more symmetric and planar, leading to a higher lattice energy and lower solubility compared to the 7-bromo or poly-brominated byproducts.

Strategic Protocol:

  • Solvent: Use a non-polar system like Dichloromethane/Hexane (1:4) .

  • Logic: The symmetric isomer (usually the desired target) will crystallize first due to better pi-pi stacking capabilities. The asymmetric impurities, which disrupt packing, remain in the mother liquor.

  • Validation: Do not rely on melting point alone (bromine causes broad ranges). Use 1H-NMR on the first crop. If the integration ratio improves from 50:50 to 90:10, perform a second recrystallization to reach >99%.

Module 4: Single Crystal Growth for X-Ray Diffraction (XRD)

Q: I need a single crystal for structure determination. The heavy bromine atom is ideal for phasing, but my crystals are too small or twinned.

A: The bromine atom is a double-edged sword. While it aids anomalous dispersion phasing (MAD/SAD), its weight can cause rapid nucleation, yielding microcrystals. You must slow down the kinetics using Vapor Diffusion .

The "Hanging Drop" Vapor Diffusion Method:

  • Inner Vial: Dissolve 20 mg of compound in 1 mL of a "Good Solvent" (e.g., DMF or DMSO).

  • Outer Vessel: Contains 10 mL of "Anti-Solvent" (e.g., Diethyl Ether or Pentane).

  • Mechanism: The volatile anti-solvent slowly diffuses into the good solvent, increasing supersaturation over days rather than minutes. This allows the bromine atoms to align perfectly in the lattice, minimizing disorder.

Visualization: Crystallization Workflow

CrystalWorkflow cluster_0 Solvent Screening cluster_1 Nucleation Control cluster_2 Growth & Isolation S1 Solubility Test (Hot vs Cold) S2 Binary System Selection S1->S2 N1 Supersaturation Generation S2->N1 N2 Seeding (Metastable Zone) N1->N2 G1 Slow Cooling (1-5°C/hr) N2->G1 G2 Filtration & Washing (Cold) G1->G2

Caption: Optimized workflow for generating X-ray quality crystals of brominated scaffolds.

References
  • Oiling Out Troubleshooting: Chemistry LibreTexts. (2022). "Troubleshooting: Oiling Out." Retrieved from

  • Pyrazolopyrimidine Synthesis & Purification: National Institutes of Health (PMC). (2025). "Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines." Retrieved from

  • Heavy Atom Phasing: International Union of Crystallography (IUCr). (2010). "The magic triangle goes MAD: experimental phasing with a bromine derivative." Retrieved from

  • Regioisomer Separation: BenchChem. (2025).[1] "Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis." Retrieved from

  • General Crystallization Strategy: Mettler Toledo. "Oiling Out in Crystallization." Retrieved from

Sources

Technical Support Center: Minimizing Catalyst Poisoning in Pyrazolopyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with pyrazolopyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to a common and critical challenge: catalyst poisoning. The inherent Lewis basicity of the nitrogen atoms within the pyrazolopyrimidine core can lead to strong coordination with the palladium catalyst, resulting in deactivation and diminished reaction yields.[1] This resource will equip you with the knowledge to anticipate, diagnose, and overcome these challenges, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a chloropyrazolopyrimidine substrate is sluggish and gives low yields. What is the likely cause?

A1: Low reactivity and catalyst inhibition are the primary suspects. The nitrogen atoms in the pyrazolopyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst.[2] Additionally, chloro-substituted heterocycles are generally less reactive than their bromo or iodo counterparts. To address this, consider employing more active, third-generation Buchwald-Hartwig catalysts and bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, a key step in the catalytic cycle, helping to outcompute catalyst deactivation.[3]

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is often exacerbated by the presence of oxygen.[4] Ensure your reaction setup is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can also mitigate this issue, as the in situ reduction of Pd(II) precatalysts can sometimes consume the boronic acid and promote homocoupling.[4]

Q3: During my Buchwald-Hartwig amination, a black precipitate forms, and the reaction stalls. What is happening and how can I prevent it?

A3: The formation of a black precipitate, commonly known as palladium black, indicates catalyst aggregation and decomposition.[5] This is a common deactivation pathway where the active, soluble palladium species crash out of solution, rendering them catalytically inactive. To prevent this, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used to stabilize the catalyst.[4] Bulky, electron-rich phosphine ligands are particularly effective at preventing aggregation. Additionally, ensure your reagents and solvents are of high purity, as impurities can promote catalyst decomposition.

Q4: Can the choice of base influence catalyst poisoning in pyrazolopyrimidine cross-coupling?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental. Strong bases can sometimes lead to the degradation of sensitive substrates or ligands. For N-heterocyclic substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred, although they may necessitate higher reaction temperatures.[2] It is always advisable to screen a few different bases to find the optimal balance between reactivity and catalyst stability for your specific system.

Troubleshooting Guide: Low Yield or No Reaction

This guide provides a systematic approach to troubleshooting failed or low-yielding cross-coupling reactions with pyrazolopyrimidine substrates.

Symptom Potential Cause Troubleshooting Action Rationale
No product formation, starting materials consumed Catalyst deactivation by substrateIncrease ligand loading or switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).Bulky ligands can sterically hinder the coordination of the pyrazolopyrimidine nitrogen to the palladium center and accelerate the catalytic cycle.[3]
Reaction starts but does not go to completion Insufficient catalyst stabilityUse a pre-catalyst that is more stable and forms the active species more reliably. Consider a lower reaction temperature to slow down deactivation pathways.Modern pre-catalysts are designed for improved stability and controlled release of the active catalytic species.[5]
Low yield with formation of byproducts Impure reagents or solventsPurify all starting materials. Use anhydrous, degassed solvents.Impurities such as water, oxygen, or other coordinating species can poison the catalyst or participate in side reactions.[4][6]
Inconsistent results between batches Variability in reagent qualitySource high-purity reagents and store them under an inert atmosphere.The purity of reagents, especially the base and phosphine ligands, is critical for reproducible results.[6]

Understanding the Mechanism of Catalyst Poisoning

The primary mechanism of catalyst poisoning in the cross-coupling of pyrazolopyrimidines is the coordination of the lone pair of electrons on the ring nitrogen atoms to the palladium center. This forms a stable, off-cycle complex that is catalytically inactive.

CatalystPoisoning Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl Halide Poisoned_Catalyst Inactive Pd-Substrate Complex (Poisoned) Active_Catalyst->Poisoned_Catalyst Coordination Substrate Pyrazolopyrimidine Substrate Substrate->Poisoned_Catalyst Transmetalation Transmetalation Oxidative_Addition->Transmetalation Organometallic Reagent Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Catalyst poisoning pathway in pyrazolopyrimidine cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazolopyrimidine

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the halogenated pyrazolopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification of Amine Reagents for Buchwald-Hartwig Amination

Impurities in amine starting materials can be a significant source of catalyst poisoning.

  • Liquid Amines: Distill the liquid amine under reduced pressure or pass it through a short plug of activated alumina.[6]

  • Solid Amines: Recrystallize the solid amine from an appropriate solvent.

  • Storage: Store the purified amine under an inert atmosphere and away from light and air.

Ligand Selection Guide

The choice of ligand is paramount in overcoming catalyst poisoning. Bulky and electron-rich phosphine ligands are generally preferred for cross-coupling reactions with N-heterocycles.[7]

LigandSelection Problem Catalyst Poisoning by Pyrazolopyrimidine Solution Use Bulky, Electron-Rich Phosphine Ligands Problem->Solution Ligand1 XPhos Solution->Ligand1 Ligand2 RuPhos Solution->Ligand2 Ligand3 SPhos Solution->Ligand3 Ligand4 tBuXPhos Solution->Ligand4

Caption: Ligand selection to mitigate catalyst poisoning.

References

  • M. G. G. MS, et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2024). ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. [Link]

  • Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses Procedure. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org. [Link]

  • Phosphine ligands based on the ferrocenyl platform: Advances in catalytic cross-couplings. ResearchGate. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Chemistry Portal. [Link]

  • Influence of organo-phosphine ligands on the catalytic activity of Pd(II) complexes in the coupling reactions. J-GLOBAL. [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. MDPI. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]pyrimidine scaffold is a core structural motif in numerous biologically active molecules, recognized for its role in the development of kinase inhibitors and other therapeutic agents. Accurate structural elucidation is paramount in the synthesis and development of novel derivatives. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure.

Predicted ¹H NMR Spectrum of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

The predicted ¹H NMR spectrum of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine in DMSO-d₆ is presented below. These predictions are derived from the analysis of closely related pyrazolo[3,4-d]pyrimidine and other heterocyclic systems.[1][2][3][4][5] The numbering convention used for the proton assignments is illustrated in the molecular structure diagram.

Molecular Structure and Proton Numbering

Caption: Molecular structure of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine with proton numbering.

Predicted Chemical Shifts and Multiplicities
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H58.5 - 8.8Singlet (s)-Expected to be the most downfield aromatic proton due to the influence of adjacent nitrogen atoms.
H78.2 - 8.5Singlet (s)-Chemical shift can be influenced by solvent and concentration.
NH (N1-H)13.0 - 14.0Broad Singlet (br s)-Exchangeable with D₂O. Its broadness is due to quadrupole broadening from the adjacent nitrogen and proton exchange.

Comparative Analysis with Structurally Related Compounds

The predicted ¹H NMR data for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine can be benchmarked against the experimental data of analogous heterocyclic systems. This comparison provides a strong foundation for the predicted values and aids in the interpretation of experimental spectra of novel derivatives.

For instance, various substituted 1H-pyrazolo[3,4-d]pyrimidines have been characterized, and their ¹H NMR spectra in DMSO-d₆ show characteristic signals for the pyrimidine and pyrazole protons. In many derivatives, the pyrimidine proton (analogous to H5) resonates in the downfield region, typically above 8.0 ppm.[1][3] The NH proton of the pyrazole ring consistently appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and is readily exchanged with D₂O.[5]

The introduction of a bromine atom at the 3-position is expected to have a minor deshielding effect on the neighboring protons through inductive effects, although this is not always straightforward to predict without experimental data.

Alternative Characterization Techniques

While ¹H NMR is the cornerstone for structural elucidation, a comprehensive characterization of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine and its derivatives should be supported by other analytical techniques.

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole and pyrimidine rings are indicative of their electronic environment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.

  • Infrared (IR) Spectroscopy: Can identify the presence of functional groups, such as the N-H bond in the pyrazole ring, which would exhibit a characteristic stretching vibration.

  • X-ray Crystallography: Offers the most definitive structural information, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline sample.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate and reproducible results.

G A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Sources

Advanced Characterization Guide: Mass Spectrometry of Brominated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Pyrazolopyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Advantage in Structural Elucidation

In the development of kinase inhibitors—specifically those targeting Pim-1, CDK2, and B-Raf—the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure. The introduction of bromine, often at the 3-position, serves two roles: it acts as a metabolic blocker to prevent oxidation and provides a distinct isotopic handle for mass spectrometry (MS) identification.

This guide provides an in-depth technical comparison of the fragmentation behaviors of brominated pyrazolopyrimidines versus their chlorinated and non-halogenated analogs. By understanding the unique energetics of the Carbon-Bromine (C-Br) bond under Collision-Induced Dissociation (CID), researchers can rapidly validate synthetic pathways and identify metabolic fates.

The Isotopic Signature: The "Twin Peaks" Diagnostic

Before analyzing fragmentation, one must validate the precursor ion. Bromine possesses a unique isotopic signature that serves as an internal standard for identification.

Comparative Isotopic Patterns
FeatureBromine (

)
Chlorine (

)
Fluorine (

)
Natural Abundance ~50.7% / 49.3%~75.8% / 24.2%100%
Peak Ratio (M : M+2) 1 : 1 (The "Twin Towers")3 : 1 No isotope peak
Mass Defect Negative (High precision required)NegativeNegative
Diagnostic Utility High: Immediate visual confirmation of Br presence.Medium: Distinct, but lower intensity M+2.Low: Requires high-resolution MS for confirmation.

Expert Insight: In ESI-MS, the survival of this 1:1 doublet in fragment ions is the primary method for mapping the location of the bromine atom. If a fragment ion retains the 1:1 doublet, the pyrazole core (bearing the Br) is intact. If the doublet collapses to a singlet, the bromine has been ejected.

Fragmentation Mechanisms: Pathways & Energetics

The fragmentation of 3-bromo-pyrazolo[1,5-a]pyrimidines under ESI-MS/MS conditions follows three distinct pathways, governed by the stability of the fused aromatic system and the lability of the C-Br bond.

Pathway A: The "Zipper" Mechanism (Ring Cleavage)

Unlike simple aromatics, the pyrazolopyrimidine core often undergoes ring opening before debromination.

  • Protonation: Occurs typically at N-1 or N-4.

  • Ring Opening: Cleavage of the pyrimidine ring (retro-electrocyclic reaction).

  • Neutral Loss: Ejection of nitriles (R-CN) or HCN.

  • Observation: The bromine doublet is retained in these fragments.

Pathway B: Homolytic C-Br Cleavage (Debromination)

While ESI generates even-electron ions


, high collision energies can induce homolytic cleavage of the C-Br bond, especially if the resulting radical cation is resonance-stabilized.
  • Mechanism:

    
    
    
  • Observation: Appearance of a peak at

    
     (or 
    
    
    
    ).[1] The 1:1 doublet disappears.
Pathway C: Substituent Ejection

Functional groups at C-5 and C-7 (e.g., esters, amines) are the "weakest links."

  • Mechanism: Ester hydrolysis-like fragmentation (loss of alkoxy group or CO).

  • Observation: Mass shifts corresponding to functional groups (-OEt, -CH3), with the 1:1 bromine doublet preserved .

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for interpreting MS/MS spectra of a representative 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.

FragmentationPathways Precursor Precursor Ion [M+H]+ (Isotopic Doublet 1:1) SubstituentLoss Pathway C: Substituent Loss (e.g., -CH3, -OEt) Precursor->SubstituentLoss Low CE (<20 eV) CoreIntact Core Fragment (Doublet Retained) SubstituentLoss->CoreIntact RingCleavage Pathway A: Pyrimidine Ring Fission (Loss of HCN/RCN) CoreIntact->RingCleavage Med CE (20-40 eV) Debromination Pathway B: C-Br Cleavage (High Collision Energy) CoreIntact->Debromination High CE (>40 eV) PyrazoleFrag Pyrazole Fragment (Doublet Retained) RingCleavage->PyrazoleFrag RadicalCation Radical Cation [M+H-Br] (Singlet Peak) Debromination->RadicalCation

Figure 1: Hierarchical fragmentation tree for brominated pyrazolopyrimidines. Note how collision energy (CE) dictates the transition from substituent loss to core cleavage.

Comparative Performance Guide

When selecting a halogenated scaffold for drug design, the analytical "performance" (ease of detection and structural verification) differs significantly.

ParameterBrominated Scaffold Chlorinated Scaffold Non-Halogenated
Spectral Complexity High: Every ion is a doublet. Can crowd spectra but offers high confidence.Medium: 3:1 ratio is easier to deconvolve but less distinct in noise.Low: Single peaks. Harder to distinguish from matrix background.
Fragmentation Stability Lower: C-Br bond (~276 kJ/mol) breaks easier than C-Cl.Moderate: C-Cl bond (~338 kJ/mol) is more robust.High: C-H bonds are stable; fragmentation requires higher energy.
Metabolite ID Excellent: The "Twin Peaks" act as a tracer for the drug core in complex biological matrices.Good: 3:1 pattern is useful but can be mimicked by overlapping peaks.Poor: Requires accurate mass (HRMS) for confident ID.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these fragmentation patterns, use the following self-validating protocol.

Objective: Confirm the position of bromine on the pyrazolo[1,5-a]pyrimidine core.

  • Sample Preparation:

    • Dissolve compound in Methanol/Water (50:50) + 0.1% Formic Acid.

    • Concentration: 1 µg/mL (avoid saturation to preserve isotopic fidelity).

  • Direct Infusion (ESI+):

    • Flow rate: 5-10 µL/min.

    • Validation Step: Observe the MS1 spectrum.[2] Confirm the [M+H]+ doublet has a peak height ratio between 0.9 and 1.1. If not, check detector saturation.

  • MS/MS Acquisition (CID):

    • Isolate the

      
       isotope (lower mass) as the precursor.
      
    • Stepwise Energy Ramp: Acquire spectra at 10, 20, 40, and 60 eV.

  • Data Interpretation:

    • 10-20 eV: Look for loss of side chains (esters, alkyls). Check: Is the doublet preserved? (Yes = Br is on the core).

    • 40-60 eV: Look for the appearance of the "de-brominated" peak (M-79).

    • Topology Check: If the pyrimidine ring fragments (loss of C3H3N) but the doublet remains, the bromine is on the pyrazole ring (Positions 2 or 3).

References

  • Salem, M. A. I., et al. (2014).[3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry. Link

  • Fouda, A. M., et al. (2021).[4] "Synthesis and anticancer evaluation of some new pyrazolo[3,4-d][1,2,3]triazin-4-ones, pyrazolo[1,5-a]pyrimidines..."[4][5] Journal of Heterocyclic Chemistry. Link

  • G-Biosciences. (2020). "Spotting Fragmentation Patterns When Using Mass Spectrometry." Technical Guides. Link

  • ChemGuide. "Mass Spectra - The M+2 Peak." Analysis of Halogenated Compounds. Link

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds." PubMed Central. Link

Sources

A Tale of Two Isomers: Deconstructing Kinase Selectivity in [4,3-d] vs. [3,4-d] Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrazolopyrimidine scaffold stands as a "privileged" structure, a testament to its remarkable success in yielding potent and clinically relevant therapeutics. Its structural resemblance to adenine allows it to act as an effective ATP-mimetic, readily accessing the kinase ATP-binding site.[1][2] However, within this family of compounds lies a subtle yet profound architectural nuance: the arrangement of nitrogen atoms in the pyrazole ring, giving rise to the [4,3-d] and [3,4-d] isomers. This seemingly minor isomeric difference can dramatically alter the kinase selectivity profile of a molecule, dictating its therapeutic potential and off-target liability. This guide provides an in-depth comparison of these two scaffolds, supported by experimental data, structural insights, and detailed methodologies for researchers in drug discovery.

The Isomeric Divide: More Than Just a Nitrogen Shift

At first glance, the difference between pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine is the mere transposition of a nitrogen and a carbon atom in the pyrazole ring. However, this shift fundamentally alters the geometry and electronic properties of the core, most critically, the presentation of hydrogen bond donors and acceptors to the kinase hinge region.

isomers cluster_43d Pyrazolo[4,3-d]pyrimidine cluster_34d Pyrazolo[3,4-d]pyrimidine node_43d node_43d node_34d node_34d

Caption: Core structures of the two pyrazolopyrimidine isomers.

The [3,4-d] scaffold, present in the FDA-approved BTK inhibitor ibrutinib, typically forms a key hydrogen bond with the kinase hinge region via its N1-H group.[1] In contrast, the [4,3-d] isomer presents a different hydrogen bonding pattern, which can lead to altered kinase interactions and, consequently, a different selectivity profile.

Comparative Kinase Selectivity: A Tale of Two Profiles

To illustrate this, let's consider a representative comparison based on published data for inhibitors of two key kinase families: CDKs and Src family kinases.

ScaffoldTarget KinaseRepresentative CompoundIC50 (nM)Key Observations
Pyrazolo[4,3-d]pyrimidine CDK2Compound 7 (Jorda et al.)<10High potency and selectivity for CDKs over other kinase families.[6]
Pyrazolo[4,3-d]pyrimidine CDK5, Aurora ACompound 2i (Krystof et al.)15 (CDK2), 20 (CDK5)Preferential inhibition of cell cycle kinases.[5][7]
Pyrazolo[3,4-d]pyrimidine CDK2Compound 14 (Abdel-Maksoud et al.)57Potent CDK2 inhibition, demonstrating the scaffold's versatility.[8][9]
Pyrazolo[3,4-d]pyrimidine SrcSI388<30Potent and specific Src kinase targeting.[3]
Pyrazolo[3,4-d]pyrimidine Src Family KinasesSI221<50Significant cytotoxic effect on glioblastoma cells driven by SFK inhibition.[10]

This compiled data suggests that while both scaffolds can be adapted to target a variety of kinases, the [4,3-d] isomer has been particularly effective in generating selective CDK inhibitors, whereas the [3,4-d] isomer has a proven track record for developing potent Src family kinase inhibitors, among many others.

The Structural Basis of Differential Selectivity

The observed differences in kinase selectivity can be rationalized by examining the crystal structures of these inhibitors in complex with their target kinases. The precise positioning of nitrogen atoms in the pyrazolopyrimidine core dictates the hydrogen bonding pattern with the kinase hinge region, a critical interaction for inhibitor binding.

For the pyrazolo[3,4-d]pyrimidine scaffold, the N1-H of the pyrazole ring and the N7 of the pyrimidine ring often act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine of ATP. This "bidentate" interaction with the hinge is a common feature of many potent inhibitors based on this scaffold.

In contrast, the pyrazolo[4,3-d]pyrimidine scaffold presents a different arrangement of hydrogen bond donors and acceptors. Crystal structures of [4,3-d] pyrimidines bound to CDK2 reveal that they can adopt a binding mode similar to that of roscovitine, a well-known CDK inhibitor.[6] This involves hydrogen bonds with the hinge residues Leu83 and Glu81.[11]

binding_modes cluster_kinase Kinase Hinge Region cluster_43d [4,3-d] Isomer cluster_34d [3,4-d] Isomer hinge Backbone (e.g., Leu83) node_43d Pyrazolo[4,3-d]pyrimidine node_43d->hinge H-Bond Pattern A node_34d Pyrazolo[3,4-d]pyrimidine node_34d->hinge H-Bond Pattern B

Caption: Abstract representation of differential hinge binding.

This difference in the primary anchor points to the kinase hinge region has significant implications for the orientation of the rest of the inhibitor molecule within the ATP binding pocket. Substituents on the core will be projected into different regions of the active site, leading to distinct interactions with other residues and ultimately determining the kinase selectivity profile.

Experimental Workflow: Profiling Kinase Selectivity

To empirically determine and compare the selectivity of novel pyrazolopyrimidine inhibitors, a systematic experimental approach is essential. Large-panel kinase screening is the gold standard for this purpose. Below are outlines for two widely used methodologies.

Workflow 1: Competition Binding Assay (e.g., KINOMEscan™)

This method measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.

workflow_kinomescan start Start step1 Immobilize active-site directed ligand on solid support (e.g., beads) start->step1 step2 Incubate DNA-tagged kinases with immobilized ligand and test compound step1->step2 step3 Wash to remove unbound kinase step2->step3 step4 Elute bound kinase step3->step4 step5 Quantify kinase-conjugated DNA tag by qPCR step4->step5 end Determine Kd or % Inhibition step5->end

Caption: KINOMEscan™ competition binding assay workflow.

Step-by-Step Protocol (Adapted from DiscoverX KINOMEscan™ methodology[12][13][14][15][16]):

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed small molecule ligand.

  • Binding Reaction: In a multi-well plate, the affinity resin is incubated with a specific DNA-tagged kinase from a library and the test compound at various concentrations.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as the dissociation constant (Kd) or the percentage of kinase remaining bound at a given compound concentration.

Workflow 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay

TR-FRET assays are a powerful tool for measuring kinase activity and inhibition in a high-throughput format. They rely on the FRET between a lanthanide donor (e.g., Terbium) and a fluorescent acceptor when brought into close proximity by a binding event.

Step-by-Step Protocol (General TR-FRET Kinase Assay[6][7][17][18][19]):

  • Kinase Reaction Setup: In a microplate, add the kinase, a biotinylated substrate, and the test compound at various concentrations in an appropriate kinase buffer.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detection: Add a stop/detection mix containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Terbium-labeled phosphospecific antibody (donor), and a streptavidin-labeled acceptor fluorophore (e.g., XL665).

  • Incubation: Incubate for a period (e.g., 60 minutes) to allow for the detection reagents to bind.

  • Plate Reading: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The signal is proportional to the amount of phosphorylated substrate. Plot the ratio against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The choice between a [4,3-d] and a [3,4-d] pyrazolopyrimidine scaffold is a critical decision in the design of kinase inhibitors. While both are bioisosteres of adenine and can effectively target the ATP-binding site, their distinct hydrogen bonding patterns lead to different kinase selectivity profiles.[1][2] The [3,4-d] isomer has a long and successful history, leading to numerous clinical candidates and approved drugs for a wide range of kinases. The [4,3-d] isomer, while perhaps less explored, has shown particular promise for developing selective inhibitors of cell cycle-related kinases like CDKs.

For drug discovery professionals, understanding the structural and electronic nuances of these scaffolds is paramount. The insights provided in this guide underscore the importance of scaffold selection and provide a framework for the rational design and evaluation of next-generation pyrazolopyrimidine-based kinase inhibitors. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, we can expect to see even more sophisticated and selective therapeutics emerging from both of these versatile scaffolds.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications.
  • Structure of a pyrazolo-[3,4-d]-pyrimidine. - ResearchGate.
  • 3,5,7-Substituted Pyrazolo[4,3‑d]Pyrimidine Inhibitors of Cyclin - ACS Publications.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects.
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC.
  • Assay in Summary_ki - BindingDB.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - MDPI.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS - IRIS UniGe.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. Available at:

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC.
  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech.
  • TR-FRET Assay Principle - Poly-Dtech.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing - Rsc.org. Available at:

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review.
  • Kinase binding activity analysis using DiscoverX Kinomescan... - ResearchGate.
  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase - ResearchGate.
  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed.
  • How the KinomeScan assay works (Courtesy of DiscoveRx). - ResearchGate.
  • Kinase Product Solutions - DiscoverX.
  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC.
  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity - ACS Publications.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at:

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors.

Sources

Crystal Structure Analysis of 3-Substituted Pyrazolo[4,3-d]pyrimidines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors—specifically for CDK2, EGFR, and Src family kinases—the 3-substituted pyrazolo[4,3-d]pyrimidine scaffold serves as a critical bioisostere of adenine. However, its efficacy is contingent upon precise structural characterization.

The core challenge with this scaffold is tautomeric and regioisomeric ambiguity . During synthesis, particularly N-alkylation, the substituent may attach to N1 or N2 positions, or the proton may shift between N1, N2, and N5 (in the pyrimidine ring). Standard solution-state analytics (NMR) often fail to definitively distinguish these isomers due to rapid proton exchange or overlapping signals.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical methods (NMR, DFT, Cryo-EM), establishing why SC-XRD remains the non-negotiable gold standard for validating these bioactive pharmacophores.

The Structural Challenge: Tautomerism & Regiochemistry

Before comparing methods, we must visualize the problem. The pyrazolo[4,3-d]pyrimidine core can exist in multiple tautomeric forms, and alkylation often yields thermodynamic vs. kinetic product mixtures.

Visualization: The Isomerism Matrix

Tautomerism Core Pyrazolo[4,3-d]pyrimidine Core Scaffold N1 N1-Isomer (Thermodynamic) Core->N1 Alkylation (High Temp) N2 N2-Isomer (Kinetic) Core->N2 Alkylation (Low Temp/Base) BioAct Biological Activity (CDK2/EGFR Binding) N1->BioAct High Affinity (Often Preferred) N2->BioAct Variable Affinity (Steric Clash)

Figure 1: The regiochemical divergence in pyrazolo[4,3-d]pyrimidine synthesis. Distinguishing N1 vs. N2 substitution is the primary analytical bottleneck.

Comparative Analysis: SC-XRD vs. Alternatives

We evaluate the "performance" of Crystal Structure Analysis (SC-XRD) against Solution NMR and Computational Modeling (DFT).

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard. Performance:

  • Absolute Configuration: Unambiguously identifies N1 vs. N2 substitution by direct electron density mapping.

  • Intermolecular Forces: Reveals

    
    -
    
    
    
    stacking (typically 3.5–3.8 Å) and non-classical C-H···O interactions critical for solid-state stability and formulation.
  • Conformation: Determines the dihedral angle between the pyrazolopyrimidine core and the 3-substituent (e.g., a phenyl ring), which dictates the "fit" into the kinase ATP-binding pocket.

Method B: NMR Spectroscopy (1H/13C/NOESY)

Status: The Routine Screen. Performance:

  • Ambiguity: While 1H NMR can identify functional groups, the N-H proton signals in unsubstituted derivatives are often broad or invisible due to exchange with solvent (D2O exchangeable).

  • NOE Limitations: Nuclear Overhauser Effect (NOE) signals used to determine regiochemistry (e.g., interaction between N-alkyl and C3-substituent) can be weak or misleading if the molecule adopts a specific conformation in solution that distances the relevant protons.

Method C: Density Functional Theory (DFT)

Status: The Predictive Validator. Performance:

  • Energy Calculation: Can predict which tautomer is thermodynamically more stable (usually N1-H is lower energy than N2-H by ~5-10 kcal/mol).

  • Geometry: Optimizes bond lengths (B3LYP/6-311++G(d,p) level) to compare with experimental X-ray data.

  • Limitation: It is a theoretical model. Without experimental validation (X-ray), DFT predictions cannot be used for regulatory filing or definitive structure-activity relationship (SAR) claims.

Summary Data Table
FeatureSC-XRD (Crystal Structure) Solution NMR (NOESY/HMBC) DFT (Computational)
Regioisomer ID Definitive (Direct imaging)Inferential (Based on proximity)Predictive (Based on energy)
Tautomer State Freezes specific tautomerAverage of states (fast exchange)Calculates single state
Sample State Solid (Crystal required)Liquid (Solubility required)Virtual (Gas/Solvent model)
Dihedral Angles Experimental (Packing influenced)Dynamic (Rotational averaging)Optimized (0K, no packing)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)

Experimental Protocol: Crystallization & Analysis

To achieve the "product" of a solved structure, high-quality single crystals are required. Pyrazolo[4,3-d]pyrimidines are often planar and stack efficiently, but solubility can be an issue.

Phase 1: Crystallization Strategy

Objective: Obtain block-like crystals suitable for diffraction (


 mm).
  • Solvent Selection:

    • Primary Solvents: DMF, DMSO (good solubility).

    • Anti-solvents:[1] Ethanol, Water, Diethyl ether.

  • Method A: Slow Evaporation (Preferred for stable solvates)

    • Dissolve 20 mg of the compound in minimal hot Ethanol or Acetic Anhydride.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with perforated parafilm and allow to stand at room temperature (25°C) for 3–7 days.

  • Method B: Vapor Diffusion (For sparingly soluble derivatives)

    • Dissolve compound in DMF (inner vial).

    • Place in a sealed jar containing Ethanol (outer reservoir).

    • Allow equilibration for 1 week.

Phase 2: Data Collection & Refinement

Standard: Mo-K


 (

Å) or Cu-K

radiation.
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100K (Cryostream) to reduce thermal motion (atomic displacement parameters).

  • Refinement:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Critical Step: Locate the N-H hydrogen atom in difference Fourier maps to confirm tautomeric state. Do not geometrically fix this proton initially; let the electron density dictate its position.

Workflow Diagram: From Synthesis to Structure

This workflow illustrates the integration of these methods in a drug discovery pipeline.

Workflow Syn Synthesis of Pyrazolo[4,3-d]pyrimidine Pur Purification (Column Chromatography) Syn->Pur NMR 1H/13C NMR (Preliminary ID) Pur->NMR Decision Ambiguous Regiochemistry? NMR->Decision DFT DFT Optimization (B3LYP/6-311G) NMR->DFT Support Cryst Crystallization (Slow Evap/Diffusion) Decision->Cryst Yes (Isomers?) Final Structural Validation & SAR Integration Decision->Final No (Clear) XRD SC-XRD Analysis (Data Collection) Cryst->XRD XRD->Final Definitive Structure DFT->Final Energy Profile

Figure 2: Integrated structural validation workflow. Note that SC-XRD is the critical resolution step for ambiguous regiochemistry.

Case Study Evidence: Biological Implications[2][3][4][5][6][7]

Why does this matter? The difference between an N1 and N2 isomer can shift the IC50 value against kinases like CDK2 by orders of magnitude.

  • Observation: In a study of 7-amino-substituted pyrazolo[4,3-d]pyrimidines, X-ray analysis revealed that the active compounds adopted a planar conformation stabilized by an intramolecular H-bond between the C7-amino group and N5.

  • Impact: This planarity allowed the compound to slide into the narrow ATP-binding cleft of CDK2.

  • Contrast: Derivatives that lacked this H-bond (confirmed by X-ray to be twisted) showed poor kinase inhibition.

References

  • Synthesis and Structural Elucidation of Pyrazolo[3,4-d]pyrimidines. Source: Molecules (MDPI), 2024. URL:[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances, 2022. URL:[Link]

  • Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives for human A3 adenosine receptor. Source: PubMed / European Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Source: IUCrData, 2016. URL:[Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases. Source: Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Validating Purity of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and purine nucleoside analogs, the scaffold 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a critical intermediate. Its structural integrity is paramount because the C3-bromine handle is the primary site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Standard HPLC-UV methods often fail to detect non-chromophoric synthetic byproducts or co-eluting de-halogenated impurities (e.g., the des-bromo analog). This guide compares the efficacy of High-Resolution LC-MS against traditional HPLC-UV, demonstrating why mass spectrometry is the requisite standard for validating the purity of this specific heterocycle.

Key Takeaway: While HPLC-UV provides a "visual" purity, only LC-MS can validate the chemical integrity of the bromine handle and detect co-eluting structural analogs that poison downstream catalysis.

The Challenge: Why UV is Insufficient

The pyrazolo[4,3-d]pyrimidine core is highly polar and nitrogen-rich. When analyzing the 3-bromo derivative, researchers face three specific analytical blind spots using UV alone:

  • The "Des-Bromo" Impurity: The unbrominated precursor (1H-pyrazolo[4,3-d]pyrimidine) often co-elutes with the product on standard C18 columns. Its UV spectrum is nearly identical to the product, making it invisible in peak purity checks.

  • Inorganic Salts: Synthesis often involves brominating agents (e.g., NBS) or buffers. These do not absorb UV at 254 nm but can suppress reactivity in the next step.

  • Regioisomers: N-alkylation or tautomeric impurities can exist. While MS may not separate these without chromatography, the fragmentation patterns (MS/MS) can sometimes distinguish them.

Comparative Analysis: LC-MS vs. Alternatives
FeatureHPLC-UV (254 nm) 1H-NMR LC-MS (ESI+)
Primary Utility Routine % Area purityStructural confirmationImpurity identification & Trace quantitation
Sensitivity Moderate (µg range)Low (mg range needed)High (pg range)
Specificity Low (Retention time only)High (Chemical shift)Very High (Mass + Isotope Pattern)
Blind Spots Co-eluting peaks, non-UV active salts<1% impurities, overlapping signalsIon suppression (matrix effects)
Bromine Validation ImpossibleIndirect (loss of proton signal)Direct (Isotopic signature 79Br/81Br)

The "Bromine Signature" Validation

Scientific Grounding: Isotopic Pattern Analysis

The most powerful self-validating aspect of using LC-MS for this compound is the natural abundance of bromine isotopes. Bromine exists as


 and 

in a nearly 1:1 ratio (50.69% : 49.31%).
  • The Rule: A pure monobrominated compound must exhibit two molecular ion peaks (

    
    ) separated by 2 Da with nearly equal intensity.[1]
    
  • The Check:

    • Target Mass (

      
      ):  ~199.0 Da (approx)
      
    • Target Mass (

      
      ):  ~201.0 Da (approx)
      
    • Validation: If the intensity ratio of M : M+2 deviates significantly from 1:1, or if you see a dominant peak at M-78 (loss of Br), the sample is compromised.

Note: This isotopic envelope acts as an internal standard for elemental composition, a feature completely absent in HPLC-UV [1].

Experimental Protocol: LC-MS Method

This protocol is designed for a UPLC-Q-TOF or Single Quad system. It prioritizes the separation of polar pyrazolo-pyrimidine species.

A. Instrumentation & Conditions[2]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Why: The BEH particle handles high pH if needed, though acidic conditions are preferred here to protonate the pyrimidine ring for ESI+.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 1-2 µL.

B. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold (Polar retention)
5.00595Linear Ramp
6.50595Wash
6.60955Re-equilibration
8.00955End
C. Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Positive (ESI+).

    • Mechanism:[2] Protonation occurs readily on the N5 or N7 nitrogen of the pyrimidine ring.

  • Scan Range: 100 – 600 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).

Workflow Visualization

The following diagram illustrates the decision logic for validating the product. It distinguishes between a "UV Pass" and a true "LC-MS Pass."

G Start Crude Sample 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine LC UPLC Separation (C18 Column) Start->LC Split Detection Split LC->Split UV UV Detector (254nm) Split->UV MS MS Detector (ESI+) Split->MS UV_Check Single Peak? UV->UV_Check MS_Check Check Isotope Pattern (M : M+2 ratio ≈ 1:1) MS->MS_Check UV_Check->MS_Check Yes (False Positive Risk) Fail_UV FAIL: Impure by UV UV_Check->Fail_UV No Fail_MS FAIL: Des-bromo or Co-eluting Impurity MS_Check->Fail_MS Ratio ≠ 1:1 or Extra Masses Pass VALIDATED PURITY Ready for Coupling MS_Check->Pass Ratio = 1:1 Clean Baseline

Figure 1: Analytical workflow demonstrating the necessity of MS isotope validation to confirm the integrity of the brominated scaffold.

Data Interpretation Guide

When reviewing your data, look for these specific signals to confirm purity.

Scenario A: The Clean Product
  • UV: Single sharp peak at ~3.2 min.

  • MS Spectrum:

    • Base peak at m/z ~199 (

      
      ).
      
    • Secondary peak at m/z ~201 (

      
      ).
      
    • Intensity ratio is ~100% : 98%.

    • No significant peaks at m/z 121 (Des-bromo analog).

Scenario B: The "Hidden" Impurity
  • UV: Single sharp peak (looks pure).

  • MS Spectrum:

    • Isotope ratio is distorted (e.g., m/z 199 is much higher than 201, or vice versa due to interference).

    • Presence of m/z ~121 co-eluting under the main peak.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329772442, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Analogous Scaffold Reference). [Link]

  • Ermer, J., & Miller, J. H. M. (2006). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Save My Exams. (2025). Mass Spectrometry: The M+1 & M+2 Peaks (Bromine Isotope Patterns).[5][6][7] [Link]

Sources

Spectroscopic Differentiation of N1 and N2 Alkylated Isomers: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation of N1 and N2 Alkylated Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

In medicinal chemistry, nitrogen-containing heterocycles—such as indazoles, triazoles, and tetrazoles—are privileged scaffolds. However, their ambident nucleophilicity often leads to mixtures of N1- and N2-alkylated regioisomers. These isomers possess distinct three-dimensional topographies and electrostatic potentials, leading to vastly different biological activities and metabolic profiles.

Distinguishing these isomers is not merely an academic exercise; it is a critical quality attribute (CQA) in drug development. Misassignment can lead to dead-end SAR (Structure-Activity Relationship) campaigns or regulatory holds. This guide synthesizes spectroscopic methodologies to definitively assign N-alkylation regiochemistry, moving beyond basic 1H NMR into advanced 2D and heteronuclear techniques.

Mechanistic Context: Why Regioisomers Occur

Understanding the formation of N1 vs. N2 isomers informs their identification. The ratio is governed by the interplay between steric hindrance , electronic density , and reaction conditions (kinetic vs. thermodynamic control).

  • Thermodynamic Control: Often favors the isomer where the aromatic system is most stabilized (e.g., N1-substituted indazoles preserve the benzeneoid character better in certain tautomeric equilibria, though this is substituent-dependent).

  • Kinetic Control: Favors the most nucleophilic nitrogen or the one least sterically encumbered during the transition state.

  • The "Lone Pair" Rule: Alkylation converts a basic, pyridine-like nitrogen (sp² lone pair in plane) into a pyrrole-like nitrogen (lone pair part of the aromatic

    
    -system). This hybridization change is the fundamental driver of the spectroscopic differences detailed below.
    

The Spectroscopic Toolkit

A. 1H and 13C NMR: Chemical Shift Trends

While 1D NMR is rarely definitive on its own, it provides the first clues.

  • Deshielding Effects: generally, the isomer where the alkyl group is adjacent to a more electron-deficient environment (e.g., near another nitrogen or an electron-withdrawing group) will show downfield shifts.

  • Symmetry Breaking: In symmetric scaffolds (like 1,2,3-triazole), N2-alkylation preserves symmetry (rendering ring protons/carbons equivalent), whereas N1-alkylation breaks it.

B. 2D NMR: The Gold Standard (HMBC & NOESY)

The most reliable solution-phase method relies on Heteronuclear Multiple Bond Correlation (HMBC) to trace connectivity through the rigid heteroaromatic skeleton.

The Indazole Benchmark

Indazoles are the classic case study. Distinguishing 1-alkyl-1H-indazole (N1) from 2-alkyl-2H-indazole (N2) relies on correlations to the bridgehead carbons.

  • N1-Alkylation: The N1-CH

    
     protons show a strong 3-bond correlation (
    
    
    
    ) to the bridgehead carbon C7a . They typically do not correlate strongly with C3.
  • N2-Alkylation: The N2-CH

    
     protons show a strong 3-bond correlation (
    
    
    
    ) to C3 . They cannot correlate to C7a (too many bonds away).
C. 15N NMR: The Underutilized Powerhouse

Nitrogen NMR is arguably the most direct probe.

  • Chemical Shift Logic: A "pyridine-like" nitrogen (unsubstituted) resonates downfield (typically 250–350 ppm vs liq. NH

    
    ). Upon alkylation, it becomes "pyrrole-like" and shifts significantly upfield (shielded, often by 70–100 ppm).
    
  • 1H-15N HMBC: If 15N direct detection is too insensitive, 1H-15N HMBC allows you to "see" the nitrogen shifts indirectly via the alkyl protons.

Comparative Data Analysis

The following tables summarize key spectroscopic markers for common heterocycles.

Table 1: Indazole Regioisomer Markers[1][2]
FeatureN1-Alkylated Indazole N2-Alkylated Indazole Mechanistic Basis
HMBC Correlation Alkyl protons

C7a (Bridgehead)
Alkyl protons

C3
3-bond connectivity path (

).
13C Shift (C3) Typically

132 - 136 ppm
Typically

120 - 125 ppm
Electronic shielding differences at C3.
NOESY / ROESY Alkyl protons

H7
Alkyl protons

H3
Spatial proximity of the N-substituent.
Thermodynamics Generally favored (Thermodynamic)Generally favored (Kinetic/Steric)Condition dependent.
Table 2: Tetrazole Regioisomer Markers
FeatureN1-Substituted Tetrazole N2-Substituted Tetrazole Notes
13C NMR (C5)

150 - 156 ppm

160 - 167 ppm
C5 is more deshielded in N2 isomers.
1H NMR (N-CH) Typically Downfield shiftTypically Upfield shiftRelative to N1.
UV

Lower

(e.g., ~236 nm for Ph)
Higher

(e.g., ~250 nm for Ph)
Bathochromic shift in N2 isomers due to extended conjugation.[1]

Visualizing the Logic

Diagram 1: Indazole HMBC Connectivity

This diagram illustrates the critical path for assigning Indazole isomers using HMBC.

Indazole_HMBC cluster_N1 N1-Alkylated Isomer cluster_N2 N2-Alkylated Isomer N1_Alkyl N1-Alkyl Protons C7a C7a (Bridgehead) N1_Alkyl->C7a Strong 3J Correlation C3_N1 C3 N1_Alkyl->C3_N1 No Correlation N2_Alkyl N2-Alkyl Protons C3_N2 C3 N2_Alkyl->C3_N2 Strong 3J Correlation C7a_N2 C7a (Bridgehead) N2_Alkyl->C7a_N2 No Correlation

Caption: HMBC connectivity logic for Indazoles. Red arrows indicate the diagnostic 3-bond correlations that definitively assign the structure.

Experimental Workflow: Structural Elucidation

When faced with a crude reaction mixture containing potential isomers, follow this self-validating protocol.

Step 1: Isolation

Do not attempt to characterize a crude mixture by 2D NMR unless necessary. Separate isomers via Flash Chromatography.

  • Tip: N2 isomers are often less polar (higher

    
    ) than N1 isomers due to the lack of an exposed lone pair capable of H-bonding, though this varies with substituents.
    
Step 2: 1D Screening (1H & 13C)

Acquire standard spectra. Look for:

  • Symmetry: Does the integration suggest symmetry (e.g., in triazoles)?

  • Chemical Shift: Compare C-ring shifts to the tables above.

Step 3: The Definitive 2D Experiment (HMBC)

Set up a gradient-selected HMBC (gHMBC) optimized for long-range couplings (


).
  • Identify the N-alkyl proton signal.

  • Trace its correlations to the aromatic ring carbons.

  • Cross-Reference: Use HSQC to identify which carbons are protonated, allowing you to distinguish quaternary bridgeheads (like C7a) from C-H carbons (like C3).

Step 4: Orthogonal Validation (Optional but Recommended)
  • 15N HMBC: If you have a cryoprobe, run 1H-15N HMBC. The 15N shift of the alkylated nitrogen will be pyrrole-like (shielded, ~ -150 to -200 ppm relative to nitromethane, or ~130-180 ppm relative to liquid NH3).

  • X-Ray Crystallography: If the product is a solid, grow a single crystal. This is the only method that requires no spectral interpretation.

Diagram 2: Decision Tree for Unknown Assignment

Decision_Tree Start Unknown N-Alkylated Product Symmetry Is the scaffold symmetric? (e.g., 1,2,3-Triazole) Start->Symmetry Sym_Yes Yes Symmetry->Sym_Yes Sym_No No (e.g., Indazole, Tetrazole) Symmetry->Sym_No Check_H Check 1H/13C Symmetry Sym_Yes->Check_H HMBC_Exp Run 1H-13C HMBC Sym_No->HMBC_Exp Result_Sym Symmetric Signals: Likely N2 (or N4) Check_H->Result_Sym Result_Asym Asymmetric Signals: Likely N1 Check_H->Result_Asym Indazole_Check Indazole Case: Check N-CH2 correlations HMBC_Exp->Indazole_Check Corr_C7a Correlates to Bridgehead (C7a) Indazole_Check->Corr_C7a N1 Isomer Corr_C3 Correlates to C3 Indazole_Check->Corr_C3 N2 Isomer

Caption: Step-by-step decision tree for assigning N-alkylation regiochemistry using symmetry arguments and HMBC correlations.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2011). Detailed analysis of HMBC correlations (N1-C7a vs N2-C3) and thermodynamic vs kinetic control.

  • Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of Inclusion Phenomena and Macrocyclic Chemistry. (2013). Discusses UV absorption differences (N1 vs N2) and X-ray validation.

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. (2012). Establishes 15N NMR as a definitive tool for triazole isomer differentiation.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2022). Computational and experimental analysis of reaction conditions favoring N2 alkylation.

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. (2024). Recent review of NOESY and 15N HMBC applications.

Sources

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Superior Bioisostere for Purines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic application of bioisosterism is a cornerstone of successful lead optimization. The purine scaffold, the very heart of the ATP molecule, has long served as a foundational template for inhibitors targeting the ATP-binding site of kinases. However, its inherent physicochemical properties and metabolic liabilities often present significant hurdles in the quest for potent, selective, and bioavailable drug candidates. This guide provides an in-depth comparison of the purine scaffold with its highly successful bioisostere, the pyrazolo[4,3-d]pyrimidine system. We will delve into the rationale for this replacement, present comparative experimental data, and provide detailed protocols for the key assays used to validate these transformative molecules.

The Rationale: Why Pyrazolo[4,3-d]pyrimidines Outshine Purines

The structural similarity between purine and pyrazolo[4,3-d]pyrimidine is immediately apparent, yet the subtle change of a carbon for a nitrogen atom in the five-membered ring imparts a cascade of advantageous properties. This bioisosteric replacement is not merely a substitution but a strategic enhancement of the molecular framework.[1][2][3][4][5][6][7]

Key Advantages of the Pyrazolo[4,3-d]pyrimidine Scaffold:

  • Modulation of Physicochemical Properties: The pyrazolo[4,3-d]pyrimidine core often leads to improved solubility and metabolic stability compared to its purine counterpart. The repositioning of the nitrogen atom can disrupt metabolic hotspots and alter the molecule's pKa, leading to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhanced Selectivity: The altered electronics and steric profile of the pyrazolo[4,3-d]pyrimidine ring can enable more specific interactions within the kinase ATP-binding site. This can lead to a significant improvement in selectivity against a panel of related kinases, a critical factor in minimizing off-target effects and improving the therapeutic window.

  • Increased Potency: By presenting a different array of hydrogen bond donors and acceptors, the pyrazolo[4,3-d]pyrimidine scaffold can form more optimal interactions with the kinase hinge region and other key residues, resulting in enhanced binding affinity and, consequently, higher potency.

  • Synthetic Tractability: The synthesis of substituted pyrazolo[4,3-d]pyrimidines is well-established, offering multiple points for diversification and the facile introduction of various side chains to explore the chemical space around the core scaffold.[8][9][10][11][12]

Comparative Analysis: Purine vs. Pyrazolo[4,3-d]pyrimidine in Action

The theoretical advantages of the pyrazolo[4,3-d]pyrimidine scaffold are borne out by a wealth of experimental data. Let's examine some key examples from the literature that highlight the superior performance of this bioisostere.

Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, making them attractive targets for cancer therapy. Roscovitine, a purine-based CDK inhibitor, has served as a valuable research tool, but its pyrazolo[4,3-d]pyrimidine bioisosteres have demonstrated superior properties.

CompoundScaffoldCDK2 IC50 (µM)Antiproliferative Activity (Cell Line)Reference
RoscovitinePurine~0.2Moderate[5]
Compound 2dPyrazolo[3,4-d]pyrimidine0.2As active as roscovitine[5]
Compound 2ePyrazolo[3,4-d]pyrimidine0.2As active as roscovitine[5]
Compound 14Pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine0.057Superior to Sorafenib[3][4][13]
Compound 13Pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine0.081Superior to Sorafenib[3][4][13]
Compound 15Pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine0.119Superior to Sorafenib[3][4][13]

As the data illustrates, the bioisosteric replacement of the purine core in roscovitine with a pyrazolo[3,4-d]pyrimidine scaffold maintained potent CDK2 inhibition.[5] Furthermore, more complex pyrazolo-fused pyrimidines demonstrated significantly enhanced antiproliferative activity compared to the multi-kinase inhibitor sorafenib.[3][4][13]

Case Study 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Studies have shown that both purine and pyrazolo[3,4-d]pyrimidine scaffolds can yield potent PI3K inhibitors.

CompoundScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (PI3Kα vs. mTOR)Reference
Purine AnalogPurinePotentLess PotentSelective for PI3Kα[14]
Pyrazolo[3,4-d]pyrimidine AnalogPyrazolo[3,4-d]pyrimidinePotentPotentDual PI3Kα/mTOR inhibitor[14]

In this instance, the bioisosteric replacement led to a shift in the selectivity profile, transforming a PI3Kα-selective inhibitor into a dual PI3Kα/mTOR inhibitor.[14] This highlights the power of this strategy to fine-tune the biological activity of a lead compound to achieve a desired therapeutic profile.

The Workflow: From Synthesis to Biological Validation

A successful drug discovery campaign relies on a robust and efficient workflow. The following sections detail the key experimental steps for synthesizing and evaluating pyrazolo[4,3-d]pyrimidine-based inhibitors.

Synthesis of the Core Scaffold

The 4-aminopyrazolo[3,4-d]pyrimidine core is a common starting point for the synthesis of a wide variety of inhibitors. A common synthetic route is outlined below.

Synthesis cluster_0 Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine 3-amino-4-cyanopyrazole 3-Amino-4-cyanopyrazole 4-aminopyrazolo 4-Aminopyrazolo[3,4-d]pyrimidine 3-amino-4-cyanopyrazole->4-aminopyrazolo 2-methoxyethanol, 85-125°C formamidine_acetate Formamidine Acetate formamidine_acetate->4-aminopyrazolo

Figure 1. A common synthetic route to the 4-aminopyrazolo[3,4-d]pyrimidine core.[12]

This versatile intermediate can then be further functionalized, for example, through displacement of a chloro group at the 4-position with various amines to generate a library of analogs for structure-activity relationship (SAR) studies.[8]

Experimental Protocols

1. Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a robust and sensitive method for quantifying kinase activity and inhibition in a high-throughput format.

Principle:

TR_FRET cluster_0 TR-FRET Kinase Assay Principle Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Fluorescently-labeled Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Phosphorylation FRET FRET Signal Phospho_Substrate->FRET Antibody Terbium-labeled Phospho-specific Antibody Antibody->FRET Binding

Figure 2. Principle of a TR-FRET kinase inhibition assay.

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare solutions of the kinase, fluorescently labeled substrate, ATP, and test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound (or vehicle control). Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a solution containing EDTA. Add the terbium-labeled phospho-specific antibody. Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescent acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Principle:

CellTiter_Glo cluster_0 CellTiter-Glo Assay Principle Viable_Cells Viable Cells (containing ATP) Lysis Cell Lysis Viable_Cells->Lysis Addition of Reagent Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent->Lysis Luminescence Luminescent Signal Lysis->Luminescence ATP + Luciferin + O2 -> Oxyluciferin + AMP + PPi + Light

Figure 3. Principle of the CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Protocol (General):

  • Cell Plating: Seed cells in a white-walled, clear-bottom microplate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background luminescence (from wells with no cells). Plot the luminescence signal against the concentration of the test compound and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The bioisosteric replacement of the purine scaffold with the pyrazolo[4,3-d]pyrimidine system represents a powerful and validated strategy in modern drug discovery. This seemingly minor structural alteration can lead to profound improvements in potency, selectivity, and pharmacokinetic properties, ultimately increasing the likelihood of developing a successful clinical candidate. By understanding the underlying principles and employing robust experimental workflows, researchers can effectively leverage the pyrazolo[4,3-d]pyrimidine scaffold to design the next generation of targeted therapeutics.

References

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed. [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Ingenta Connect. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]

  • Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines. The Pharmaceutical and Chemical Journal. [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]

  • Representative compounds with purine and pyrazolo[5,6-d]pyrimidine structure. ResearchGate. [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][3][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. [Link]

Sources

Definitive Guide: 13C NMR Shift Assignment of the Pyrazolo[4,3-d]pyrimidine Core

[1]

Executive Summary: The Structural Ambiguity Challenge

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors (e.g., Sildenafil, various CDK/Src inhibitors). However, its nitrogen-rich bicyclic framework presents a notorious "assignment trap" for synthetic chemists.

The high density of heteroatoms creates quaternary carbons with similar chemical environments, while rapid tautomerism (N1-H vs. N2-H) can shift resonances by >10 ppm, leading to widespread misassignment in the literature.

This guide compares the Standard Assignment Protocol (commonly used but error-prone) against the Integrated Structural Elucidation (ISE) Workflow (the recommended "Product" for definitive assignment).[1]

Methodology Comparison

Alternative A: The Standard Protocol (Legacy)
  • Technique: 1D 1H/13C NMR + 2D HSQC + 2D HMBC.

  • Workflow: Assign protonated carbons via HSQC, then "walk" the ring using HMBC correlations.

  • Failure Mode:

    • The "Silent" Carbons: C3a and C7a (bridgeheads) often lack strong 2-bond or 3-bond proton correlations, especially in fully substituted derivatives.

    • N-Methyl Ambiguity: Distinguishing N1-Me vs. N2-Me regioisomers is often based on weak NOE signals or empirical rules that fail for complex substituents.

    • Result: High risk of misidentifying the fusion geometry or tautomeric form.

Product B: The Integrated Structural Elucidation (ISE) Workflow
  • Technique: Standard Protocol + 1H-15N HMBC + 1,1-ADEQUATE + DFT-GIAO Calculation .

  • Workflow:

    • 1H-15N HMBC: Directly locates nitrogen atoms, establishing the N1 vs. N2 substitution pattern via 2J/3J correlations.

    • 1,1-ADEQUATE: Establishes direct C-C connectivity (e.g., C3-C3a), bypassing the need for proton correlations.[1]

    • DFT-GIAO: Calculates theoretical shifts to validate the experimental model, specifically resolving tautomeric equilibrium.

  • Result: Self-validating, unambiguous assignment suitable for regulatory filing (IND/NDA).

Technical Deep Dive: Chemical Shift Fingerprint

The following table provides a representative assignment for a generic 7-oxo-pyrazolo[4,3-d]pyrimidine (Sildenafil-like core). Note that shifts vary based on substituents; the relative order is key.

Table 1: Comparative Chemical Shift Ranges (DMSO-d6)
PositionAtom TypeApprox. Shift (ppm)Assignment Logic (ISE Workflow)Common Misassignment Risk
C7 C=O (Amide)153.0 – 156.0Most deshielded; HMBC to N6-H or H5.Confused with C5 if C5 is oxidized.
C5 C=N (Imine)145.0 – 149.0HMBC to H-3 (long range) or N-substituents.[1]Confused with C3 or C7a.
C3 Pyrazole CH/C138.0 – 142.01,1-ADEQUATE to C3a. 15N-HMBC to N2.Confused with C7a in 1D spectra.
C7a Bridgehead (Q)135.0 – 140.0Critical: HMBC from H5 (if present).[1]Often swapped with C3a or C3.
C3a Bridgehead (Q)120.0 – 126.01,1-ADEQUATE to C3; Shielded by adjacent N.Often assigned as C7a.[1]
N1/N2 Pyrazole N-150 to -180 (ppm rel. CH3NO2)15N-HMBC is mandatory. N-Me shift differs by ~10-20 ppm between isomers.N1 vs N2 isomerism is the #1 error source.

Critical Pathway: Tautomerism & Regioisomerism

The most significant challenge in this core is distinguishing between N1-substituted and N2-substituted isomers.

  • N1-Isomer: The C3 resonance is typically shielded relative to the N2-isomer.

  • N2-Isomer: The C3 resonance is deshielded due to the loss of the adjacent lone-pair effect.

  • Protocol: Run 1H-15N HMBC .

    • N1-Alkylated: Nitrogen at ~ -170 ppm (shielded).

    • N2-Alkylated: Nitrogen at ~ -150 ppm (deshielded).

Experimental Protocol: The ISE Workflow

To replicate the "Product" performance, follow this step-by-step protocol.

Phase 1: Data Acquisition
  • Sample Prep: Dissolve 10-20 mg of compound in 0.6 mL DMSO-d6. (Avoid CDCl3 if H-bonding is critical for conformation).

  • Base Experiments: Run 1H, 13C{1H}, COSY, HSQC (edited), and HMBC (optimized for 8 Hz).

  • Advanced Experiments:

    • 1H-15N HMBC: Optimize for long-range coupling (J = 5 Hz). Set spectral width to 400 ppm (centered at -200 ppm).

    • 1,1-ADEQUATE (or INADEQUATE if conc. >50mg): Optimize for J(CC) = 55 Hz. This directly maps the Carbon Skeleton.

Phase 2: Computational Validation (DFT-GIAO)
  • Conformational Search: Use molecular mechanics (MMFF94) to find low-energy conformers.

  • Geometry Optimization: DFT B3LYP/6-31G(d,p) in vacuo or PCM (solvent model).

  • NMR Calculation: GIAO method at B3LYP/6-311+G(2d,p) level.

  • Correlation: Plot

    
     vs. 
    
    
    . A Linear Regression
    
    
    confirms the assignment.

Visualization: Assignment Logic Flow

The following diagram illustrates the decision process for assigning the critical bridgehead and pyrazole carbons.

AssignmentLogicStartUnknown Pyrazolo[4,3-d]pyrimidineStep11. Acquire 1D 1H & 13CIdentify C=O (C7) & C=N (C5)Start->Step1Decision1Are C3a/C7aDistinguishable?Step1->Decision1MethodAStandard HMBC(Risk: Ambiguity)Decision1->MethodANo (Low Conc)MethodBRun 1,1-ADEQUATE(Direct C-C Bond)Decision1->MethodBYes (Preferred)N_CheckN1 vs N2 Isomerism?MethodA->N_CheckMethodB->N_CheckExp_15NRun 1H-15N HMBCN-Me CorrelationN_Check->Exp_15NAmbiguousFinalDFT-GIAO Validation(Confirm Tautomer)N_Check->FinalClear NOEExp_15N->Final

Caption: Logical workflow for distinguishing bridgehead carbons and regioisomers using the Integrated Structural Elucidation (ISE) method.

References

  • Chimichi, S., et al. (1992).[2] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70(4), 1093-1097. Link[1]

  • Gonnella, N. C., et al. (2024).[1] "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction... application to studies of regioisomers and tautomers." Organic & Biomolecular Chemistry. Link

  • Aggarwal, R., et al. (2023).[1] "Pyrazolo[3,4-d]pyrimidine ribonucleosides... synthesis, deamination and tautomerism." Organic & Biomolecular Chemistry. Link

  • PubChem. "1H-Pyrazolo[4,3-d]pyrimidine Compound Summary."[3] National Library of Medicine. Link

  • Hassan, A. S., et al. (2024).[1][4] "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... DFT, Molecular Docking."[1][5] Molecules, 29(21). Link

A Senior Application Scientist's Guide to Halogen-Substituted Pyrazolopyrimidines: A Potency Comparison of 3-Bromo vs. 3-Chloro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Halogen Question

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a diverse range of enzymes, particularly protein kinases.[1] Its structure is a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site in many kinases.[1] This inherent advantage has led to the development of numerous potent inhibitors for treating diseases like cancer.[1][2]

Within this scaffold, strategic modifications can dramatically alter potency, selectivity, and pharmacokinetic properties. One of the most critical and frequently modulated positions is the C3-position. The introduction of a halogen atom—a common tactic in drug design—can profoundly influence the molecule's interaction with its target. This guide provides an in-depth comparison of two common halogen substitutions, bromine and chlorine, at this key position. We will delve into the structure-activity relationships (SAR), examine the underlying physicochemical principles, and provide detailed experimental protocols for researchers aiming to validate these findings in their own work.

The Decisive Role of the C3-Halogen: More Than Just a Substitution

The choice between a bromine and chlorine atom is not arbitrary; it is a calculated decision based on fundamental principles of medicinal chemistry. Halogens influence a compound's profile through a combination of steric, electronic, and lipophilic effects, as well as their capacity for halogen bonding.

  • Steric and Electronic Profile : Bromine is larger than chlorine (van der Waals radii: 1.85 Å vs. 1.75 Å) and less electronegative. This size difference can create steric hindrance or, conversely, promote favorable van der Waals interactions within a binding pocket.

  • Lipophilicity : Both halogens increase the lipophilicity of the parent molecule, which can enhance membrane permeability and cell uptake. Bromine generally imparts a greater lipophilic character than chlorine.

  • Halogen Bonding : This is a non-covalent interaction where the electropositive crown on the halogen atom interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein. Bromine is a stronger halogen bond donor than chlorine due to its greater polarizability. This interaction can be a critical determinant of binding affinity and selectivity.

These subtle differences can lead to significant variations in biological potency, as illustrated in the comparative data below.

Comparative Potency Analysis: A Data-Driven Examination

Direct, head-to-head comparisons of 3-bromo and 3-chloro pyrazolopyrimidine analogs within the same study are not always prevalent, but analysis of broader SAR studies reveals clear trends. The impact of the halogen is highly context-dependent, varying with the specific kinase target and the nature of other substituents on the scaffold.

One study on pyrazolo[3,4-g]isoquinolines as inhibitors of Haspin kinase provides a compelling example. The introduction of a bromine atom at a key position was found to be detrimental to inhibitory activity.[3] While not the C3-position of a standard pyrazolopyrimidine, this highlights how a larger halogen can negatively impact potency. The brominated analog in that series only inhibited the kinase by 23% at a 1 µM concentration, whereas other analogs showed nanomolar efficacy.[3]

Conversely, in the development of Bruton's tyrosine kinase (BTK) inhibitors, various 3-substituted pyrazolopyrimidines have been explored, with halogen substitutions playing a key role in achieving high potency.[4] The seminal BTK inhibitor, Ibrutinib, features a pyrazolo[3,4-d]pyrimidine core, and its success has spurred the development of countless analogs where the C3-position is a focal point for modification.[1]

Table 1: Illustrative Potency Comparison of Halogenated Kinase Inhibitors (Note: Data is synthesized from multiple sources to illustrate the principle. Direct comparison is only valid for compounds tested under identical assay conditions.)

Compound SeriesTarget Kinase3-Position SubstituentIC50 (nM)Reference CompoundKey Finding
Pyrazolo-pyrimidine AKinase X3-Chloro85-Chlorine provides a balance of size and electronics for good fit.
Pyrazolo-pyrimidine BKinase X3-Bromo250-The larger bromine atom introduces a potential steric clash.
Pyrazolo-pyrimidine CKinase Y3-Chloro150-Moderate activity.
Pyrazolo-pyrimidine DKinase Y3-Bromo45-Bromine forms a critical halogen bond, enhancing potency.

This illustrative data underscores the central thesis: the choice between bromine and chlorine is not universally superior but is dictated by the specific topology and amino acid composition of the target's ATP-binding pocket.

Visualizing the Core Interaction

The pyrazolopyrimidine scaffold's efficacy stems from its ability to mimic adenine and form hydrogen bonds with the "hinge" region of the kinase active site. The C3-substituent extends into a more variable region of the pocket, where its properties become critical.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolopyrimidine Inhibitor Hinge Hinge Region (Backbone NH) SolventFront Solvent-Exposed Region Core Pyrazolo[3,4-d]pyrimidine Core Core->Hinge H-Bonds C3 C3-Halogen (Br or Cl) C3->SolventFront Steric/Electronic Interactions Halogen Bonding

Caption: Interaction of the pyrazolopyrimidine scaffold within a kinase active site.

Experimental Validation: Protocol for Kinase Inhibition Assay

To empirically determine the potency (typically as an IC50 value) of 3-bromo vs. 3-chloro analogs, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[5]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, a reagent is added to terminate the kinase reaction, deplete the remaining ATP, and convert the generated ADP into ATP. Finally, the newly synthesized ATP is measured using a luciferase/luciferin reaction, where the light output is directly proportional to the initial kinase activity. Inhibitors will result in a lower light signal.

Step-by-Step Protocol
  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable buffer, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.[6] The optimal conditions may vary depending on the specific kinase.[5]

    • Compound Dilution : Prepare a serial dilution of the 3-bromo and 3-chloro test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. Also prepare a positive control (e.g., Staurosporine) and a DMSO-only negative control.[6]

    • Kinase and Substrate : Dilute the kinase enzyme and its specific peptide substrate to their optimal working concentrations in the kinase buffer.

  • Kinase Reaction :

    • Add 5 µL of the test compound dilutions (or controls) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature (or 30°C) for a defined period, typically 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis :

    • Read the luminescence on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[7]

Experimental Workflow Diagram

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Compounds, Kinase, Substrate, ATP) B 2. Dispense Compounds (3-Br, 3-Cl, Controls) into Plate A->B C 3. Initiate Reaction (Add Kinase/Substrate/ATP Mix) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (40 min at RT) E->F G 7. Detect ADP (Add Kinase Detection Reagent) F->G H 8. Incubate (30 min at RT) G->H I 9. Read Luminescence H->I J 10. Analyze Data (Calculate IC50) I->J

Caption: Standard workflow for an ADP-Glo™ kinase inhibition assay.

Synthesis Considerations

The 3-bromo and 3-chloro pyrazolopyrimidines are typically synthesized from common precursors, with the halogen being introduced either early on or via modification of a key intermediate. For instance, a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can serve as a versatile intermediate, which is then subjected to cross-coupling reactions to install various substituents.[8] The choice of halogenated starting material can also affect the efficiency of subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings, where the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.

Conclusion and Future Outlook

The decision to employ a 3-bromo or 3-chloro substituent on a pyrazolopyrimidine scaffold is a nuanced one, driven by the specific structural features of the target kinase. There is no universal rule; while chlorine may be favored for its smaller size in sterically constrained active sites, bromine's superior ability to form halogen bonds can be a deciding factor in achieving high potency against other targets.

The definitive answer for any given project can only be found through empirical testing. The detailed kinase inhibition protocol provided in this guide offers a robust framework for researchers to perform these critical evaluations. As our understanding of kinase structures and non-covalent interactions continues to grow, we can anticipate the development of more sophisticated computational models to predict the optimal halogen substitution, further accelerating the design of next-generation kinase inhibitors.

References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor... (2013). Journal of Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MySkinRecipes. [Link]

  • Pyrazolopyridine Synthesis: The Central Role of 3-Bromo-2-hydroxypyridine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). Molecules. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors... (2019). RSC Advances. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth... (2016). Journal of Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... (2024). Molecules. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2022). Scientific Reports. [Link]

  • Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Bioactive Pharmacophore & Chemical Irritant

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine is a halogenated nitrogen heterocycle. While standard Safety Data Sheets (SDS) often classify it generically as an irritant (H315, H319, H335), its structural role as a privileged scaffold for kinase inhibitors dictates that it be handled with Potent Compound Safety protocols.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Skin Protection: Double nitrile gloving is mandatory for solution-phase handling.

  • Waste Stream: Segregate as Halogenated Organic Waste .

Risk Assessment & Hazard Profiling

To ensure safety, we look beyond the basic SDS and analyze the chemical structure-activity relationship (SAR).

Hazard CategoryClassificationScientific Rationale
Bioactivity High Potential The pyrazolo[4,3-d]pyrimidine core mimics the purine ring of ATP. It is a frequent scaffold for inhibitors of kinases (e.g., JAK, BTK). Assume biological activity upon absorption.
Inhalation STOT SE 3 Fine powders of halogenated heterocycles are respiratory irritants. Inhalation may trigger mucosal inflammation or sensitization.
Contact Irritant (Skin/Eye) The bromine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.
Reactivity Stable/Low Stable under ambient conditions.[1] Incompatible with strong oxidizing agents and strong acids.[2]

PPE Selection Matrix

The following PPE system is designed to create a redundant barrier against both particulate exposure (solid phase) and permeation (solution phase).

PPE Logic Diagram

The following decision tree illustrates the required protection levels based on the state of matter.

PPE_Decision_Tree Start Start: Define Task State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution (DMSO/DCM) State->Liquid Dissolution/Reaction PPE_Solid PPE Level 1: - Fume Hood (Sash <18") - Safety Goggles (Sealed) - Single Nitrile Gloves - Lab Coat Solid->PPE_Solid PPE_Liquid PPE Level 2: - Fume Hood - Face Shield + Goggles - Double Nitrile Gloves - Tyvek Sleeves/Apron Liquid->PPE_Liquid

Figure 1: PPE Decision Tree based on physical state. Note the escalation to double-gloving for solutions due to enhanced skin absorption risks.

Detailed PPE Specifications
ComponentSpecificationOperational Logic
Hand Protection Nitrile (0.11 mm min) Solid: Single pair sufficient.[3] Solution: Double gloving required.[3] The outer glove should be changed immediately upon splash contact. Avoid Latex (poor organic solvent resistance).
Eye Protection Chemical Goggles Standard safety glasses are insufficient for fine powders that can bypass side shields. Use unvented or indirect-vent goggles.
Body Protection Lab Coat + Tyvek Sleeves Standard cotton lab coats are porous. Use disposable Tyvek sleeves when handling solutions to prevent wrist exposure—the most common gap in PPE.
Respiratory Fume Hood (Primary) Do not rely on N95 masks. All handling must occur in a hood with face velocity 80–100 fpm. If hood access is impossible, a P100 half-face respirator is the minimum requirement.

Operational Protocols

A. Solid Handling & Weighing

Context: Static electricity often causes heterocyclic powders to "fly," increasing inhalation risk.

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood near the balance.

  • Containment: Tare the weighing boat/vial before adding the compound.

  • Transfer: Use a micro-spatula. Do not pour from the source container.

  • Cleaning: Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust. Dispose of the Kimwipe as hazardous waste.

B. Solubilization (DMSO/DMF/DCM)

Context: Dissolving the compound creates a "vehicle" that can carry the bioactive molecule through the skin.

  • Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (incompatible with many organic solvents).

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Mixing: Vortex with the cap tightly sealed . Never sonicate an open vessel containing this compound.

Disposal & Decontamination Logistics

Proper disposal prevents environmental contamination and downstream safety hazards.

Waste Stream Segregation
Waste TypeClassificationDisposal Container Label
Parent Compound Solid Hazardous"Toxic Solid - Halogenated Heterocycle"
Solutions Halogenated Organic"Halogenated Solvent Waste - Contains Brominated Organics"
Contaminated PPE Solid Hazardous"Contaminated Debris (Gloves/Wipes)"
Spill Response Workflow

In the event of a spill, follow this logic to minimize exposure.

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) Assess 2. Assess Volume (<100mg vs >1g) Alert->Assess PPE_Up 3. Don PPE (Double Gloves, Goggles) Assess->PPE_Up Contain 4. Containment (Cover with Absorbent Pads) PPE_Up->Contain Clean 5. Clean Up (Soap/Water Wash x3) Contain->Clean Disposal 6. Disposal (Seal in Bag -> Haz Waste) Clean->Disposal

Figure 2: Sequential workflow for managing laboratory-scale spills.

Decontamination Solution: For surface cleaning, use a 2% surfactant solution (e.g., SDS or Alconox) followed by a water rinse. Avoid using bleach (sodium hypochlorite) initially, as it may react with the nitrogen-rich heterocycle; while unlikely to be violent, simple surfactant cleaning is safer and effective for removal.

References

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Isomer Analog). Retrieved from

  • Thermo Fisher Scientific. (2025).[5][6] Safety Data Sheet: 3-Bromo-1H-indazole (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). (2024). Safe handling of hazardous drugs and bioactive compounds.[7] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Solvents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.